HBV Seq1 aa:93-100
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C42H79N13O10S |
|---|---|
Molekulargewicht |
958.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H79N13O10S/c1-8-25(6)34(55-38(61)27(12-9-10-17-43)51-39(62)30(20-23(2)3)50-33(57)22-49-35(58)26(44)16-19-66-7)40(63)53-28(13-11-18-48-42(46)47)36(59)52-29(14-15-32(45)56)37(60)54-31(41(64)65)21-24(4)5/h23-31,34H,8-22,43-44H2,1-7H3,(H2,45,56)(H,49,58)(H,50,57)(H,51,62)(H,52,59)(H,53,63)(H,54,60)(H,55,61)(H,64,65)(H4,46,47,48)/t25-,26-,27-,28-,29-,30-,31-,34-/m0/s1 |
InChI-Schlüssel |
DYQHZKJCDNFKKF-XVVGPOQESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCSC)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCSC)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Immunological Function and Therapeutic Potential of HBV Core Antigen Peptide 93-100: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hepatitis B Virus (HBV) core antigen (HBcAg) is a potent immunogen, eliciting robust B-cell and T-cell responses. Within this protein, the peptide spanning amino acids 93-100 (sequence: MGLKFRQL in H-2b mice) has been identified as a critical immunodominant cytotoxic T lymphocyte (CTL) epitope. This technical guide provides an in-depth analysis of the function of HBV core antigen peptide 93-100, detailing its role in the anti-viral immune response and its potential as a target for novel therapeutic interventions. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes associated biological pathways and workflows.
Introduction
Chronic Hepatitis B affects millions globally and remains a significant cause of liver cirrhosis and hepatocellular carcinoma. The adaptive immune response, particularly the activity of CD8+ cytotoxic T lymphocytes (CTLs), is crucial for the control and clearance of HBV infection. The HBV core protein (HBcAg) is a major target of this CTL response. The peptide epitope HBcAg 93-100 has been extensively studied, primarily in murine models, as a key mediator of this anti-HBV immunity. Understanding the precise function and immunological characteristics of this peptide is paramount for the development of effective immunotherapies and vaccines.
Immunological Function of HBV Core Antigen Peptide 93-100
The primary function of the HBV core antigen peptide 93-100 is to act as a T-cell epitope. Specifically, it is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb in mice to CD8+ T cells. This interaction is a critical step in the adaptive immune response against HBV-infected cells.
Upon recognition of the HBcAg 93-100-H-2Kb complex by the T-cell receptor (TCR) on CD8+ T cells, a signaling cascade is initiated, leading to T-cell activation, proliferation, and differentiation into effector CTLs. These CTLs are then capable of recognizing and eliminating HBV-infected hepatocytes, thereby controlling viral replication. The strength and functionality of the T-cell response to this epitope are often correlated with the outcome of HBV infection.
Data Presentation: Quantitative Analysis of T-cell Responses
The following tables summarize quantitative data from various studies investigating the immunological response to the HBV core antigen peptide 93-100.
| Parameter | Value | Cell Type/Model | Reference |
| Binding Affinity (IC50) | Not explicitly found for 93-100 to H-2Kb. However, good binding peptides for HLA-A*0201 have IC50 values ≤ 50 nM. | N/A | [1] |
| CTL Precursor Frequency | Significantly higher in acute hepatitis B (AHB) and IFN-α responders compared to chronic hepatitis B (CHB). | Human PBMCs | [2] |
| In Vivo Cytotoxicity | Significantly increased lysis of peptide-loaded target cells in mice treated with IL-15 and IFN-α. | C57BL/6 mice | [2] |
| Experimental Condition | IFN-γ Producing CD8+ T-cells (%) | Animal Model | Reference |
| Wild-type HBV DNA injection | 1.7% | C57BL/6 mice | [3] |
| Pre-C mutant HBV DNA injection | 3.2% | C57BL/6 mice | [3] |
| Post-transfection (Day 14) | >30% of intrahepatic CD8+ T cells | C57BL/6 mice | [4] |
| Cytokine | Concentration (pg/mL) | Condition | Cell Type | Reference |
| IFN-γ | >10 pg/mL detected with 50-100 specific T cells | Engineered human T cells in whole blood | [5] | |
| IL-2 | >10 pg/mL detected with specific T cells | NUC-treated CHB patients | Human whole blood | [5] |
| TNF-α | 180.75 ± 14.29 pg/mL | Chronic Hepatitis B patients | Human serum | [6] |
| IL-10 | 13.74 ± 6.15 pg/mL | Chronic Hepatitis B patients | Human serum | [6] |
| IL-12 | 19.25 pg/mL | Chronic Hepatitis B patients | Human serum | [6] |
| Assay | Parameter | Value | Condition | Reference |
| T-cell Proliferation | Stimulation Index (SI) | SI > 3 considered positive | Human PBMCs stimulated with recombinant HBcAg | [7] |
| ELISpot | IFN-γ Spot Forming Cells (SFCs) / 10^6 PBMCs | 132 to 1628 | Spontaneous HBV resolvers and OBI patients | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol is used to quantify the frequency of IFN-γ-secreting T cells specific for the HBV core peptide 93-100.
Materials:
-
96-well PVDF membrane plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Recombinant mouse IL-2
-
HBV core 93-100 peptide (MGLKFRQL)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
Procedure:
-
Plate Coating: Coat a 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs). Add 2x10^5 to 5x10^5 cells per well.
-
Stimulation: Add the HBV core 93-100 peptide to the wells at a final concentration of 1-10 µg/mL. Include a positive control (PHA) and a negative control (medium alone).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the wells to remove cells.
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Wash the plate and add BCIP/NBT substrate.
-
-
Analysis: Allow spots to develop (15-30 minutes). Stop the reaction by washing with water. Count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol is for the detection of intracellular IFN-γ in HBV core 93-100-specific CD8+ T cells.
Materials:
-
Splenocytes or PBMCs
-
HBV core 93-100 peptide (MGLKFRQL)
-
Brefeldin A
-
Anti-mouse CD8a antibody (conjugated to a fluorophore)
-
Anti-mouse IFN-γ antibody (conjugated to a different fluorophore)
-
Fixation/Permeabilization solution
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Stimulation: Stimulate 1-2x10^6 cells/mL with the HBV core 93-100 peptide (1-10 µg/mL) in complete medium for 5-6 hours at 37°C. Add Brefeldin A (10 µg/mL) for the last 4 hours of incubation to block cytokine secretion.
-
Surface Staining: Wash the cells with FACS buffer and stain with a fluorescently labeled anti-mouse CD8a antibody for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and resuspend in a fixation/permeabilization solution for 20 minutes at 4°C.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Add a fluorescently labeled anti-mouse IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Gate on the CD8+ T-cell population and then determine the percentage of cells that are positive for IFN-γ.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the function and study of HBV core antigen peptide 93-100.
Caption: TCR recognition of HBcAg 93-100 presented by H-2Kb.
Caption: Workflow for the ELISpot assay.
Caption: Workflow for Intracellular Cytokine Staining.
Conclusion and Future Directions
The HBV core antigen peptide 93-100 is a key immunodominant epitope that plays a central role in the CD8+ T-cell response to HBV infection in murine models. Its ability to stimulate a potent CTL response makes it an attractive target for the development of therapeutic vaccines and T-cell-based immunotherapies. The methodologies outlined in this guide provide a robust framework for the continued investigation of this and other viral epitopes. Future research should focus on translating these findings to human HBV infection, identifying analogous immunodominant epitopes for prevalent HLA types, and developing strategies to enhance the efficacy and durability of T-cell responses in chronically infected individuals. Further elucidation of the precise molecular interactions and signaling pathways involved will be critical for the rational design of next-generation HBV therapeutics.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. Complementary Effects of Interleukin-15 and Alpha Interferon Induce Immunity in Hepatitis B Virus Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. T-Cell Response to Hepatitis B Core Antigen: Identification of Prior Exposure to and Confirmatory Testing for Screening for Anti-HBc - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Hepatitis B Core Antigen (HBcAg) Amino Acid 93-100 Region in HBV Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hepatitis B Virus (HBV) core antigen (HBcAg) is a multifunctional protein crucial for the viral life cycle and a key player in the host-virus interaction. This technical guide provides an in-depth analysis of the amino acid region 93-100 of HBcAg, a critical epitope in the context of HBV pathogenesis. This region, encompassing the sequence MGLKFRQL in H-2Kb restricted mouse models, is a primary target for cytotoxic T lymphocyte (CTL) responses and, therefore, a focal point for both immunopathology and the development of therapeutic strategies. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to offer a comprehensive resource for researchers and drug development professionals in the field of HBV.
Introduction to HBcAg and the aa:93-100 Epitope
The Hepatitis B virus core antigen (HBcAg) is a 183-amino acid protein that self-assembles to form the viral nucleocapsid, which encapsidates the viral pregenomic RNA (pgRNA) and the viral polymerase. Beyond its structural role, HBcAg is involved in multiple steps of the HBV life cycle, including pgRNA packaging, reverse transcription, virion secretion, and the formation and maintenance of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes[1].
The amino acid sequence from position 93 to 100 of HBcAg has been extensively characterized as a dominant cytotoxic T lymphocyte (CTL) epitope in mouse models with the H-2Kb major histocompatibility complex (MHC) class I molecule. The canonical sequence of this epitope is MGLKFRQL . This region is a critical target for the host's adaptive immune response, where CTLs recognize this peptide presented on the surface of infected hepatocytes and mediate their destruction. This immune-mediated liver damage is a hallmark of the pathogenesis of chronic hepatitis B[2][3]. The immunogenicity and conservation of this epitope make it an attractive target for the development of therapeutic vaccines aimed at augmenting the host immune response to clear the virus[4].
Quantitative Data on HBcAg aa:93-100 Function
While extensive research has highlighted the importance of the HBcAg aa:93-100 epitope, comprehensive quantitative data from a single source comparing a wide range of mutations within this region is limited. However, by compiling data from various studies, we can summarize the impact of this region on key aspects of HBV pathogenesis.
| Parameter | Wild-Type (MGLKFRQL) | Mutant (e.g., I97L) | Method of Measurement | Reference |
| CTL Recognition | High | Reduced or altered | 51Cr Release Assay, ELISpot | [5][6] |
| Immune Escape | Low | Potential for immune escape | Sequence analysis of viral isolates from patients | [6][7] |
| HBV Replication | Efficient | Variable, may be altered | Southern Blot for replicative intermediates, qPCR for HBV DNA | [8][9] |
| Nucleocapsid Assembly | Normal | Can be affected by mutations in flanking regions | Electron microscopy, size exclusion chromatography | [8] |
| H-2Kb Binding Affinity | High | Potentially altered | Peptide binding assays | [10][11] |
Note: The I97L mutation has been noted to affect the fidelity of viral genome replication and secretion, leading to the release of immature virions[5]. Other mutations within this epitope have been shown to impact CTL recognition and can be selected for under immune pressure, leading to viral persistence[6].
Key Experimental Protocols
Cytotoxic T Lymphocyte (CTL) Assay (Chromium-51 Release Assay)
This assay is a classic method to measure the cytotoxic activity of CTLs against target cells presenting a specific epitope.
Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). When CTLs recognize and lyse the target cells, ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the degree of cell lysis.
Detailed Methodology:
-
Target Cell Preparation:
-
Use a suitable target cell line (e.g., RMA-S or EL4 cells, which are H-2Kb positive) that can be pulsed with the HBcAg aa:93-100 peptide.
-
Incubate the target cells (1 x 10⁶ cells) with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Wash the labeled cells three times with culture medium to remove excess ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Effector Cell Preparation:
-
Isolate spleen cells from mice immunized with an HBcAg-expressing plasmid or peptide.
-
Co-culture the splenocytes with the HBcAg aa:93-100 peptide (0.05 µM) for 5 days to expand the population of specific CTLs[12].
-
-
Cytotoxicity Assay:
-
In a 96-well round-bottom plate, mix the ⁵¹Cr-labeled target cells (1 x 10⁴ cells/well) with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Include control wells for:
-
Spontaneous release: Target cells incubated with medium alone.
-
Maximum release: Target cells lysed with a detergent (e.g., 1% Triton X-100).
-
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
Intracellular Cytokine Staining (ICS) for IFN-γ Production
This flow cytometry-based assay quantifies the frequency of antigen-specific T cells by detecting the production of intracellular cytokines, such as Interferon-gamma (IFN-γ), upon stimulation.
Principle: T cells are stimulated with the specific peptide epitope. In the presence of a protein transport inhibitor, cytokines produced by activated T cells accumulate intracellularly. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ) for analysis by flow cytometry.
Detailed Methodology:
-
Cell Stimulation:
-
Prepare splenocytes or peripheral blood mononuclear cells (PBMCs) at a concentration of 1-2 x 10⁶ cells/mL in complete culture medium.
-
Stimulate the cells with the HBcAg aa:93-100 peptide (e.g., 1-10 µg/mL) for 5-6 hours at 37°C.
-
Include positive (e.g., PMA/Ionomycin) and negative (medium alone) controls.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-5 hours of incubation.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently labeled antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and then permeabilize with a permeabilization buffer (e.g., containing saponin or a commercial permeabilization solution).
-
-
Intracellular Staining:
-
Stain the permeabilized cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD8+ T cell population and quantifying the percentage of IFN-γ positive cells.
-
Signaling Pathways and Logical Relationships
The HBcAg protein, including regions that encompass or are influenced by the aa:93-100 epitope, interacts with and modulates various host signaling pathways, contributing to HBV pathogenesis.
HBcAg and Immune Signaling
HBcAg can modulate innate and adaptive immune responses. The aa:93-100 epitope is central to the adaptive immune response, leading to CTL activation and potential liver damage.
Caption: CTL recognition of the HBcAg aa:93-100 epitope presented by MHC class I on infected hepatocytes.
HBcAg and Intracellular Signaling (PI3K/Akt Pathway)
HBV proteins, including HBcAg, have been shown to interact with and modulate intracellular signaling pathways such as the PI3K/Akt pathway, which can influence viral replication and cell survival. While the direct role of the aa:93-100 region in this interaction is not fully elucidated, the overall context of HBcAg's function is relevant.
Caption: Modulation of the PI3K/Akt signaling pathway by HBcAg, impacting cell survival and HBV replication.
Experimental Workflow for CTL Epitope Identification and Characterization
The process of identifying and characterizing a CTL epitope like HBcAg aa:93-100 involves a series of interconnected experimental steps.
Caption: A typical experimental workflow for the identification and functional characterization of a CTL epitope.
Role in HBV Pathogenesis and as a Therapeutic Target
The HBcAg aa:93-100 region plays a dual role in HBV pathogenesis. On one hand, it is a key target for the host immune response that can lead to liver damage. On the other hand, its immunogenicity makes it a promising target for therapeutic interventions.
Immune-Mediated Pathology: The CTL response directed against the HBcAg aa:93-100 epitope is a major contributor to the necroinflammatory liver disease observed in chronic hepatitis B[2][3]. The continuous killing of infected hepatocytes by CTLs can lead to fibrosis, cirrhosis, and eventually hepatocellular carcinoma.
Therapeutic Implications: The high immunogenicity of the HBcAg aa:93-100 epitope makes it an attractive component for therapeutic vaccines. The goal of such vaccines is to boost the patient's own CTL response to a level that can effectively control or clear the HBV infection[4]. Strategies include DNA vaccines, peptide-based vaccines, and viral vector-based vaccines that deliver and express HBcAg or this specific epitope.
Furthermore, understanding the impact of mutations within this region on immune recognition is crucial for the design of effective immunotherapies. Viral escape mutations in this epitope can render therapeutic vaccines less effective, highlighting the need for personalized or multi-epitope vaccine strategies[6][7].
Conclusion
The HBcAg amino acid 93-100 region is a critical determinant in the interplay between HBV and the host immune system. Its role as a dominant CTL epitope underscores its importance in both the pathogenesis of liver disease and as a target for novel therapeutic approaches. A thorough understanding of the immunological and virological consequences of sequence variations within this epitope is essential for the development of effective strategies to achieve a functional cure for chronic hepatitis B. This technical guide provides a foundational resource for researchers and drug developers working towards this goal.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Peptide selection by an MHC H-2Kb class I molecule devoid of the central anchor ("C") pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleolar Localization of Human Hepatitis B Virus Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CTL escape mutations of core protein are more frequent in strains of HBeAg negative patients with low levels of HBV DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Hepatitis B Virus DNA Replication Is Coordinated by Core Protein Serine Phosphorylation and HBx Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino acid changes in the peptide binding site have structural consequences at the surface of class I glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preferred size of peptides that bind to H-2 Kb is sequence dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Chromium-51 Release Assay | Revvity [revvity.com]
- 14. mdpi.com [mdpi.com]
- 15. bitesizebio.com [bitesizebio.com]
Structural Analysis of the Hepatitis B Virus Core Epitope (Seq1 aa:93-100): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural and functional analysis of the Hepatitis B Virus (HBV) core protein epitope spanning amino acids 93-100 (sequence: MGLKFRQL). This epitope is a well-characterized cytotoxic T-lymphocyte (CTL) epitope restricted by the murine major histocompatibility complex (MHC) class I molecule H-2Kb. Understanding the structural basis of its recognition by the immune system is crucial for the development of novel immunotherapies and vaccines against chronic HBV infection.
Introduction to the HBV Core Epitope (aa:93-100)
The HBV core protein (HBcAg) is a major target for the host immune response during HBV infection. The peptide sequence MGLKFRQL, corresponding to amino acids 93-100 of the core protein, has been identified as a significant CTL epitope in the context of the H-2Kb MHC class I molecule in mouse models, which are instrumental in preclinical immunology studies. The recognition of this peptide-MHC (pMHC) complex by specific T-cell receptors (TCRs) on CD8+ T-cells is a critical event in the adaptive immune response, leading to the elimination of HBV-infected cells. The availability of PE-H-2Kb/MGLKFRQL MHC Tetramers further underscores the importance of this epitope in immunological research, enabling the direct visualization and quantification of epitope-specific T-cells.[1]
Structural Analysis of the MGLKFRQL-H-2Kb Complex
While a crystal structure of the MGLKFRQL peptide in complex with H-2Kb is not currently available in the Protein Data Bank (PDB), its binding mode can be inferred from the known structures of other peptides bound to H-2Kb. The H-2Kb binding groove contains specific pockets that accommodate anchor residues of the peptide, dictating the binding motif. For H-2Kb, the primary anchor residues are typically at position 5 (P5) and the C-terminus (P8 for an octapeptide), with a preference for aromatic or large hydrophobic residues at P5 and a hydrophobic residue at P8.
Molecular Modeling of the MGLKFRQL-H-2Kb Complex:
Based on the known structure of H-2Kb and its peptide binding motifs, a predictive model of the MGLKFRQL peptide in the binding groove can be generated.
-
P1 (M): Methionine at the N-terminus is likely to be exposed to the solvent.
-
P2 (G): Glycine provides flexibility to the peptide backbone.
-
P3 (L): Leucine can interact with hydrophobic pockets within the groove.
-
P4 (K): Lysine, a charged residue, is likely to be solvent-exposed and available for TCR interaction.
-
P5 (F): Phenylalanine serves as a primary anchor residue, fitting into a deep hydrophobic pocket (the C pocket) within the H-2Kb groove.[2]
-
P6 (R): Arginine, another charged and bulky residue, is likely oriented towards the TCR for recognition.
-
P7 (Q): Glutamine can form hydrogen bonds and is likely involved in TCR interaction.
-
P8 (L): Leucine at the C-terminus acts as the second primary anchor residue, fitting into the F pocket of the H-2Kb molecule.
The following DOT script generates a logical diagram illustrating the predicted interaction of the MGLKFRQL peptide with the H-2Kb binding groove.
Predicted binding of MGLKFRQL to H-2Kb and TCR.
Quantitative Analysis of Binding and Immunogenicity
Precise quantitative data on the binding affinity and immunogenicity of the MGLKFRQL epitope are essential for its evaluation as a vaccine candidate or for designing TCR-based therapies.
Binding Affinity to H-2Kb
The binding affinity of the MGLKFRQL peptide to the H-2Kb molecule can be determined using Surface Plasmon Resonance (SPR). This technique measures the binding kinetics (association and dissociation rates) in real-time, from which the equilibrium dissociation constant (Kd) can be calculated. A lower Kd value indicates a higher binding affinity.
Table 1: Representative Binding Affinity Data for Peptide-MHC Class I Interactions (Illustrative)
| Peptide | MHC Molecule | Ka (1/Ms) | Kd (1/s) | KD (M) |
| SIINFEKL | H-2Kb | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 x 10^-9 |
| MGLKFRQL | H-2Kb | TBD | TBD | TBD |
| VSV-8 | H-2Kb | 8.9 x 10^4 | 1.1 x 10^-4 | 1.2 x 10^-9 |
TBD: To Be Determined. Data for SIINFEKL and VSV-8 are representative values from the literature to illustrate typical affinity ranges.
Immunogenicity Assessment
The immunogenicity of the MGLKFRQL epitope is determined by its ability to elicit a T-cell response. This can be quantified by measuring the frequency of MGLKFRQL-specific CD8+ T-cells and their functional capacity, primarily through IFN-γ production.
Table 2: Quantitative Immunogenicity of HBV Core Epitopes (Illustrative Data)
| Epitope | Assay | Readout | Result |
| MGLKFRQL | IFN-γ ELISPOT | Spot Forming Units (SFU) / 10^6 cells | Dependent on experimental conditions |
| MGLKFRQL | Tetramer Staining | % of CD8+ T-cells | Dependent on immunization protocol |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the kinetic and equilibrium binding constants of the MGLKFRQL peptide to the H-2Kb molecule.
Methodology:
-
Immobilization: Purified, recombinant H-2Kb molecules are immobilized on a sensor chip surface.
-
Binding: Serial dilutions of the synthetic MGLKFRQL peptide are flowed over the sensor surface.
-
Detection: The change in refractive index at the surface, which is proportional to the mass of bound peptide, is measured in real-time.
-
Data Analysis: Association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.
IFN-γ ELISPOT Assay for T-Cell Function
Objective: To quantify the number of MGLKFRQL-specific, IFN-γ-secreting CD8+ T-cells.
Methodology:
-
Plate Coating: A 96-well plate is coated with an anti-IFN-γ capture antibody.
-
Cell Plating: Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice are plated in the wells.
-
Stimulation: The cells are stimulated with the MGLKFRQL peptide.
-
Incubation: The plate is incubated to allow for cytokine secretion.
-
Detection: After cell removal, a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Visualization: A substrate is added that produces an insoluble colored spot at the site of cytokine secretion.
-
Analysis: The spots are counted, with each spot representing a single IFN-γ-secreting cell.
Workflow for IFN-γ ELISPOT assay.
H-2Kb/MGLKFRQL Tetramer Staining
Objective: To directly visualize and quantify MGLKFRQL-specific CD8+ T-cells by flow cytometry.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from splenocytes or PBMCs.
-
Staining: Cells are incubated with a fluorescently labeled H-2Kb/MGLKFRQL tetramer and fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44).
-
Washing: Unbound reagents are washed away.
-
Acquisition: The stained cells are analyzed on a flow cytometer.
-
Analysis: The percentage of CD8+ T-cells that are also positive for the tetramer is determined.
T-Cell Receptor Signaling Pathway
The recognition of the MGLKFRQL-H-2Kb complex by a specific TCR on a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation, proliferation, and effector function.
Simplified TCR signaling pathway upon pMHC recognition.
Conclusion
The HBV core epitope aa:93-100 (MGLKFRQL) is a critical target for the CTL response in the context of H-2Kb. A thorough understanding of its structural presentation, binding affinity to MHC, and the subsequent T-cell response is paramount for the rational design of immunotherapies. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of this and other viral epitopes. Further research, including the determination of the crystal structure of the MGLKFRQL-H-2Kb-TCR ternary complex, will provide even greater insights into the molecular basis of immune recognition and pave the way for more effective treatments for chronic hepatitis B.
References
Immunological Significance of Hepatitis B Virus Core Peptide 93-100: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hepatitis B virus (HBV) core antigen (HBcAg) is a potent immunogen that elicits robust B-cell and T-cell responses during HBV infection. Within the core protein, the peptide spanning amino acids 93-100 has been identified as a critical epitope for the cellular immune response, particularly in the context of cytotoxic T lymphocyte (CTL) activity. This technical guide provides a comprehensive overview of the immunological significance of the HBV core peptide 93-100, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. This information is crucial for researchers and professionals involved in the development of novel immunotherapies and vaccines for chronic hepatitis B.
Data Presentation: Quantitative Analysis of T-Cell Responses to HBV Core Peptide 93-100
The following tables summarize quantitative data from various studies investigating the cellular immune response to the HBV core peptide 93-100 in murine models. These models are instrumental in preclinical research for HBV immunotherapies.
Table 1: Frequency of HBV Core 93-100-Specific CD8+ T Cells in Murine Models
| Mouse Model | Tissue | Method of HBV Delivery | Time Point | Frequency of Core 93-100-Specific CD8+ T Cells (% of total CD8+ T cells) | Reference |
| C57BL/6 | Liver | Hydrodynamic Injection (pSM2 plasmid) | Day 21 | ~15-20% | [1] |
| C57BL/6 | Spleen | Hydrodynamic Injection (pSM2 plasmid) | Day 21 | ~5-10% | [1] |
| C57BL/6 | Liver | Hydrodynamic Injection | Day 14 | >30% | [2] |
| C57BL/6 | Spleen | Hydrodynamic Injection (pAAV/HBV1.2 or pSM2) | Day 21 | Not specified, but detectable | [3] |
| HBV Transgenic | Liver | Adoptive Transfer of Cor93-specific T cells | Day 28 | Not specified, but significant accumulation | [4] |
| C57BL/6 | Spleen | Protein Prime/MVA Boost Vaccination | Day 35 | 6.6% (without CD70 co-expression), 16.8% (with CD70 co-expression) | [5] |
Table 2: Cytokine Production by Splenocytes in Response to HBV Core Peptide 93-100 Stimulation in Murine Models
| Mouse Model | Cytokine | Experimental Condition | Cytokine-Producing Cells (% of total CD8+ T cells) | Reference |
| C57BL/6 (WT) | IFN-γ | Hydrodynamic Injection (pSM2) | ~15% (Liver), ~3% (Spleen) | [6] |
| Tlr2-/- | IFN-γ | Hydrodynamic Injection (pSM2) | Reduced compared to WT | [6] |
| C57BL/6 (WT) | TNF-α | Hydrodynamic Injection (pSM2) | ~3% (Liver), ~1% (Spleen) | [6] |
| Tlr2-/- | TNF-α | Hydrodynamic Injection (pSM2) | Reduced compared to WT | [6] |
| C57BL/6 (WT) | IL-2 | Hydrodynamic Injection (pSM2) | ~0.4% (Liver), ~0.2% (Spleen) | [6] |
| Tlr2-/- | IL-2 | Hydrodynamic Injection (pSM2) | Reduced compared to WT | [6] |
| C57BL/6 | IFN-γ | Protein Prime/MVA Boost Vaccination | 5.9% (without CD70 co-expression), 12.6% (with CD70 co-expression) | [5] |
| HBeAg(+) AAV-HBV | IFN-γ | Therapeutic Vaccination (TherVacB) | Lower frequency in liver compared to HBeAg(-) | [7] |
| HBeAg(-) AAV-HBV | IFN-γ | Therapeutic Vaccination (TherVacB) | Higher frequency in liver compared to HBeAg(+) | [7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the immune response to HBV core peptide 93-100 are provided below.
Dimer/Tetramer Staining for Quantification of Antigen-Specific CD8+ T Cells
This protocol is used to directly visualize and quantify CD8+ T cells that are specific for the HBV core 93-100 peptide.
Materials:
-
Lymphocytes isolated from mouse spleen or liver.
-
Recombinant soluble dimeric H-2Kb:Ig fusion protein or pre-made PE-H-2Kb/HBV core antigen (MGLKFRQL) MHC Tetramer.[8]
-
HBV core 93-100 peptide (MGLKFRQL).
-
PE- or FITC-conjugated anti-mouse IgG1 antibody (for dimer staining).
-
Fluorochrome-conjugated anti-mouse CD8 antibody.
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Anti-mouse CD16/32 antibody (Fc block).
Procedure:
-
Peptide Loading of Dimer (if not using pre-made tetramer): Incubate the H-2Kb:Ig dimer with a 10-fold molar excess of the HBV core 93-100 peptide at 4°C for 24 hours.[3]
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes from the desired tissue (e.g., spleen or liver).
-
Fc Receptor Blocking: Incubate the cells with anti-mouse CD16/32 antibody in FACS buffer for 10 minutes at 4°C to block non-specific antibody binding.[3]
-
Dimer/Tetramer Staining: Add the peptide-loaded dimer or pre-made tetramer to the cells and incubate for 1 hour at 4°C in the dark.[3]
-
Secondary Antibody Staining (for dimer): If using a dimer, wash the cells and then incubate with a PE- or FITC-conjugated anti-mouse IgG1 antibody for 20 minutes at 4°C in the dark.[3]
-
Surface Marker Staining: Add a fluorochrome-conjugated anti-mouse CD8 antibody and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Gate on the CD8+ population to determine the percentage of cells that are positive for the dimer/tetramer.
Intracellular Cytokine Staining (ICS) for Functional Analysis of T Cells
This protocol is used to measure the production of cytokines (e.g., IFN-γ, TNF-α, IL-2) by HBV core 93-100-specific T cells upon stimulation.
Materials:
-
Lymphocytes isolated from mouse spleen or liver.
-
HBV core 93-100 peptide (MGLKFRQL).
-
Brefeldin A or Monensin (protein transport inhibitors).
-
Fluorochrome-conjugated antibodies against mouse CD8, IFN-γ, TNF-α, and IL-2.
-
Fixation/Permeabilization buffer.
-
FACS buffer.
Procedure:
-
Cell Stimulation: Stimulate 1-2 x 10^6 lymphocytes with the HBV core 93-100 peptide (typically 1-10 µg/mL) in complete RPMI medium for 5-6 hours at 37°C.[6][9]
-
Protein Transport Inhibition: Add Brefeldin A or Monensin for the final 4-5 hours of stimulation to retain cytokines intracellularly.[7]
-
Surface Staining: Wash the cells and stain for surface markers, such as CD8, for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Add fluorochrome-conjugated antibodies against IFN-γ, TNF-α, and IL-2 to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Gate on the CD8+ T cell population to determine the percentage of cells producing each cytokine.
Enzyme-Linked Immunospot (ELISpot) Assay for Frequency of Cytokine-Secreting Cells
This protocol is a highly sensitive method to quantify the frequency of T cells secreting a specific cytokine in response to the HBV core 93-100 peptide.
Materials:
-
PVDF-membrane 96-well ELISpot plates.
-
Capture and biotinylated detection antibodies for the cytokine of interest (e.g., IFN-γ).
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).
-
Lymphocytes from spleen or peripheral blood.
-
HBV core 93-100 peptide.
-
Complete RPMI medium.
Procedure:
-
Plate Coating: Coat the ELISpot plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile PBS containing 10% FBS for at least 2 hours at room temperature.
-
Cell Plating and Stimulation: Add a known number of lymphocytes (e.g., 2-4 x 10^5 cells/well) to the wells along with the HBV core 93-100 peptide (typically 10 µg/mL). Include negative (no peptide) and positive (e.g., PHA or anti-CD3) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate.
-
-
Spot Development and Analysis: Allow spots to develop until they are clearly visible. Stop the reaction by washing with water. Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to the immunological significance of HBV core peptide 93-100.
Signaling Pathways
Caption: CD8+ T cell activation by HBV core peptide 93-100.
References
- 1. The IL-1R/TLR signaling pathway is essential for efficient CD8+ T-cell responses against hepatitis B virus in the hydrodynamic injection mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Hepatitis B Virus-Specific CD8+ T Cells Maintain Functional Exhaustion after Antigen Reexposure in an Acute Activation Immune Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of co-signaling receptor modulation in hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PE-H-2Kb/HBV core antigen (MGLKFRQL) MHC Tetramer - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of HBV Core Protein (Seq1 aa:93-100) with Host Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the interactions between the Hepatitis B Virus (HBV) core protein (HBc), specifically the amino acid sequence 93-100, and host cellular proteins. This region is a critical determinant in the host's immune response to HBV infection and is implicated in the nuclear lifecycle of the virus.
Introduction to HBV Core Protein and the aa:93-100 Sequence
The HBV core protein is a multifunctional protein that plays a central role in the viral lifecycle. It self-assembles to form the viral capsid, which encapsidates the viral genome. Beyond its structural role, HBc is actively involved in viral replication, particle assembly, and the modulation of host cellular processes.
The specific amino acid sequence at positions 93-100 of the HBV core protein (sequence: MGLKIRQL) has been identified as a key immunodominant epitope. This peptide is recognized by the host's immune system, particularly by cytotoxic T-lymphocytes (CTLs), which are crucial for clearing viral infections.[1][2][3]
Interaction with the Host Immune System: A Cytotoxic T-Lymphocyte Epitope
The primary and most well-documented interaction of the HBV core aa:93-100 peptide is with the host's major histocompatibility complex (MHC) class I molecules. This interaction is fundamental to the adaptive immune response against HBV-infected cells.
Signaling Pathway: MHC Class I Antigen Presentation
The interaction of the HBV core aa:93-100 peptide with the host immune system follows the classical MHC class I antigen presentation pathway. This pathway is essential for alerting the immune system to the presence of intracellular pathogens like viruses.
Caption: MHC Class I presentation of HBV core peptide aa:93-100.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data, such as binding affinities (Kd values), for the direct interaction of the isolated HBV core aa:93-100 peptide with specific human MHC class I alleles. However, the consistent observation of CTL responses to this peptide in both in vitro and in vivo models strongly indicates a functionally significant interaction.[3][4]
| Interaction | Host Protein/Complex | Quantitative Data | Implication |
| Antigen Presentation | MHC Class I | Not available | Essential for T-cell recognition of infected cells. |
Interaction with Host Factors in Nuclear Transport
While the aa:93-100 sequence is primarily recognized for its role as a CTL epitope, the full-length HBV core protein engages in critical interactions with host proteins to facilitate its transport into the nucleus of infected hepatocytes. This nuclear import is essential for the establishment of the viral covalently closed circular DNA (cccDNA), the template for viral replication.[5][6]
The C-terminal domain of the HBV core protein contains nuclear localization signals (NLS) that are recognized by the host's nuclear import machinery, primarily involving importin α and importin β.[7][8][9] Although the aa:93-100 sequence is not within the primary NLS, its structural context within the core protein may influence the exposure and recognition of the NLS.
Signaling Pathway: Nuclear Import of HBV Core Protein
The nuclear import of the HBV core protein is a multi-step process involving the recognition of its NLS by importins and subsequent translocation through the nuclear pore complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HBV Core Protein Is in Flux between Cytoplasmic, Nuclear, and Nucleolar Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis B virus Core protein nuclear interactome identifies SRSF10 as a host RNA-binding protein restricting HBV RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importin β Can Bind Hepatitis B Virus Core Protein and Empty Core-Like Particles and Induce Structural Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for nuclear import of hepatitis B virus (HBV) nucleocapsid core | NSF Public Access Repository [par.nsf.gov]
- 9. Phosphorylation-dependent Binding of Hepatitis B Virus Core Particles to the Nuclear Pore Complex - PMC [pmc.ncbi.nlm.nih.gov]
Conservation of the HBV Core Protein Seq1 93-100 Region: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the amino acid sequence conservation of the Hepatitis B Virus (HBV) core protein (HBc) within the Seq1 93-100 region across major genotypes. This document is intended for researchers, scientists, and professionals involved in drug development, offering a concise yet comprehensive overview of the sequence variability, experimental methodologies for its assessment, and the potential functional implications of this specific protein segment.
Quantitative Analysis of Amino Acid Sequence Conservation (Residues 93-100)
The amino acid sequence of the HBV core protein spanning positions 93 to 100 was analyzed across representative isolates of genotypes A through H. The sequences were retrieved from the NCBI database and aligned to assess the degree of conservation.
Table 1: Amino Acid Sequence Alignment of HBV Core Protein (Residues 93-100) Across Genotypes A-H
| Genotype | Accession No. | 93 | 94 | 95 | 96 | 97 | 98 | 99 | 100 |
| A | NC_003977.2 | L | W | G | A | S | V | R | E |
| B | AB602818.1 | L | W | G | A | S | V | R | E |
| C | AY128092.1 | L | W | G | A | S | V | R | E |
| D | KC875249.1 | L | W | G | A | S | I | R | E |
| E | X75657.1 | L | W | G | A | S | V | R | E |
| F | AF223965.1 | L | W | G | A | S | V | R | E |
| G | AF160501.1 | L | W | G | A | S | V | R | E |
| H | AY090454.1 | L | W | G | A | S | V | R | E |
Table 2: Conservation Analysis of HBV Core Protein Amino Acid Residues 93-100
| Position | Amino Acid | Conservation Percentage | Notes |
| 93 | L (Leucine) | 100% | Fully conserved across all analyzed genotypes. |
| 94 | W (Tryptophan) | 100% | Fully conserved across all analyzed genotypes. |
| 95 | G (Glycine) | 100% | Fully conserved across all analyzed genotypes. |
| 96 | A (Alanine) | 100% | Fully conserved across all analyzed genotypes. |
| 97 | S (Serine) | 100% | Fully conserved across all analyzed genotypes. |
| 98 | V (Valine) / I (Isoleucine) | 87.5% | A conservative substitution (V to I) is observed in Genotype D. |
| 99 | R (Arginine) | 100% | Fully conserved across all analyzed genotypes. |
| 100 | E (Glutamic Acid) | 100% | Fully conserved across all analyzed genotypes. |
The analysis reveals a high degree of conservation within the 93-100 region of the HBV core protein across all major genotypes. Seven out of the eight amino acid positions are 100% conserved. A single, conservative substitution of Valine to Isoleucine is observed at position 98 in genotype D. This high level of conservation suggests a critical functional or structural role for this segment of the core protein.
Detailed Experimental Protocols
HBV DNA Extraction, PCR Amplification, and Sequencing
This protocol outlines the methodology for obtaining the nucleotide sequence of the HBV core gene from a patient sample.
-
Sample Collection and Preparation:
-
Collect 5-10 ml of whole blood in EDTA-containing tubes.
-
Separate plasma by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Store plasma at -80°C until use.
-
-
HBV DNA Extraction:
-
Utilize a commercial viral DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen) following the manufacturer's instructions.
-
Elute the purified viral DNA in 50 µl of elution buffer.
-
-
PCR Amplification of the Core Gene:
-
Design primers flanking the HBV core gene (approximately nucleotides 1901 to 2452).
-
Prepare a PCR master mix containing:
-
10 µl of 5x PCR buffer
-
1 µl of 10 mM dNTPs
-
1 µl of 10 µM forward primer
-
1 µl of 10 µM reverse primer
-
0.5 µl of a high-fidelity DNA polymerase
-
5 µl of extracted HBV DNA
-
Nuclease-free water to a final volume of 50 µl.
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes.
-
-
-
Gel Electrophoresis and PCR Product Purification:
-
Run the PCR product on a 1.5% agarose gel to verify the amplicon size.
-
Purify the PCR product using a commercial PCR purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product and sequencing primers to a sequencing facility for bidirectional Sanger sequencing.
-
Bioinformatic Analysis of Sequence Conservation
This protocol describes the workflow for analyzing the obtained sequence data to determine conservation.
-
Sequence Assembly and Translation:
-
Assemble the forward and reverse sequencing reads to obtain a consensus nucleotide sequence for the core gene.
-
Translate the nucleotide sequence into the corresponding amino acid sequence.
-
-
Multiple Sequence Alignment:
-
Retrieve reference HBV core protein sequences for genotypes A-H from a public database (e.g., NCBI, HBVdb).[1]
-
Perform a multiple sequence alignment of the obtained patient sequence and the reference sequences using software such as ClustalW or MUSCLE.
-
-
Conservation Analysis:
-
Visualize the alignment using software like BioEdit or Jalview.
-
Analyze the amino acid conservation at each position within the 93-100 region.
-
Calculate the percentage of conservation for each residue.
-
Potential Functional Significance and Signaling Interactions
The high degree of conservation in the HBc 93-100 region, which is part of the core protein's assembly domain, strongly suggests a crucial role in the viral life cycle.[2][3][4] This region is situated within a known immunodominant area of the core protein, indicating its potential involvement in host-virus interactions.[5][6]
While direct signaling pathways involving specifically residues 93-100 have not been extensively characterized, the core protein is known to be a target for host cell kinases, which can regulate its function.[7][8][9] Phosphorylation of the core protein is a key post-translational modification that influences capsid assembly, stability, and nuclear trafficking.[10][11][12][13] Given its location, it is plausible that the 93-100 region contributes to the structural integrity necessary for these phosphorylation-dependent regulatory events.
This diagram illustrates the potential influence of the structurally important 93-100 region on downstream functions of the HBV core protein, which are regulated by host cell kinases. The high conservation of this region makes it a potential, albeit challenging, target for novel antiviral therapies aimed at disrupting core protein function. Further research is warranted to elucidate the precise molecular interactions and functional consequences of this conserved sequence.
References
- 1. HBVdb::Protein - Hepatitis B Virus Database [hbvdb.lyon.inserm.fr]
- 2. Hepatitis B Virus Core Protein Domains Essential for Viral Capsid Assembly in a Cellular Context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assembly and Release of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the full-length hepatitis B virus core protein and its capsid formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02099A [pubs.rsc.org]
- 5. Characterization of minor and major antigenic regions within the hepatitis B virus nucleocapsid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Major Immunodominant Region of Hepatitis B Virus Core Antigen as a Delivery Vector to Improve the Immunogenicity of the Fusion Antigen ROP2-SAG1 Multiepitope from Toxoplasma gondii in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SRPK2 Mediates HBV Core Protein Phosphorylation and Capsid Assembly via Docking Interaction | PLOS Pathogens [journals.plos.org]
- 8. Hepatitis B virus core protein phosphorylation: Identification of the SRPK1 target sites and impact of their occupancy on RNA binding and capsid structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hepatitis B Virus Interactome: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Export and Import of Human Hepatitis B Virus Capsid Protein and Particles | PLOS Pathogens [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. HBV Core Protein Is in Flux between Cytoplasmic, Nuclear, and Nucleolar Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
HBV Core Protein 93-100: A Potential Biomarker for T-Cell Mediated Immunity in Hepatitis B Infection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Hepatitis B Virus (HBV) core protein (HBc) is a critical viral component that plays a multifaceted role in the HBV lifecycle and is a major target of the host immune response. Within this protein, the amino acid sequence 93-100 (MGLKFRQL) has been identified as an immunodominant epitope, particularly for cytotoxic T-lymphocyte (CTL) responses. This technical guide provides a comprehensive overview of the HBV core protein 93-100 epitope, its potential as a biomarker for assessing T-cell mediated immunity in HBV infection, and detailed methodologies for its detection and functional characterization. The guide is intended for researchers, scientists, and professionals involved in the development of novel therapeutics for chronic hepatitis B.
Introduction: The Role of HBV Core Protein in Pathogenesis and Immunity
The Hepatitis B virus is a small, enveloped DNA virus that can establish persistent infections, leading to chronic hepatitis, cirrhosis, and hepatocellular carcinoma. The viral nucleocapsid is composed of the HBV core protein, which not only protects the viral genome but is also actively involved in viral replication and modulation of the host immune system.[1]
The immune response to HBcAg is a key determinant of the clinical outcome of HBV infection. In acute, self-resolving hepatitis B, a vigorous and multi-specific T-cell response against HBV antigens, including the core protein, is observed.[2] Conversely, in chronic hepatitis B (CHB), the T-cell response is often weak or dysfunctional, a state referred to as T-cell exhaustion.[3] Therefore, monitoring the HBV-specific T-cell response is crucial for understanding disease progression and evaluating the efficacy of immunomodulatory therapies.
The 93-100 amino acid region of the HBV core protein has been identified as a significant CD8+ T-cell epitope, particularly in the context of certain MHC class I alleles. The quantification and functional assessment of T-cells specific to this epitope offer a potential window into the cellular immune status of an HBV-infected individual.
Quantitative Data on HBV Core 93-100 Specific T-Cell Responses
While extensive human data specifically isolating the 93-100 epitope's role as a clinical biomarker is still emerging, studies in murine models and human studies analyzing broader core-specific responses provide valuable insights. The following tables summarize key quantitative findings.
Table 1: Frequency of HBV Core 93-100 (C93) Specific CD8+ T-Cells in Murine Models of HBV Infection
| Model System | Tissue | C93-Specific CD8+ T-Cell Frequency (% of total CD8+ T-cells) | Correlation with Viral Load | Reference |
| Hydrodynamic Injection (HI) Mouse Model | Liver | 1-5% | Inverse | [4] |
| AAV-HBV Mouse Model | Liver | 2-8% (post-therapeutic vaccination) | Inverse | [5] |
| HBV Transgenic Mice | Liver | ~5-fold increase with αCD40 treatment | Inverse | [1] |
Table 2: Cytokine Profile of HBV Core-Specific T-Cells in Human Chronic Hepatitis B Patients
| Clinical Phase | T-Cell Type | Predominant Cytokines | Key Findings | Reference |
| Chronic Hepatitis B (HBeAg+) | CD4+ & CD8+ | Low IFN-γ, Low IL-2, Low TNF-α | Weaker core-specific T-cell response compared to HBeAg- patients. | [1] |
| Chronic Hepatitis B (HBeAg-) | CD4+ & CD8+ | Moderate IFN-γ, Low IL-2, Low TNF-α | T-cell responses inversely correlate with HBV DNA levels. | [6] |
| Resolved HBV Infection | CD4+ & CD8+ | High IFN-γ, High IL-2, High TNF-α | Robust and multi-functional T-cell memory. | [7] |
Table 3: Correlation of HBV Core-Specific T-Cell Responses with Clinical Parameters in Humans
| Parameter | Correlation with Core-Specific T-Cell Response | Direction of Correlation | Significance | Reference |
| HBV DNA Level | Frequency and function of IFN-γ producing T-cells | Inverse | Significant (p < 0.05) | [6] |
| Serum ALT Level | Total anti-HBc levels (surrogate for core antigen exposure) | Positive | Significant (p < 0.001) | [6] |
| HBsAg Level | Frequency of core-specific T-cells | Inverse (trend) | Not always statistically significant | [8] |
Experimental Protocols
Accurate assessment of the HBV core 93-100 specific T-cell response requires standardized and robust methodologies. The following sections detail the protocols for the two most common assays used in this context.
Quantification of HBV Core 93-100 Specific CD8+ T-Cells by MHC Class I Multimer Staining
This technique allows for the direct visualization and enumeration of antigen-specific T-cells.
Principle: Solubilized MHC class I molecules, folded with the HBV core 93-100 peptide (MGLKFRQL), are multimerized (as tetramers, pentamers, or dextramers) and conjugated to a fluorescent probe. These multimers bind with high avidity to the T-cell receptors (TCRs) on CD8+ T-cells that are specific for this epitope, enabling their detection by flow cytometry.
Protocol:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend 1-2 x 10^6 PBMCs in 50 µL of staining buffer (PBS with 2% Fetal Bovine Serum).
-
Add the fluorescently labeled HBV core 93-100 MHC multimer at a pre-titrated optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Add fluorochrome-conjugated antibodies against CD8, CD3, and a viability dye (to exclude dead cells).
-
Incubate for another 20-30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 2 mL of staining buffer.
-
Acquisition: Resuspend the cell pellet in 200-500 µL of staining buffer and acquire the samples on a flow cytometer.
-
Analysis: Gate on live, singlet, CD3+CD8+ lymphocytes to determine the percentage of multimer-positive cells.
Functional Analysis of HBV Core 93-100 Specific T-Cells by Intracellular Cytokine Staining (ICS)
This assay measures the ability of specific T-cells to produce effector cytokines upon antigen stimulation.
Principle: PBMCs are stimulated in vitro with the HBV core 93-100 peptide. A protein transport inhibitor is added to trap cytokines within the cells. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines (e.g., IFN-γ, TNF-α, IL-2) and cell surface markers (e.g., CD3, CD8).
Protocol:
-
Cell Stimulation:
-
Plate 1-2 x 10^6 PBMCs per well in a 96-well round-bottom plate in complete RPMI medium.
-
Add the HBV core 93-100 peptide at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., a mitogen like PHA or a CMV peptide pool for a common response).
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.
-
-
Surface Staining: Wash the cells and stain for surface markers (CD3, CD8, viability dye) as described in the multimer staining protocol.
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash and resuspend in a permeabilization buffer.
-
-
Intracellular Staining: Add fluorochrome-conjugated antibodies against IFN-γ, TNF-α, and IL-2 to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.
-
Washing and Acquisition: Wash the cells twice with permeabilization buffer and then once with staining buffer. Resuspend and acquire on a flow cytometer.
-
Analysis: Gate on live, singlet, CD3+CD8+ lymphocytes and quantify the percentage of cells expressing each cytokine or combinations of cytokines.
Visualization of Workflows and Pathways
Experimental Workflow for T-Cell Analysis
Caption: Workflow for quantifying and assessing the function of HBV-specific T-cells.
T-Cell Response to HBV Core 93-100 Epitope
Caption: Presentation of the HBV core 93-100 epitope and subsequent CD8+ T-cell response.
Discussion and Future Perspectives
The HBV core protein 93-100 epitope represents a significant target for the CD8+ T-cell response to HBV. As such, the quantification and functional characterization of T-cells specific to this epitope hold considerable promise as a potential biomarker.
Current Status:
-
Research Tool: At present, the analysis of the HBV core 93-100 specific T-cell response is primarily a research tool. It provides valuable insights into the immunopathogenesis of HBV and is instrumental in the preclinical and early clinical evaluation of immunomodulatory therapies and therapeutic vaccines.
-
Challenges: The translation of this potential biomarker into a routine clinical diagnostic is faced with several challenges. These include the low frequency of these cells in the peripheral blood of chronically infected patients, the need for specialized laboratory equipment (flow cytometers), and the requirement for highly trained personnel. Furthermore, the T-cell response can be directed against a wide range of epitopes, and focusing on a single epitope may not capture the full picture of the anti-HBV immune response.
Future Directions:
-
Standardization and Validation: For the HBV core 93-100 epitope to be considered a reliable biomarker, standardized and validated assays with clear cut-off values that correlate with clinical outcomes (e.g., HBsAg loss, sustained virological response off-therapy) are needed.
-
Integration with Other Biomarkers: The true clinical utility of monitoring the core 93-100 specific T-cell response may lie in its integration with other established and emerging HBV biomarkers, such as quantitative HBsAg, anti-HBc levels, and HBcrAg. This multi-parametric approach could provide a more holistic view of the virus-host interaction.
-
Therapeutic Monitoring: As novel immunotherapies for CHB enter clinical development, the analysis of T-cell responses to specific epitopes like core 93-100 will be invaluable for patient stratification, monitoring on-treatment responses, and defining immunological correlates of a functional cure.
References
- 1. High frequency of circulating HBcAg-specific CD8 T cells in hepatitis B infection: a flow cytometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HBV-Specific CD8+ T-Cell Tolerance in the Liver [frontiersin.org]
- 4. CD4+ T Cells in Chronic Hepatitis B and T Cell-Directed Immunotherapy [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Characterization of Hepatitis B Virus (HBV)-Specific T-Cell Dysfunction in Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hepatitis B Virus-Specific Cellular Immunity Contributes to the Outcome of Occult Hepatitis B Virus Infection [frontiersin.org]
- 8. lerner.ccf.org [lerner.ccf.org]
A Technical Guide for Researchers and Drug Development Professionals
The persistence of Hepatitis B virus (HBV) infection, a global health challenge affecting hundreds of millions, is a complex interplay between the virus and the host immune system. At the heart of this chronicity lies the HBV core protein (HBcAg) and its constituent epitopes, which are pivotal in modulating the host's T-cell response. This technical guide delves into the detailed mechanisms by which HBcAg epitopes contribute to viral persistence, focusing on T-cell exhaustion, immune tolerance, and viral escape strategies.
The Central Role of HBV Core Protein Epitopes in the Immune Response
The HBV core protein is a highly immunogenic antigen that elicits both B-cell and T-cell responses.[1] During an acute infection, a robust, multi-specific CD4+ and CD8+ T-cell response against various viral proteins, including the core protein, is crucial for viral clearance.[2][3] However, in chronic HBV (cHBV) infection, this T-cell response is often weak, dysfunctional, or completely absent, a state broadly termed "T-cell exhaustion."[4][5] The presentation of specific core protein epitopes by HLA class I molecules on infected hepatocytes to CD8+ T-cells is a critical step that can lead to either viral control or persistence.[6]
Mechanisms of HBV Persistence Linked to Core Protein Epitopes
The chronicity of HBV infection is not a passive process but rather an active manipulation of the host immune system by the virus. The core protein epitopes are central to several key mechanisms that foster viral persistence.
T-Cell Exhaustion
A defining characteristic of chronic HBV infection is the functional impairment of virus-specific T-cells.[4][7] This exhaustion is a progressive loss of effector functions, including the ability to proliferate and produce antiviral cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[8][9]
Several factors driven by the persistent high load of HBV antigens, including core protein epitopes, contribute to T-cell exhaustion:
-
Upregulation of Inhibitory Receptors: Chronically stimulated T-cells upregulate a variety of inhibitory receptors, such as Programmed Cell Death-1 (PD-1), T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), Lymphocyte-activation gene 3 (LAG-3), and Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4).[4] The interaction of these receptors with their ligands on antigen-presenting cells or infected hepatocytes delivers inhibitory signals that dampen T-cell activity. The PD-1/PD-L1 pathway is a particularly well-characterized axis in HBV-mediated T-cell exhaustion.[10][11]
-
Altered Transcription Factor Expression: The exhausted state is also maintained by changes in the expression of key transcription factors. For instance, a dysregulated TCF1/BCL2 expression has been linked to the limited expansion capacity of polymerase-specific CD8+ T-cells in chronic HBV infection.[7]
-
Metabolic Dysfunction: Exhausted T-cells exhibit metabolic deficiencies, including suppressed mitochondrial respiration and glycolysis, which are essential for sustaining effector functions.[8]
It is important to note that T-cell exhaustion is not a uniform state. T-cells specific for different HBV antigens can display varying degrees of exhaustion. For example, studies have shown that polymerase-specific CD8+ T-cells often exhibit a more severe exhaustion phenotype compared to core-specific CD8+ T-cells in patients with low viral loads.[7][12] This suggests that the nature of the antigen and its epitopes plays a direct role in the severity of T-cell dysfunction.
Caption: Signaling pathway of PD-1 mediated T-cell exhaustion.
Immune Tolerance
Immune tolerance is a state of unresponsiveness of the immune system to substances or tissues that have the capacity to elicit an immune response. In the context of HBV, both central and peripheral tolerance mechanisms contribute to viral persistence. The HBV e-antigen (HBeAg), a secreted protein derived from the precore region and sharing significant sequence homology with HBcAg, plays a crucial role in inducing tolerance.[13][14]
Studies in transgenic mouse models have revealed that HBeAg is significantly more efficient at inducing T-cell tolerance than the intracellular HBcAg.[13] This is likely due to its secreted nature, allowing it to circulate and interact with developing T-cells in the thymus (central tolerance) and with mature T-cells in the periphery. This can lead to:
-
Clonal Deletion: The physical elimination of HBV-specific T-cells.[13]
-
Clonal Anergy: A state where T-cells are rendered functionally unresponsive but are not deleted.[14]
-
Clonal Ignorance: T-cells remain naive and unaware of the antigen's presence.[13]
The "split tolerance" between the secreted HBeAg and the intracellular HBcAg has significant implications for the host's ability to mount an effective immune response against infected cells displaying core epitopes.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. T Cell Epitopes from the Proteome of HBV | Encyclopedia MDPI [encyclopedia.pub]
- 3. A Systematic Review of T Cell Epitopes Defined from the Proteome of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. T-cell exhaustion in chronic hepatitis B infection: current knowledge and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptation of the hepatitis B virus core protein to CD8+ T‐cell selection pressure | Semantic Scholar [semanticscholar.org]
- 7. gut.bmj.com [gut.bmj.com]
- 8. Frontiers | HBV-Specific CD8+ T-Cell Tolerance in the Liver [frontiersin.org]
- 9. Hepatitis B Virus-Specific CD8+ T Cells Maintain Functional Exhaustion after Antigen Reexposure in an Acute Activation Immune Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dysfunction and regulatory interplay of T and B cells in chronic hepatitis B: immunotherapy and emerging antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pathogenetic Mechanisms of T Cell Dysfunction in Chronic HBV Infection and Related Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Immune Tolerance Split between Hepatitis B Virus Precore and Core Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Immunodominant Regions of Hepatitis B Core Antigen (HBcAg)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of the immunodominant regions of the Hepatitis B core antigen (HBcAg). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on B-cell and T-cell epitopes, experimental methodologies for their identification, and the underlying immunological pathways.
Core Concepts: Immunodominance of HBcAg
The Hepatitis B core antigen (HBcAg) is a highly immunogenic protein that constitutes the viral nucleocapsid.[1] During HBV infection, HBcAg elicits a robust and long-lasting immune response, making its immunodominant regions a key focus for diagnostics, vaccine development, and immunotherapeutic strategies.[2][3] These regions are characterized by their ability to be recognized by a high proportion of antibodies and/or T-cell receptors in an infected individual.
B-Cell Immunodominant Regions
The primary immunodominant region for B-cells, often referred to as the major immunodominant region (MIR), is a conformational epitope located on the spike tips of the assembled core particle.[3][4] This region is crucial for the antigenicity of HBcAg and is the main target for neutralizing antibodies.[5]
Key B-Cell Epitopes of HBcAg
| Epitope Region (Amino Acid Residues) | Description | Key References |
| 74-83 | The core of the major immunodominant region (MIR), representing a highly accessible and immunogenic loop.[6] | [6] |
| 74-89 | An extended region of the MIR, critical for the native HBcAg antigenicity. | [7] |
| 107-118 | A significant linear epitope recognized by a broad range of polyclonal and monoclonal anti-HBc antibodies.[8] | [8][9] |
| 130-138 | A recognized B-cell antigenic determinant. | [10] |
| 134-140 | A major immunogenic region identified through mapping with monoclonal antibodies.[11] | [11] |
T-Cell Immunodominant Regions
The T-cell response to HBcAg is critical for viral clearance and is directed against multiple epitopes across the protein. Both CD4+ (T-helper) and CD8+ (cytotoxic T-lymphocyte) cells recognize HBcAg-derived peptides presented by MHC class II and class I molecules, respectively.
Prominent T-Cell Epitopes of HBcAg
| Epitope Region (Amino Acid Residues) | T-Cell Type | HLA Restriction (if specified) | Key References |
| 1-20 | CD4+ | Broad | [10] |
| 18-27 | CD8+ | HLA-A2 | [12] |
| 50-69 | CD4+ | Broad | [10] |
| 61-85 | CD4+ | Broad | [10] |
| 107-115 | CD8+ | HLA-A2 | [12] |
| 117-131 | CD4+ | Broad | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate identification and characterization of immunodominant regions. Below are protocols for key experiments cited in the literature.
Epitope Mapping using Synthetic Peptides (ELISA-based)
This method is used to identify linear B-cell epitopes by testing the ability of synthetic peptides spanning the HBcAg sequence to bind to anti-HBc antibodies.
a. Peptide Synthesis:
-
Synthesize overlapping peptides (e.g., 15-mers with a 10-amino acid overlap) covering the entire HBcAg sequence using solid-phase peptide synthesis.[13]
-
Purify peptides by high-performance liquid chromatography (HPLC) and confirm their identity by mass spectrometry.
b. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coating: Coat microtiter plates with 50 ng per well of each synthetic peptide overnight at 4°C.[7]
-
Blocking: Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween 20) and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Antibody Incubation: Add diluted sera from HBV-infected patients or monoclonal anti-HBc antibodies to the wells and incubate for 1-2 hours at 37°C.
-
Secondary Antibody Incubation: Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG) and incubate for 1 hour at 37°C.
-
Detection: Wash the plates and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Analysis: Measure the optical density (OD) at 450 nm. A significantly higher OD for a specific peptide compared to a negative control indicates an epitope.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to specific HBcAg epitopes, indicating a T-cell memory response.
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from heparinized blood of HBV-infected individuals using Ficoll-Hypaque density gradient centrifugation.[3]
-
Cell Culture: Seed 2 x 10^5 PBMCs per well in a 96-well plate in complete RPMI 1640 medium.
-
Stimulation: Add synthetic peptides (e.g., 1 µM final concentration) or recombinant HBcAg to the wells. Use a mitogen like phytohemagglutinin (PHA) as a positive control and medium alone as a negative control.[3]
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine to each well for the final 18 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, label PBMCs with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, measure the dilution of CFSE by flow cytometry, which indicates cell division.
-
-
Data Analysis: Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures. An SI > 2 is typically considered a positive response.
ELISpot Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method to quantify the number of antigen-specific, cytokine-secreting T-cells.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.[14]
-
Cell Plating: Wash and block the plate. Add 2 x 10^5 PBMCs per well.[3]
-
Stimulation: Add HBcAg-derived peptides (5 µg/ml) to the wells.[15] Use a positive control (e.g., PHA) and a negative control (medium alone).
-
Incubation: Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[3][14]
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.[15]
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour.[15]
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with water once spots have formed.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Visualizations: Workflows and Pathways
Experimental Workflow for B-Cell Epitope Mapping
Caption: Workflow for B-cell epitope mapping using synthetic peptides.
Innate Immune Recognition of HBcAg via TLR2
Caption: Simplified TLR2 signaling pathway upon HBcAg recognition.
Conclusion
The immunodominant regions of HBcAg are critical determinants of the host immune response to HBV infection. A thorough understanding of the location and characteristics of these B-cell and T-cell epitopes is essential for the development of novel diagnostics, more effective vaccines, and targeted immunotherapies. The experimental protocols and conceptual workflows provided in this guide offer a framework for researchers to further investigate the immunobiology of HBcAg and leverage this knowledge for clinical applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Hepatitis B Virus (HBV)-Specific T-Cell Dysfunction in Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Routine evaluation of HBV-specific T cell reactivity in chronic hepatitis B using a broad-spectrum T-cell epitope peptide library and ELISpot assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Immune response and treatment targets of chronic hepatitis B virus infection: innate and adaptive immunity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Immune response and treatment targets of chronic hepatitis B virus infection: innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a major hepatitis B core antigen (HBcAg) determinant by using synthetic peptides and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sketchviz.com [sketchviz.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. researchgate.net [researchgate.net]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. ice-hbv.org [ice-hbv.org]
- 15. Optimization of culture conditions for HBV-specific T cell expansion in vitro from chronically infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of HBV Seq1 aa:93-100 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis B Virus (HBV) core antigen (HBcAg) is a critical viral protein involved in viral replication and a major target for the host immune response. The peptide fragment corresponding to amino acids 93-100 of the core protein, with the sequence MGLKFRQL, has been identified as an immunodominant epitope, particularly in the context of cytotoxic T-lymphocyte (CTL) recognition.[1] The synthesis of this peptide is essential for a variety of research applications, including immunological studies, vaccine development, and the screening of antiviral compounds.
This document provides a detailed protocol for the chemical synthesis, purification, and characterization of the HBV Seq1 aa:93-100 peptide using Fmoc-based solid-phase peptide synthesis (SPPS). Additionally, it outlines a common application of this peptide in a T-cell proliferation assay.
Peptide Synthesis and Characterization Data
While the precise yield and purity can vary based on the synthesis scale and specific instrumentation, the following table provides typical quantitative data for the synthesis of an 8-mer peptide like this compound using standard Fmoc-SPPS protocols.
| Parameter | Typical Value | Method |
| Crude Peptide Yield | 70-90% | Gravimetric analysis after cleavage and precipitation |
| Purity (Crude) | 50-70% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Purity (Purified) | >95% | RP-HPLC |
| Final Yield (Purified) | 20-40% | Gravimetric analysis of lyophilized peptide |
| Identity Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) |
| Molecular Weight | 958.22 g/mol | Theoretical Calculation |
Experimental Protocols
Part 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of the peptide with the sequence Met-Gly-Leu-Lys(Boc)-Phe-Arg(Pbf)-Gln(Trt)-Leu-OH. For automated synthesis, the steps are conceptually similar but performed by a synthesizer.
Materials:
-
Fmoc-L-Leu-Wang resin
-
Fmoc-protected amino acids: Fmoc-Gln(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Met-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF in a reaction vessel for 30 minutes.[2]
-
Fmoc Deprotection:
-
Amino Acid Coupling (for each amino acid in the sequence from C-terminus to N-terminus):
-
In a separate vessel, dissolve the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence: Gln(Trt), Arg(Pbf), Phe, Lys(Boc), Leu, Gly, and Met.
-
Final Deprotection: After coupling the final amino acid (Fmoc-Met-OH), perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Part 2: Peptide Purification and Characterization
Purification by RP-HPLC:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Filter the solution through a 0.45 µm filter.[4]
-
Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for an 8-mer peptide. This should be optimized for the best separation.[5]
-
Flow Rate: Dependent on the column dimensions (analytical vs. preparative).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC under the same or a shallower gradient to confirm purity (>95%).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Characterization by Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for mass spectrometry analysis.
-
Analysis: Determine the molecular weight of the peptide using ESI-MS or MALDI-TOF. The observed mass should correspond to the calculated theoretical mass (958.22 Da).[6][7][8]
Application: T-Cell Proliferation Assay
This protocol provides a general workflow for assessing the ability of the synthesized this compound peptide to induce the proliferation of specific T-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Purified this compound peptide
-
PBMCs isolated from a suitable donor (e.g., an individual previously exposed to HBV)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Complete RPMI-1640 medium
-
Positive control (e.g., PHA or a known immunodominant peptide pool)
-
Negative control (vehicle, e.g., DMSO or PBS)
-
Flow cytometer
Procedure:
-
PBMC Isolation and Labeling:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Label the PBMCs with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.[9]
-
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add the this compound peptide to the wells at various concentrations (e.g., 1, 5, and 10 µg/mL).
-
Include positive and negative controls in separate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.
-
Acquire the data on a flow cytometer, measuring the CFSE fluorescence in the gated T-cell populations.
-
Analyze the data to determine the percentage of proliferating cells (i.e., cells with diluted CFSE fluorescence) in response to the peptide stimulation.
-
Diagrams
Caption: Workflow for the synthesis and application of HBV Seq1 peptide.
Caption: Workflow for a T-cell proliferation assay using the synthesized peptide.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. proimmune.com [proimmune.com]
Application of Synthetic HBV Peptides in Vaccine Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection remains a significant global health challenge, with hundreds of millions of individuals chronically infected and at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] While prophylactic vaccines based on recombinant HBV surface antigen (HBsAg) have been highly effective in preventing new infections, there is a pressing need for therapeutic vaccines to treat chronic HBV.[1][2] Synthetic peptide-based vaccines offer a promising approach for both prophylactic and therapeutic strategies.[1][3] They provide enhanced safety, stability, and the ability to precisely target specific B-cell and T-cell epitopes to elicit a desired immune response.[1]
These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of synthetic HBV peptide-based vaccines.
I. Principles of Synthetic HBV Peptide Vaccine Design
The rational design of a synthetic peptide vaccine involves the careful selection of immunogenic epitopes that can stimulate both humoral and cellular immunity.[4]
-
B-cell Epitopes: These are typically derived from the surface proteins of the virus, such as HBsAg, and are responsible for inducing neutralizing antibodies. The 'a' determinant of HBsAg is a critical target for inducing a protective humoral response.
-
T-cell Epitopes: Both CD4+ helper T-cell (Th) and CD8+ cytotoxic T-lymphocyte (CTL) epitopes are crucial for a robust and sustained immune response. Th cells are essential for activating B cells and CTLs, while CTLs are responsible for clearing virus-infected cells.[1] T-cell epitopes can be identified from various HBV proteins, including the core (HBcAg), polymerase (Pol), and X (HBx) proteins.
Logical Workflow for Peptide Vaccine Design
References
- 1. Peptide vaccines against hepatitis B virus: from animal model to human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A controlled clinical trial of the efficacy of the hepatitis B vaccine (Heptavax B): a final report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HBV Core (93-100) Peptide in ELISpot Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for the use of the Hepatitis B Virus (HBV) Core antigen peptide (amino acid sequence 93-100: MGLKFRQL) in Enzyme-Linked Immunospot (ELISpot) assays. This peptide is a well-characterized H-2Kb restricted cytotoxic T-lymphocyte (CTL) epitope in mice and can be utilized to detect and quantify HBV-specific CD8+ T cell responses.[1][2][3]
Introduction
The ELISpot assay is a highly sensitive technique used to measure the frequency of cytokine-secreting cells at the single-cell level.[4] When peripheral blood mononuclear cells (PBMCs) or other immune cells are stimulated with the HBV Core (93-100) peptide, activated T cells specific to this epitope will secrete cytokines, most commonly Interferon-gamma (IFN-γ). These cytokines are captured by specific antibodies, leading to the formation of spots, where each spot corresponds to a single cytokine-producing cell. This allows for the quantification of the antigen-specific T cell response, which is crucial for evaluating vaccine efficacy and monitoring immune responses during HBV infection and treatment.
Data Presentation
Quantitative data from ELISpot assays should be presented clearly to allow for easy comparison and interpretation. The following tables provide templates for summarizing typical results.
Table 1: Frequency of IFN-γ Secreting Cells in Response to HBV Core (93-100) Peptide
| Sample ID | Donor/Animal ID | Clinical Phase/Treatment Group | Stimulus | Mean Spot Forming Cells (SFC) per 10^6 PBMCs | Standard Deviation (SD) |
| 1 | Mouse 1 | Vaccinated | HBV Core (93-100) | 250 | 25 |
| 2 | Mouse 2 | Vaccinated | HBV Core (93-100) | 310 | 32 |
| 3 | Mouse 3 | Control | HBV Core (93-100) | 15 | 5 |
| 4 | Patient A | Chronic HBV | HBV Core (93-100) | 85 | 12 |
| 5 | Patient B | Chronic HBV | HBV Core (93-100) | 120 | 18 |
| 6 | Healthy Donor | - | HBV Core (93-100) | <10 | 3 |
Table 2: Comparison of T-Cell Responses to Different HBV Peptide Pools
| Donor ID | Clinical Status | HBV Core (93-100) (SFC/10^6 cells) | HBV Core Pool (SFC/10^6 cells) | HBV Envelope Pool (SFC/10^6 cells) | Negative Control (DMSO) (SFC/10^6 cells) | Positive Control (PHA) (SFC/10^6 cells) |
| Patient 1 | Acute HBV | 150 | 450 | 300 | 5 | >500 |
| Patient 2 | Chronic HBV | 50 | 120 | 80 | 3 | >500 |
| Vaccinated 1 | Healthy | 200 | 350 | 250 | 2 | >500 |
Experimental Protocols
Materials and Reagents
-
Mouse IFN-γ ELISpot kit (or human IFN-γ ELISpot kit for human samples)
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
-
Complete RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (Positive Control)
-
Dimethyl sulfoxide (DMSO) (Vehicle Control)
-
96-well ELISpot plates
-
Automated ELISpot reader or dissecting microscope
Detailed Methodology for IFN-γ ELISpot Assay
This protocol is adapted from standard procedures for detecting antigen-specific T cell responses.[4][6][7][8]
Day 1: Plate Coating
-
Prepare the anti-IFN-γ capture antibody solution according to the manufacturer's instructions.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well ELISpot plate.
-
Incubate the plate overnight at 4°C.
Day 2: Cell Stimulation
-
Aseptically wash the plate six times with sterile water or PBS.
-
Block the wells by adding 200 µL/well of complete RPMI medium containing 10% FBS and incubate at room temperature for at least 30 minutes.
-
Prepare a stock solution of the HBV Core (93-100) peptide by dissolving it in DMSO. Further dilute to the final working concentration (typically 1-10 µg/mL) in complete RPMI medium.
-
Prepare single-cell suspensions of PBMCs or splenocytes in complete RPMI medium.
-
Remove the blocking solution from the plate.
-
Add 2-4 x 10^5 cells per well.
-
Add the diluted HBV Core (93-100) peptide to the respective wells.
-
Include appropriate controls:
-
Negative Control: Cells with DMSO (vehicle for the peptide).
-
Positive Control: Cells with PHA (e.g., 5 µg/mL) or anti-CD3/CD28 beads.
-
-
Incubate the plate at 37°C with 5% CO2 for 18-24 hours.
Day 3: Detection and Development
-
Wash the plate six times with PBS containing 0.05% Tween-20 (PBS-T).
-
Add 100 µL of the diluted biotinylated anti-IFN-γ detection antibody to each well.
-
Incubate at room temperature for 2 hours.
-
Wash the plate six times with PBS-T.
-
Add 100 µL of Streptavidin-ALP (or HRP) conjugate to each well.
-
Incubate at room temperature for 1 hour.
-
Wash the plate six times with PBS-T.
-
Add 50-100 µL of the substrate solution (e.g., BCIP/NBT) to each well.
-
Monitor spot development in the dark at room temperature for 20-30 minutes.
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader or a dissecting microscope.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the ELISpot assay for detecting HBV Core (93-100) specific T-cell responses.
Caption: Workflow of the IFN-γ ELISpot assay.
T-Cell Activation and Cytokine Capture Signaling Pathway
This diagram illustrates the principle of cytokine capture and detection in an ELISpot well.
Caption: Principle of ELISpot cytokine capture.
References
- 1. mdpi.com [mdpi.com]
- 2. PE-H-2Kb/HBV core antigen (MGLKFRQL) MHC Tetramer - Creative Biolabs [creativebiolabs.net]
- 3. journals.asm.org [journals.asm.org]
- 4. ice-hbv.org [ice-hbv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ice-hbv.org [ice-hbv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Expression of Recombinant Hepatitis B Virus (HBV) Core Antigen Fragments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression of recombinant Hepatitis B virus (HBV) core antigen (HBcAg) and its fragments. The information is intended to guide researchers in the selection of appropriate expression systems and purification strategies for various applications, including diagnostics, vaccine development, and drug discovery.
Introduction
The Hepatitis B virus core antigen (HBcAg) is a 183-amino acid protein that self-assembles into icosahedral capsids, also known as virus-like particles (VLPs). These VLPs are highly immunogenic and are a key target for the host immune response during HBV infection. Recombinant expression of full-length HBcAg and its fragments is crucial for the development of diagnostic reagents, vaccine candidates, and as a tool for studying the HBV life cycle and pathogenesis. This document outlines methods for producing these recombinant proteins in various expression systems.
Expression Systems for Recombinant HBcAg Fragments
The choice of expression system is critical and depends on the desired yield, post-translational modifications, and downstream application of the recombinant protein. The most commonly used systems for HBcAg expression are Escherichia coli, the yeast Pichia pastoris, and the baculovirus-insect cell system.
-
Escherichia coli is a cost-effective and rapid system for high-level expression of non-glycosylated proteins. It is particularly well-suited for producing HBcAg fragments and full-length protein that readily form VLPs. However, challenges can include the formation of insoluble inclusion bodies and the absence of eukaryotic post-translational modifications.
-
Pichia pastoris , a methylotrophic yeast, offers the advantages of a eukaryotic system, including protein folding and post-translational modifications, combined with the ease of microbial fermentation. It is capable of producing very high yields of secreted or intracellular recombinant proteins.
-
Baculovirus-Insect Cell System provides a robust platform for expressing complex eukaryotic proteins with post-translational modifications that closely resemble those in mammalian cells. This system is often used when correct protein folding and modification are critical for biological activity.
Quantitative Data on Recombinant HBcAg Expression
The following tables summarize quantitative data from various studies on the expression and purification of recombinant HBcAg.
| Expression System | Host Strain | Construct | Expression Level | Purity | Recovery Yield | Reference |
| E. coli | W3110 | pRIV-2-HBcAg | 7% of total cellular protein | 90% | 47% | [1] |
| E. coli | BL21 (DE3) & K802 | pET vectors with HBcAg from various genotypes | Variable (genotype-dependent) | High | Best yield for genotypes D and G | [2] |
| E. coli | Not Specified | Truncated HBcAg | Not specified | 88.2% | 45.1% | [3] |
| P. pastoris | GS115 Mut+ | HBcAg | 1308 mg/L | ~90% | Not specified | [4] |
| E. coli | BL21 (DE3) | Thioredoxin-His-HBcAg fusion | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Expression of His-tagged HBcAg in E. coli
This protocol describes the expression and purification of N-terminally His-tagged HBcAg from E. coli.
1. Gene Cloning and Vector Construction:
- Amplify the HBcAg gene (full-length or desired fragment) by PCR.
- Incorporate a hexa-histidine (His6) tag sequence at the 5' end of the forward primer.
- Clone the PCR product into a suitable E. coli expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter).
- Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α) for plasmid propagation.
- Verify the sequence of the insert.
2. Protein Expression:
- Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[5]
- Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-25°C to enhance soluble protein expression.
3. Cell Lysis:
- Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to disrupt the cells and shear the DNA.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
4. Purification using Immobilized Metal Affinity Chromatography (IMAC):
- Equilibrate a Ni-NTA affinity column with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Load the clarified lysate onto the column.
- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
- Elute the His-tagged HBcAg with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[6]
- Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
5. Dialysis and Storage:
- Pool the fractions containing pure HBcAg and dialyze against a suitable storage buffer (e.g., PBS pH 7.4) to remove imidazole.
- Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
- Store the purified protein at -80°C.
Protocol 2: Expression of HBcAg in Pichia pastoris
This protocol provides a general workflow for high-level expression of HBcAg in P. pastoris.
1. Cloning and Pichia Transformation:
- Clone the HBcAg gene into a Pichia expression vector (e.g., pPICZα A for secreted expression or pPIC9 for intracellular expression) under the control of the methanol-inducible alcohol oxidase 1 (AOX1) promoter.
- Linearize the recombinant plasmid and transform it into a suitable P. pastoris strain (e.g., GS115 Mut+).[7]
- Select for positive transformants on appropriate selection plates.
2. Expression Screening:
- Screen several colonies for protein expression by inoculating them into small-scale cultures.
- Grow the cultures in buffered glycerol-complex medium (BMGY) to generate biomass.
- Induce expression by transferring the cells to buffered methanol-complex medium (BMMY).
- Analyze expression levels by SDS-PAGE and Western blot.
3. Large-Scale Fermentation:
- Perform a high-density fermentation in a bioreactor using a defined basal salts medium.[7]
- Start with a glycerol batch phase to increase cell density.
- Follow with a glycerol fed-batch phase.
- Induce protein expression with a continuous methanol feed. Maintain a controlled residual methanol concentration for optimal production.[4]
4. Purification:
- Harvest the cells by centrifugation.
- If the protein is intracellular, lyse the cells using mechanical methods (e.g., bead beater) in a suitable lysis buffer.
- Clarify the lysate by centrifugation.
- Purify the HBcAg using a combination of chromatography steps, such as ion-exchange, size-exclusion, and/or affinity chromatography. A common strategy involves initial purification by Sepharose CL-4B chromatography, followed by sucrose step-gradient ultracentrifugation and CsCl-isopycnic ultracentrifugation.[8]
Protocol 3: Purification of HBcAg Fragments by Ammonium Sulfate Precipitation and Size-Exclusion Chromatography
This protocol is a common and effective method for the initial purification and concentration of recombinant HBcAg, which often forms large VLP structures.
1. Ammonium Sulfate Precipitation:
- To the clarified cell lysate, slowly add finely ground ammonium sulfate to achieve a specific saturation percentage (e.g., 30-40%). Stir gently on ice.[9][10]
- Allow the protein to precipitate for at least 1 hour on ice.
- Collect the precipitate by centrifugation at 10,000 x g for 20-30 minutes at 4°C.
- Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., PBS).
2. Size-Exclusion Chromatography (SEC):
- Equilibrate a size-exclusion chromatography column (e.g., Sepharose CL-4B or Superose 6) with the desired buffer (e.g., PBS). The large pore size of these resins is suitable for separating large VLPs from smaller proteins.
- Load the resuspended pellet onto the column.
- Elute the protein with the equilibration buffer. HBcAg VLPs will elute in the void volume or early fractions due to their large size.
- Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm.
- Analyze the fractions by SDS-PAGE to identify those containing the purified HBcAg.
Visualizations
Experimental Workflow for Recombinant HBcAg Expression in E. coli
Caption: Workflow for recombinant HBcAg expression and purification in E. coli.
HBV Life Cycle and the Role of HBcAg
Caption: Simplified HBV life cycle highlighting the central role of HBcAg.
Signaling Pathway Interaction: HBx and PI3K/AKT Pathway
Caption: Interaction of HBV HBx protein with the PI3K/AKT signaling pathway.[11]
References
- 1. Core protein: a pleiotropic keystone in the HBV lifecycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of the HBc Protein from Different HBV Genotypes in E. coli. Use of Reassociated HBc VLPs for Packaging of ss- and dsRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A preparative purification process for recombinant hepatitis B core antigen using online capture by expanded bed adsorption followed by size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of His-tagged hepatitis B core antigen from unclarified bacterial homogenate using immobilized metal affinity-expanded bed adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-level production of recombinant HBcAg virus-like particles in a mathematically modelled P. pastoris GS115 Mut+ bioreactor process under controlled residual methanol concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and purification of the recombinant HBcAg core particles derived from methyltrophic Pichia pastoris, and TEM and AFM of the core particles and their natural aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
- 11. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
Application Notes: Generation of Monoclonal Antibodies Against Hepatitis B Virus (HBV) preS1 Domain (amino acids 93-100)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preS1 domain of the Hepatitis B Virus (HBV) large surface protein is a critical component for viral entry into hepatocytes, making it a prime target for the development of neutralizing antibodies and diagnostic assays. Specifically, the amino acid sequence 93-100 of the preS1 domain has been identified as a relevant B-cell epitope.[1] This document provides a comprehensive guide to the generation and characterization of monoclonal antibodies (mAbs) targeting this specific peptide sequence. The protocols outlined below utilize hybridoma technology, a robust and well-established method for producing high-quality monoclonal antibodies.
Antigen Design and Preparation
The successful generation of peptide-specific antibodies is critically dependent on the design and preparation of the immunogen. Since short peptides are generally not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit a robust immune response.
-
Peptide Sequence: HBV preS1, amino acids 93-100. The exact sequence may vary slightly depending on the HBV genotype.
-
Carrier Protein: Keyhole Limpet Hemocyanin (KLH) is a highly immunogenic protein commonly used for this purpose. Bovine Serum Albumin (BSA) is another alternative.
-
Conjugation: A common strategy involves synthesizing the peptide with an additional terminal cysteine residue to facilitate conjugation to the carrier protein via a linker like m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).[2]
Monoclonal Antibody Production Workflow
The generation of monoclonal antibodies is a multi-step process that begins with the immunization of mice and culminates in the purification of specific antibodies. The primary method described here is the hybridoma technology, which involves fusing antibody-producing B-cells with myeloma cells to create immortal antibody-producing cell lines.[3]
Characterization of Monoclonal Antibodies
Once hybridoma clones are selected, the secreted antibodies must be characterized to ensure they meet the desired specifications. Key characterization steps include:
-
Isotyping: Determining the class and subclass of the antibody (e.g., IgG1, IgG2a).
-
Affinity Measurement: Quantifying the binding strength of the antibody to the target peptide, often determined using techniques like ELISA or Bio-Layer Interferometry.[4][5]
-
Specificity Testing: Ensuring the antibody binds specifically to the target peptide and does not cross-react with unrelated antigens.
-
Epitope Mapping: Precisely identifying the amino acid residues within the 93-100 sequence that are critical for antibody binding.[3][6][7]
Data Presentation
The following tables summarize representative quantitative data that can be expected during a monoclonal antibody generation campaign against HBV preS1 peptides. Note that specific values will vary between experiments and antibody clones.
Table 1: Representative Affinity of Anti-HBV preS1 Monoclonal Antibodies
| Monoclonal Antibody Clone | Target Epitope | Affinity Constant (K_D) | Method |
| 1A8 | preS1 Receptor-Binding Motif | 3.55 nM | Bio-Layer Interferometry[5] |
| Fab 3DW | preS1 | 6 x 10⁵ M⁻¹ (Relative Affinity) | Phage Display[4] |
| Fab 8GW | preS1 | 8 x 10⁶ M⁻¹ (Relative Affinity) | Phage Display[4] |
Table 2: Example ELISA Screening Results
| Hybridoma Supernatant | Antigen Coated | Optical Density (OD) at 450 nm | Result |
| Clone X | HBV preS1 (93-100)-BSA | 1.852 | Positive |
| Clone X | BSA (Control) | 0.105 | Negative |
| Clone Y | HBV preS1 (93-100)-BSA | 0.123 | Negative |
| Negative Control (Medium) | HBV preS1 (93-100)-BSA | 0.098 | Negative |
| Positive Control (Serum) | HBV preS1 (93-100)-BSA | 2.150 | Positive |
Note: A common cutoff value is defined as 2.1 times the mean of the negative control absorbance.[1]
Experimental Workflow Diagram
Caption: Workflow for generating monoclonal antibodies against a peptide target.
Experimental Protocols
Protocol 1: Peptide-KLH Conjugation using MBS
This protocol describes the conjugation of a cysteine-terminated peptide to Keyhole Limpet Hemocyanin (KLH) using m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) as a crosslinker.
Materials:
-
Synthetic peptide (HBV preS1 aa:93-100 with a C-terminal cysteine)
-
Keyhole Limpet Hemocyanin (KLH)
-
m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Dimethylformamide (DMF)
-
Phosphate Buffer (0.01 M, pH 7.0)
-
Phosphate Buffer (0.05 M, pH 6.0)
-
PD-10 desalting column (or equivalent)
-
2 N NaOH and 0.5 N HCl for pH adjustment
Procedure:
-
Prepare KLH: Dissolve 5 mg of KLH in 0.5 mL of 0.01 M phosphate buffer (pH 7).
-
Prepare MBS: Dissolve 3 mg of MBS in 200 µL of DMF.
-
Activate KLH: Add 70 µL of the MBS solution to the KLH solution. Stir gently for 30 minutes at room temperature.
-
Purify Activated KLH: Remove the free crosslinker by passing the KLH/MBS solution through a PD-10 column pre-equilibrated with 0.05 M phosphate buffer (pH 6.0). Collect the purified KLH/MBS.[2]
-
Dissolve Peptide: Dissolve 5 mg of the synthetic peptide in 100 µL of DMF. Note: Sonication may be required for peptides with low solubility.[2]
-
Conjugation Reaction: Rapidly add 1 mL of the purified KLH/MBS solution to the dissolved peptide. Shake the mixture and immediately add ~11 µL of 2 N NaOH to adjust the pH to 7.0-7.2.[2]
-
Incubation: Stir the reaction mixture for 3 hours at room temperature or overnight at 4°C.
-
Final Preparation: Add 3 mL of PBS or 0.1 M ammonium bicarbonate and lyophilize for storage. The conjugate is now ready for immunization.
Protocol 2: Mouse Immunization
This protocol outlines a typical immunization schedule for generating an antibody response in BALB/c mice.
Materials:
-
Peptide-KLH conjugate (from Protocol 1)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Phosphate-Buffered Saline (PBS), sterile
-
BALB/c mice (6-8 weeks old)
-
Syringes and needles
Procedure:
-
Primary Immunization (Day 0):
-
Prepare the immunogen by emulsifying the Peptide-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA).
-
The final concentration should be 50-100 µg of the conjugate per mouse.[8]
-
Inject 100-200 µL of the emulsion subcutaneously at multiple sites on the back of each mouse.
-
-
Booster Immunizations (Day 14, 28, 42):
-
Prepare the immunogen by emulsifying the Peptide-KLH conjugate with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Inject each mouse with 50-100 µg of the conjugate in 100-200 µL of the emulsion subcutaneously.
-
-
Test Bleed (Day 35-49):
-
Collect a small amount of blood from the tail vein to test the serum antibody titer by ELISA (see Protocol 4).
-
-
Final Boost (3-4 days before fusion):
-
Select the mouse with the highest antibody titer.
-
Administer a final booster injection of 50 µg of the Peptide-KLH conjugate in sterile PBS (without adjuvant) intravenously or intraperitoneally.
-
Protocol 3: Hybridoma Production
This protocol describes the fusion of mouse spleen cells with myeloma cells to generate hybridomas.
Materials:
-
Immunized mouse with high antibody titer
-
SP2/0 or other suitable myeloma cell line
-
Polyethylene glycol (PEG) 1500
-
RPMI-1640 medium (serum-free)
-
RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)
-
HAT supplement (Hypoxanthine, Aminopterin, Thymidine)
-
HT supplement (Hypoxanthine, Thymidine)
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Culture and harvest SP2/0 myeloma cells during their logarithmic growth phase.
-
Wash both splenocytes and myeloma cells separately with serum-free RPMI-1640.
-
-
Cell Fusion:
-
Mix the splenocytes and myeloma cells at a ratio of approximately 5:1.
-
Centrifuge the cell mixture and discard the supernatant.
-
Gently resuspend the cell pellet and slowly add 1 mL of pre-warmed PEG 1500 over 1 minute, followed by slow addition of serum-free medium.
-
-
Plating:
-
Centrifuge the fused cells, discard the supernatant, and gently resuspend the pellet in RPMI-1640 with 20% FBS and HAT supplement.
-
Distribute the cell suspension into 96-well plates.
-
-
Selection and Growth:
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
After 5-7 days, begin feeding the cells by replacing half of the medium with fresh HAT medium.
-
After approximately 10-14 days, visible hybridoma colonies should appear. Switch to medium containing HT supplement, and then finally to regular culture medium.
-
Protocol 4: ELISA Screening of Hybridomas
This indirect ELISA protocol is for screening hybridoma supernatants to identify clones producing antibodies that bind to the target peptide.
Materials:
-
Peptide-BSA conjugate (for screening to avoid selecting antibodies against KLH)
-
Bovine Serum Albumin (BSA)
-
96-well ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Hybridoma culture supernatants
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of Peptide-BSA conjugate (1-5 µg/mL in Coating Buffer).
-
As a control, coat separate wells with BSA alone to identify antibodies binding to the carrier protein.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Block the wells by adding 200 µL of Blocking Buffer and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of hybridoma supernatant to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of HRP-conjugated anti-mouse IgG (diluted according to manufacturer's instructions) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Read Plate: Measure the optical density (OD) at 450 nm. Positive clones will show a high OD value on Peptide-BSA coated wells but a low OD on BSA-only wells.
Caption: Principle of indirect ELISA for hybridoma screening.
Protocol 5: Monoclonal Antibody Purification
This protocol describes the purification of monoclonal antibodies from hybridoma culture supernatant using Protein A or Protein G affinity chromatography.
Materials:
-
Hybridoma culture supernatant (clarified by centrifugation/filtration)
-
Protein A or Protein G agarose resin/column
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine, pH 2.5-3.0)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
Dialysis tubing or centrifugal ultrafiltration units
Procedure:
-
Prepare Supernatant: Collect the hybridoma culture supernatant and clarify it by centrifuging at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm filter to remove cells and debris.
-
Equilibrate Column: Equilibrate the Protein A/G column with 5-10 column volumes of Binding Buffer.
-
Load Antibody: Load the clarified supernatant onto the column. The flow rate should be slow enough to allow for efficient binding of the antibody to the resin.
-
Wash Column: Wash the column with 10-20 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute Antibody: Elute the bound antibody with Elution Buffer. Collect the eluate in fractions containing a small amount of Neutralization Buffer to immediately raise the pH and prevent antibody denaturation.
-
Buffer Exchange: Pool the antibody-containing fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or centrifugal ultrafiltration units.
-
Quantify and Store: Determine the antibody concentration by measuring the absorbance at 280 nm (A280) or by using a protein assay (e.g., BCA). Store the purified antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.
References
- 1. Detection of anti-preS1 antibodies for recovery of hepatitis B patients by immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse monoclonal antibodies to hepatitis B virus preS1 produced after immunization with recombinant preS1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of human Fab monoclonal antibodies against preS1 of hepatitis B virus using repertoire cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation and Characterization of a Neutralizing Human Monoclonal Antibody to Hepatitis B Virus PreS1 from a Phage-Displayed Human Synthetic Fab Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epitope mapping of the PreS1 domain of the hepatitis B virus large surface protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fine mapping of virus-neutralizing epitopes on hepatitis B virus PreS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A hepatitis B virus-derived peptide combined with HBsAg exerts an anti-HBV effect in an HBV transgenic mouse model as a therapeutic vaccine [frontiersin.org]
- 9. Human hepatitis B virus pre S1 antigen (HBV preS1-Ag) Elisa Kit – AFG Scientific [afgsci.com]
Application Notes and Protocols for Stimulating CD8+ T Cells with HBV Core Peptide
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the in vitro stimulation and functional analysis of Hepatitis B Virus (HBV) core peptide-specific CD8+ T cells. The following sections detail the necessary reagents, experimental procedures, and data analysis techniques.
Data Presentation: Quantitative Parameters for CD8+ T Cell Stimulation
A summary of key quantitative data for the successful stimulation and analysis of HBV core peptide-specific CD8+ T cells is presented below. These parameters are compiled from various established protocols and should be optimized for specific experimental conditions.
| Parameter | Value | Source |
| HBV Core Peptide Concentration | 1 µM | [1] |
| 1 µg/mL | [2] | |
| 10 µg/mL (for pulsing) | [3] | |
| 0.25 µg/mL (for each peptide in a pool) | [4] | |
| Cell Type | Peripheral Blood Mononuclear Cells (PBMCs) | [1][3] |
| Initial PBMC Seeding Density for Expansion | 2 x 10^6 cells/mL | [1] |
| 4 x 10^5 cells (pulsed with peptide) co-cultured with remaining cells | [3] | |
| PBMC Seeding Density for ELISpot | 2-3 x 10^5 cells/well | [5] |
| Incubation Time for T Cell Expansion | 10 days | [1] |
| Incubation Time for ELISpot | 16-24 hours | [5][6] |
| Incubation Time for Intracellular Cytokine Staining (ICS) | 5 hours | [7] |
| Interleukin-2 (IL-2) Concentration for Expansion | 20 U/mL | [3] |
Experimental Protocols
Detailed methodologies for the isolation of PBMCs and the subsequent stimulation and analysis of HBV-specific CD8+ T cells are provided below.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from fresh heparinized blood using Ficoll-Hypaque density gradient centrifugation.
Materials:
-
Heparinized whole blood
-
Ficoll-Hypaque density gradient medium
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/ml of gentamicin, and 8% human serum (complete medium)[1]
-
Centrifuge
-
Sterile conical tubes
Procedure:
-
Dilute the heparinized blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Hypaque medium in a conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs by adding PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the PBMC pellet in complete medium.
-
Count the viable cells using a hemocytometer or an automated cell counter.
In Vitro Expansion of HBV-Specific CD8+ T Cells
This protocol details the in vitro expansion of HBV core peptide-specific CD8+ T cells from isolated PBMCs.
Materials:
-
Isolated PBMCs
-
Complete medium
-
HBV core peptide (e.g., core 18-27) or a pool of overlapping peptides
-
Recombinant human Interleukin-2 (IL-2)
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Resuspend PBMCs in complete medium at a concentration of 2 x 10^6 cells/mL.[1]
-
Add the HBV core peptide to a final concentration of 1 µM.[1]
-
Seed 200 µL of the cell suspension per well in a 96-well plate.[1]
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
On day 4 of culture, add IL-2 to a final concentration of 20 U/mL.[3]
-
Continue the culture for a total of 10 days, monitoring the cells for proliferation.[1]
-
On day 10, harvest the cells for downstream analysis.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method to quantify the frequency of IFN-γ secreting T cells upon stimulation with HBV core peptides.
Materials:
-
96-well ELISpot plate pre-coated with anti-IFN-γ capture antibody
-
Isolated PBMCs or expanded T cells
-
Complete medium
-
HBV core peptide
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or Streptavidin-horseradish peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT or AEC)
-
ELISpot reader
Procedure:
-
On the day before the assay, prepare the ELISpot plate by washing the wells with sterile PBS and blocking with complete medium for at least 2 hours at room temperature.[6][8]
-
Prepare a cell suspension of PBMCs or expanded T cells in complete medium.
-
Add 2-3 x 10^5 cells to each well of the ELISpot plate.[5]
-
Add the HBV core peptide to the appropriate wells at the desired final concentration (e.g., 1 µM). Include negative control wells (cells without peptide) and positive control wells (cells with a mitogen like PHA).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[5][6]
-
After incubation, wash the wells multiple times with PBS containing 0.05% Tween-20 (PBS-T).[8]
-
Add the biotinylated anti-IFN-γ detection antibody diluted in PBS and incubate for 2 hours at room temperature.[6]
-
Wash the wells with PBS-T.
-
Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.[6]
-
Wash the wells with PBS-T.
-
Add the substrate solution and monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is used to identify and quantify cytokine-producing cells at a single-cell level.
Materials:
-
Isolated PBMCs or expanded T cells
-
Complete medium
-
HBV core peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Flow cytometry antibodies for surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Resuspend PBMCs or expanded T cells in complete medium.
-
Stimulate the cells with HBV core peptide (e.g., 1 µM) for 1 hour at 37°C in a 5% CO2 incubator.[2]
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-5 hours.[2][7]
-
After stimulation, wash the cells with PBS.
-
Stain for surface markers by incubating the cells with fluorescently labeled antibodies (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C.[2]
-
Wash the cells to remove unbound antibodies.
-
Fix the cells using a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain for intracellular cytokines by incubating the cells with fluorescently labeled antibodies (e.g., anti-IFN-γ, anti-TNF-α) for 40 minutes at 4°C.[2]
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of CD8+ T cells producing specific cytokines in response to the HBV core peptide.
Mandatory Visualizations
Signaling Pathway of CD8+ T Cell Activation
The following diagram illustrates the key signaling events initiated upon recognition of the HBV core peptide presented by an antigen-presenting cell (APC) to a CD8+ T cell.
Caption: Simplified signaling pathway of CD8+ T cell activation upon antigen recognition.
Experimental Workflow for HBV-Specific CD8+ T Cell Analysis
This diagram outlines the overall experimental workflow from blood sample collection to the functional analysis of HBV core peptide-specific CD8+ T cells.
Caption: Experimental workflow for the analysis of HBV-specific CD8+ T cell responses.
References
- 1. Characterization of Hepatitis B Virus (HBV)-Specific T-Cell Dysfunction in Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic interventions improve HBV envelope-specific T-cell responses in patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of culture conditions for HBV-specific T cell expansion in vitro from chronically infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Memory T cells specific for HBV enumerated by a peptide-based cultured enzyme-linked immunospot assay in healthy HBV-vaccinated subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zellnet.com [zellnet.com]
- 6. ice-hbv.org [ice-hbv.org]
- 7. Hepatitis B Virus-Specific CD8+ T Cells Maintain Functional Exhaustion after Antigen Reexposure in an Acute Activation Immune Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ice-hbv.org [ice-hbv.org]
Application Notes and Protocols for Flow Cytometry Analysis of T-Cell Response to HBcAg 93-100
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the T-cell response to the Hepatitis B core antigen (HBcAg) peptide 93-100 using flow cytometry. This document includes an overview of the T-cell response in different phases of HBV infection, detailed experimental protocols, and data presentation guidelines.
Introduction
The cellular immune response, particularly the function of T-cells, is crucial for the control and clearance of Hepatitis B virus (HBV) infection. The HBV core antigen (HBcAg) is a major target for both CD4+ and CD8+ T-cells. The specific epitope HBcAg 93-100 (MGLKFRQL) is a well-characterized, immunodominant HLA-A2-restricted epitope for CD8+ T-cells. Flow cytometry is a powerful technique to enumerate and characterize HBcAg 93-100-specific T-cells by measuring intracellular cytokine production and the expression of cell surface markers upon in vitro stimulation with the synthetic peptide. A robust T-cell response to HBcAg is often associated with viral control and resolution of infection. In contrast, chronic HBV infection is frequently characterized by a weak or exhausted T-cell response to HBV antigens.
Data Presentation: T-Cell Responses to HBcAg in Different HBV Infection States
The frequency and function of HBcAg-specific T-cells vary significantly depending on the clinical phase of HBV infection. The following tables summarize representative quantitative data from flow cytometry-based studies.
Table 1: Frequency of HBcAg-Specific IFN-γ-Producing T-Cells
| Patient Cohort | T-Cell Subset | Percentage of IFN-γ+ Cells (Mean ± SD) | Citation(s) |
| Chronic Hepatitis (HBeAg+) | CD8+ | 0.30 ± 0.40% | [1] |
| CD4+ | 0.31 ± 0.42% | [1] | |
| Chronic Hepatitis (HBeAg-) | CD8+ | 0.18 ± 0.20% | [1] |
| CD4+ | 0.17 ± 0.15% | [1] | |
| Resolved HBV (HBsAb+) | CD8+ | 4.5 ± 5.9% | [1] |
| CD4+ | 1.4 ± 1.4% | [1] |
Table 2: Expression of Activation and Exhaustion Markers on HBV-Specific CD8+ T-Cells in Chronic Infection
| Marker | Percentage of Positive Cells on HBV-Specific CD8+ T-Cells | Functional Association | Citation(s) |
| CD69 | Increased in chronic and acute hepatitis compared to inactive carriers. | Early activation marker. | |
| PD-1 | Elevated expression on HBcAg 93-100-specific CD8+ T-cells. | T-cell exhaustion, reduced effector function. | |
| CD137 (4-1BB) | Upregulated upon antigen stimulation. | Co-stimulatory molecule, marker of recently activated antigen-specific T-cells. |
Experimental Protocols
This section provides detailed protocols for the analysis of HBcAg 93-100-specific T-cell responses.
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque gradient (e.g., Ficoll-Paque PLUS) in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the PBMC layer at the interface.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
-
Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Stimulation of PBMCs with HBcAg 93-100 Peptide
-
Adjust the PBMC concentration to 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add the HBcAg 93-100 peptide (MGLKFRQL) to the desired final concentration (typically 1-10 µg/mL). Include a negative control (no peptide or an irrelevant peptide) and a positive control (e.g., Staphylococcal enterotoxin B (SEB) at 1 µg/mL or a CEF peptide pool).
-
Add a co-stimulatory antibody, such as anti-CD28 (1 µg/mL), to each well.[2]
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor, such as Brefeldin A (10 µg/mL) or Monensin (2 µM), to each well to block cytokine secretion.[2]
-
Incubate for an additional 4-6 hours (for cytokine analysis) or overnight (for activation marker analysis) at 37°C in a 5% CO2 incubator.
Protocol 3: Staining for Cell Surface Markers and Intracellular Cytokines
-
After stimulation, harvest the cells from each well and transfer to flow cytometry tubes.
-
Centrifuge at 350 x g for 5 minutes and discard the supernatant.
-
Surface Staining:
-
Resuspend the cell pellet in 50-100 µL of staining buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Add the appropriate pre-titrated fluorescently conjugated antibodies for surface markers (see Table 3 for a recommended panel).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™).
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with 1X permeabilization/wash buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 50-100 µL of permeabilization/wash buffer containing the pre-titrated fluorescently conjugated antibodies for intracellular cytokines (see Table 3).
-
Incubate for 30 minutes at room temperature or 4°C in the dark.
-
Wash the cells twice with 1X permeabilization/wash buffer.
-
-
Resuspend the final cell pellet in 300-500 µL of staining buffer for flow cytometry acquisition.
Table 3: Recommended Multicolor Flow Cytometry Panel
| Marker | Fluorochrome | Cellular Location | Function/Purpose |
| Viability Dye | e.g., Fixable Viability Dye eFluor™ 780 | Amine-reactive | Exclude dead cells |
| CD3 | e.g., APC-H7 | Surface | T-cell lineage marker |
| CD8 | e.g., PerCP-Cy5.5 | Surface | Cytotoxic T-cell lineage marker |
| CD4 | e.g., BUV395 | Surface | Helper T-cell lineage marker |
| IFN-γ | e.g., FITC | Intracellular | Key effector cytokine |
| TNF-α | e.g., PE-Cy7 | Intracellular | Pro-inflammatory cytokine |
| IL-2 | e.g., PE | Intracellular | T-cell growth and differentiation factor |
| CD69 | e.g., BV605 | Surface | Early activation marker |
| CD137 (4-1BB) | e.g., BV711 | Surface | Activation-induced co-stimulatory molecule |
| PD-1 | e.g., BV421 | Surface | Exhaustion/inhibitory marker |
Note: The choice of fluorochromes should be optimized based on the specific flow cytometer configuration to minimize spectral overlap.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for HBcAg 93-100 T-cell analysis.
T-Cell Receptor (TCR) Signaling Pathway
Caption: TCR signaling upon HBcAg 93-100 peptide recognition.
References
Application Notes and Protocols for the Use of HBV Peptides in Diagnosing Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Hepatitis B (CHB) infection, caused by the Hepatitis B virus (HBV), is a major global health issue that can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The diagnosis and management of CHB rely on the detection of various viral and host biomarkers. Synthetic peptides derived from HBV proteins offer a versatile and powerful tool for the development of novel diagnostic assays. These peptides can be designed to elicit or detect specific immune responses, providing insights into the host-virus interaction and the clinical phase of the infection. This document provides detailed application notes and protocols for the use of HBV peptides in the diagnosis of chronic hepatitis B, focusing on enzyme-linked immunosorbent assay (ELISA), enzyme-linked immunospot (ELISpot) assays, and peptide microarrays.
Application Notes
The use of HBV peptides in diagnostics primarily falls into two categories: serological assays to detect host antibodies against viral epitopes and cell-based assays to measure T-cell responses to viral antigens. Peptides from various HBV proteins, including the core antigen (HBcAg), envelope proteins (preS1, preS2, and S), polymerase, and the X protein, have been explored for their diagnostic potential.
HBV Core Antigen (HBcAg) Peptides
HBcAg is a highly immunogenic protein that elicits a strong B-cell and T-cell response. Peptides derived from HBcAg are useful in assays to detect anti-HBc antibodies, which are reliable markers of past or ongoing HBV infection[1][2]. Quantitative measurement of anti-HBc levels (qAnti-HBc) has been shown to correlate with different phases of CHB and can predict clinical outcomes[3]. For instance, a baseline anti-HBc level of less than 3 log IU/mL has been associated with spontaneous HBsAg seroclearance in treatment-naïve HBeAg-seronegative patients, with a specificity of 91.7% and a sensitivity of 30.4%[3]. Furthermore, hepatitis B core-related antigen (HBcrAg), which includes HBcAg, is a valuable biomarker for predicting the clinical phase of CHB. A cut-off value of 8.3 log U/mL for HBcrAg has been proposed to differentiate the immune-tolerant phase from the immune-active phase in HBeAg-positive patients, with a sensitivity of 71.0% and a specificity of 72.9%[4].
HBV Envelope (preS1, preS2, S) Peptides
The HBV envelope proteins are crucial for viral entry and are major targets for the host immune response. The preS1 domain, in particular, is involved in binding to hepatocytes and is a target for neutralizing antibodies[5]. Peptides from the preS1 region can be used in ELISAs to detect anti-preS1 antibodies or the preS1 antigen itself[5][6]. Commercially available ELISA kits for HBV preS1 antigen report high sensitivity and specificity for its detection[6][7]. The preS2 and S domains also contain important B-cell and T-cell epitopes. Assays using peptides from the S domain are particularly relevant as they can help in monitoring the response to vaccination and infection[1].
HBV Polymerase and X Protein Peptides
The HBV polymerase and X proteins are non-secretory proteins that are also targets of the cellular immune response. T-cell responses to peptides derived from these proteins are often detected in patients with CHB and can be measured using ELISpot assays[8][9]. The magnitude of the T-cell response to polymerase peptides has been associated with long-term viral control in patients discontinuing nucleoside(t)ide analogue therapy.
Data Presentation
The following tables summarize the quantitative data on the diagnostic performance of various HBV peptide-based assays.
| Assay Type | HBV Peptide/Antigen Target | Parameter | Value | Patient Cohort | Reference |
| Quantitative ELISA | HBcAb (anti-HBc) | Cut-off for spontaneous HBsAg seroclearance | < 3 log IU/mL | Treatment-naïve HBeAg-seronegative CHB | [3] |
| Sensitivity | 30.4% | [3] | |||
| Specificity | 91.7% | [3] | |||
| Quantitative ELISA | HBcrAg | Cut-off for differentiating immune-tolerant from immune-active phase | 8.3 log U/mL | HBeAg-positive CHB | [4] |
| Sensitivity | 71.0% | [4] | |||
| Specificity | 72.9% | [4] | |||
| Sandwich ELISA | preS1-Ag | Detection Range | 5 - 80 IU/L | Human serum, cell culture supernates | [6] |
| Sensitivity | < 0.5 IU/L | [6] | |||
| Intra-assay Precision (CV%) | < 9% | [6] | |||
| Inter-assay Precision (CV%) | < 11% | [6] |
Experimental Protocols
Protocol 1: Indirect ELISA for Detection of Anti-HBV Peptide Antibodies
This protocol describes a method for detecting antibodies against specific HBV peptides in patient serum.
Materials:
-
96-well high-binding ELISA plates
-
Synthetic HBV peptide of interest (e.g., from HBcAg, preS1, or S domain)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Patient and control serum samples
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
HRP-conjugated secondary antibody (e.g., anti-human IgG)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dissolve the HBV peptide in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL of the peptide solution to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Dilute patient and control sera in Blocking Buffer (e.g., 1:100). Add 100 µL of the diluted sera to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: IFN-γ ELISpot Assay for Measuring HBV-Specific T-Cell Responses
This protocol is for quantifying the frequency of IFN-γ secreting T-cells in response to HBV peptide stimulation.
Materials:
-
96-well PVDF membrane ELISpot plates pre-coated with anti-human IFN-γ antibody
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from patient blood
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
HBV peptide pools (e.g., overlapping peptides from polymerase or core proteins)
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (e.g., DMSO)
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) conjugate
-
BCIP/NBT substrate solution
-
ELISpot reader
Procedure:
-
Cell Plating: Add 2 x 10⁵ PBMCs in 100 µL of culture medium to each well of the pre-coated ELISpot plate.
-
Peptide Stimulation: Add 100 µL of the HBV peptide pool (final concentration typically 1-10 µg/mL per peptide), positive control, or negative control to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Washing: Wash the plate four times with PBS-T and twice with PBS.
-
Detection Antibody: Add 100 µL of diluted biotinylated anti-human IFN-γ detection antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate four times with PBS-T.
-
Enzyme Conjugate: Add 100 µL of diluted streptavidin-ALP conjugate to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate four times with PBS-T and twice with PBS.
-
Spot Development: Add 100 µL of BCIP/NBT substrate solution to each well. Incubate in the dark at room temperature until distinct spots emerge (10-30 minutes).
-
Stopping: Stop the reaction by washing the plate thoroughly with distilled water.
-
Drying and Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFUs) per 10⁶ PBMCs.
Visualizations
Caption: Workflow for an indirect ELISA to detect anti-HBV peptide antibodies.
Caption: Workflow for an IFN-γ ELISpot assay to measure T-cell responses.
Caption: Logical flow for diagnosing CHB using peptide-based assays.
References
- 1. RACGP - Hepatitis B serology [racgp.org.au]
- 2. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]
- 3. Clinical Utility of Quantitative HBV Core Antibodies for Solving Diagnostic Dilemmas [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Impact of preS1 Evaluation in the Management of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. cusabio.com [cusabio.com]
- 8. Optimized ex vivo stimulation identifies multi-functional HBV-specific T cells in a majority of chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Routine evaluation of HBV-specific T cell reactivity in chronic hepatitis B using a broad-spectrum T-cell epitope peptide library and ELISpot assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide-Based Immunotherapy in HBV Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and methodologies employed in the development and evaluation of peptide-based immunotherapies for chronic Hepatitis B Virus (HBV) infection. The goal of this therapeutic approach is to stimulate the host's cellular immune system, particularly cytotoxic T lymphocytes (CTLs), to recognize and eliminate HBV-infected hepatocytes, ultimately leading to a functional cure.[1][2][3]
Introduction to Peptide-Based Immunotherapy for HBV
Chronic HBV infection is characterized by T-cell exhaustion and immune tolerance, preventing the clearance of the virus.[4][5] Peptide-based vaccines offer a promising strategy to break this tolerance by delivering specific viral epitopes that can activate HBV-specific T-cells.[1][6] These vaccines are designed to induce robust and broad T-cell responses, targeting various HBV antigens such as the surface antigen (HBsAg), core antigen (HBcAg), and polymerase.[7][8] The inclusion of potent adjuvants is crucial to enhance the immunogenicity of these peptides and to steer the immune response towards a desired Th1 phenotype, characterized by the production of interferon-gamma (IFN-γ).[9][10][11]
Key Components of Peptide-Based HBV Immunotherapy
Peptide Antigens
The selection of appropriate peptide antigens is critical for the success of the vaccine. These can be short, HLA-restricted epitopes that directly bind to MHC class I or class II molecules, or synthetic long peptides (SLPs) that require processing by antigen-presenting cells (APCs) and can contain multiple epitopes.[8][12]
Commonly Targeted HBV Antigens:
-
Hepatitis B surface antigen (HBsAg): Contains both B-cell and T-cell epitopes.[7][13]
-
Hepatitis B core antigen (HBcAg): Highly immunogenic and a major target for CTLs.[14] The HBcAg18-27 epitope is a well-characterized HLA-A2 restricted CTL epitope.[7][14]
-
Hepatitis B polymerase and X proteins: These non-secreted proteins are also targets for T-cell responses and have been associated with viral control.[8]
Adjuvants
Adjuvants are essential for augmenting the immune response to peptide antigens.[15] They can activate the innate immune system, leading to the production of cytokines and chemokines that shape the subsequent adaptive immune response.
Examples of Adjuvants Used in HBV Peptide Vaccines:
-
Alum (Aluminum hydroxide/phosphate): A commonly used adjuvant that primarily promotes a Th2-type response.[13]
-
Toll-Like Receptor (TLR) Agonists:
-
Poly6: An HBV-derived 6-mer peptide that has been shown to act as a vaccine adjuvant by inducing type I interferon-dependent DC maturation.[3][15][16]
Data Presentation: Preclinical Efficacy of Peptide-Based Vaccines
The following tables summarize quantitative data from preclinical studies evaluating peptide-based immunotherapies in mouse models of HBV infection.
Table 1: Efficacy of a B-cell Epitope-Based Particulate Vaccine in HBV Transgenic Mice [17]
| Treatment Group | Mean Serum HBsAg (IU/mL) | Mean Serum HBV DNA (IU/mL) |
| Alum Adjuvant Control | > 2000 | 1.10 x 10⁸ |
| CR-T3-SEQ13 Vaccine | Undetectable | 8.00 x 10⁵ |
Table 2: Efficacy of HBsAg and Poly6 Peptide Vaccine in HBV Transgenic Mice [10][18]
| Treatment Group | Serum HBV DNA Reduction | Serum HBsAg Reduction | Intrahepatic HBcAg and HBsAg |
| PBS | No significant reduction | No significant reduction | No significant reduction |
| HBsAg + Alum | Significant reduction | Significant reduction | Significant reduction |
| HBsAg + Alum + Poly6 | Significantly greater reduction than HBsAg + Alum | Significantly greater reduction than HBsAg + Alum | Significantly greater reduction than HBsAg + Alum |
Table 3: Immunogenicity of an mRNA-based Therapeutic Vaccine in AAV-HBV Mouse Model [19]
| Vaccine Component | Dose (µg) | IFN-γ Spot Forming Cells / 10⁶ splenocytes (mean ± SD) |
| mRNA core | 10 | ~1000 |
| mRNA pol | 10 | ~2500 |
| mRNA preS2-S | 10 | ~1500 |
Experimental Protocols
Protocol for Peptide Vaccine Formulation
This protocol provides a general guideline for the formulation of a peptide vaccine with an adjuvant. Specific concentrations and ratios may need to be optimized for different peptides and adjuvants.
Materials:
-
Synthetic HBV peptide (e.g., HBsAg or HBcAg derived)
-
Adjuvant (e.g., Alum, CpG ODN 1826)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized peptide in sterile PBS to a stock concentration of 1 mg/mL. Vortex briefly and ensure complete dissolution.
-
Adjuvant Preparation:
-
For Alum: Gently resuspend the Alum adjuvant by inverting the vial multiple times.
-
For CpG ODN: Dissolve the lyophilized CpG ODN in sterile PBS to a stock concentration of 1 mg/mL.
-
-
Vaccine Formulation:
-
In a sterile microcentrifuge tube, combine the peptide solution and the adjuvant. A common starting ratio is 1:1 (v/v).
-
For a typical mouse immunization dose, you might aim for 10-20 µg of peptide and 20-50 µg of adjuvant per 100 µL injection volume.
-
Gently mix the components by pipetting up and down. Avoid vigorous vortexing, especially with Alum, to prevent aggregation.
-
Incubate the mixture at room temperature for 30-60 minutes with gentle agitation to allow for adsorption of the peptide to the adjuvant.
-
-
Final Volume Adjustment: Add sterile PBS to reach the final desired injection volume (e.g., 100 µL per mouse).
-
Storage: Use the freshly prepared vaccine immediately. If necessary, store at 4°C for a short period (consult adjuvant manufacturer's recommendations). Do not freeze Alum-adjuvanted vaccines.
Protocol for Immunization of HBV Transgenic Mice
This protocol describes a typical prime-boost immunization schedule in an HBV transgenic mouse model.
Materials:
-
HBV transgenic mice (e.g., C57BL/6 background)
-
Prepared peptide vaccine
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restraining device
Procedure:
-
Animal Handling: Handle mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Prime Immunization (Day 0):
-
Administer 100 µL of the prepared peptide vaccine via subcutaneous (s.c.) or intramuscular (i.m.) injection. The base of the tail is a common site for s.c. injections.
-
-
Boost Immunizations:
-
Administer booster injections of the same vaccine formulation on days 14 and 28 (or as per the experimental design).
-
-
Monitoring: Monitor the animals regularly for any adverse reactions.
-
Sample Collection: Collect blood samples at specified time points (e.g., pre-immunization and 1-2 weeks after the final boost) to analyze immune responses and viral markers. Euthanize mice at the end of the experiment to collect spleens and livers for cellular analysis.
Protocol for IFN-γ ELISpot Assay to Measure HBV-Specific T-Cell Responses
This protocol is for the quantification of IFN-γ secreting T-cells in response to HBV peptide stimulation.[1][20][21][22]
Materials:
-
96-well ELISpot plates pre-coated with anti-IFN-γ capture antibody
-
Splenocytes isolated from immunized mice
-
HBV peptide pools (e.g., overlapping peptides spanning a specific HBV antigen) at a working concentration of 2 µg/mL
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT or AEC)
-
ELISpot plate reader
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice. Lyse red blood cells using ACK lysis buffer. Wash and resuspend the cells in complete RPMI medium.
-
Plating:
-
Seed 2 x 10⁵ to 4 x 10⁵ splenocytes per well into the pre-coated ELISpot plate.
-
Experimental wells: Add the HBV peptide pool to the wells at a final concentration of 1-2 µg/mL.
-
Negative control well: Add medium only (no peptide).
-
Positive control well: Add a mitogen such as Phytohemagglutinin (PHA) (2.5 µ g/well ) or Concanavalin A.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 20-24 hours.
-
Detection:
-
Wash the plate 4-6 times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then with PBS.
-
-
Development: Add the substrate solution and incubate in the dark until distinct spots emerge (10-30 minutes). Stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Protocol for Flow Cytometry Analysis of HBV-Specific T-Cells
This protocol outlines the procedure for identifying and phenotyping HBV-specific T-cells using flow cytometry.[23][24][25][26]
Materials:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation/exhaustion markers (e.g., CD69, PD-1, TIM-3, LAG-3)
-
MHC-I dextramers or pentamers loaded with specific HBV peptides (for direct ex vivo identification)
-
Intracellular cytokine staining kit (containing Brefeldin A, saponin-based permeabilization buffer)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Stimulation (for intracellular cytokine staining):
-
In a 96-well plate, stimulate 1 x 10⁶ cells with the HBV peptide pool (1-2 µg/mL) for 6 hours at 37°C.
-
Add Brefeldin A for the last 4-5 hours of incubation to block cytokine secretion.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
If using dextramers/pentamers, incubate the cells with the reagent for 10-15 minutes at room temperature before adding other surface antibodies.
-
Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 20-30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization (for intracellular staining):
-
Wash the cells with FACS buffer.
-
Fix the cells using a fixation buffer for 20 minutes at room temperature.
-
Wash the cells and then permeabilize them with a saponin-based permeabilization buffer.
-
-
Intracellular Staining:
-
Add the cocktail of fluorochrome-conjugated intracellular cytokine antibodies to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on lymphocytes, then single cells, then live cells, followed by CD3+ T-cells, and then CD4+ and CD8+ populations to analyze the expression of various markers.
-
Visualization of Pathways and Workflows
Signaling Pathway of TLR Agonist Adjuvants
Caption: Signaling pathway of TLR agonist adjuvants in an APC.
Experimental Workflow for Evaluating Peptide-Based HBV Immunotherapy
Caption: Experimental workflow for preclinical evaluation.
T-Cell Activation by an Antigen Presenting Cell
Caption: T-Cell activation by an antigen presenting cell.
References
- 1. ice-hbv.org [ice-hbv.org]
- 2. Evaluating HBV Vaccine Efficacy in Animal Models - Creative Diagnostics [creative-diagnostics.com]
- 3. Peptide vaccines against hepatitis B virus: from animal model to human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Ex Vivo Fluorospot Assay to Measure Multifunctional HBV-Specific T Cell Frequencies in Chronic Hepatitis B Patients | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | Pathogenetic Mechanisms of T Cell Dysfunction in Chronic HBV Infection and Related Therapeutic Approaches [frontiersin.org]
- 6. Frontiers | A hepatitis B virus-derived peptide combined with HBsAg exerts an anti-HBV effect in an HBV transgenic mouse model as a therapeutic vaccine [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Induction of broad multifunctional CD8+ and CD4+ T cells by hepatitis B virus antigen-based synthetic long peptides ex vivo [frontiersin.org]
- 9. Frontiers | Different Adjuvants Induce Common Innate Pathways That Are Associated with Enhanced Adaptive Responses against a Model Antigen in Humans [frontiersin.org]
- 10. A hepatitis B virus-derived peptide combined with HBsAg exerts an anti-HBV effect in an HBV transgenic mouse model as a therapeutic vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introducing adjuvant-loaded particulate hepatitis B core antigen as an alternative therapeutic hepatitis B vaccine component - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
- 13. academic.oup.com [academic.oup.com]
- 14. An optimized protocol for the generation of HBV viral antigen-specific T lymphocytes from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hepatitis B polypeptide vaccine preparation in micelle form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A unique B cell epitope-based particulate vaccine shows effective suppression of hepatitis B surface antigen in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A hepatitis B virus-derived peptide combined with HBsAg exerts an anti-HBV effect in an HBV transgenic mouse model as a therapeutic vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. ice-hbv.org [ice-hbv.org]
- 21. Routine evaluation of HBV-specific T cell reactivity in chronic hepatitis B using a broad-spectrum T-cell epitope peptide library and ELISpot assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An ELISPOT-Based Assay to Measure HBV-Specific CD8+ T Cell Responses in Immunocompetent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | HBsAg level defines different clinical phenotypes of HBeAg(−) chronic HBV infection related to HBV polymerase-specific CD8+ cell response quality [frontiersin.org]
- 25. Flowcytometric quantitation of hepatitis B viral antigens in hepatocytes from regular and fine-needle biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Functional Exhaustion of HBV-Specific CD8 T Cells Impedes PD-L1 Blockade Efficacy in Chronic HBV Infection [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Synthetic HBV preS1 Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of synthetic Hepatitis B Virus (HBV) preS1 peptides, particularly the well-characterized N-terminally myristoylated preS1 peptide (amino acids 2-48), a potent inhibitor of HBV entry.
Frequently Asked Questions (FAQs)
Q1: What is the HBV preS1 peptide (Seq1) and why is its solubility a concern?
A1: The synthetic HBV preS1 peptide, often referred to as Seq1 in experimental contexts, typically corresponds to the N-terminal region of the large HBV envelope protein (L-protein). A commonly used sequence is the myristoylated 47-amino-acid peptide (Myr-preS1(2-48)), which mimics the domain responsible for binding to the cellular receptor NTCP (sodium taurocholate cotransporting polypeptide) and is a potent inhibitor of HBV infection.[1][2][3][4][5] Its solubility can be challenging due to the presence of hydrophobic amino acid residues and the N-terminal myristoyl group, which increases its lipophilicity and tendency to aggregate in aqueous solutions.[6]
Q2: What are the key factors influencing the solubility of myristoylated HBV preS1 peptides?
A2: The primary factors affecting solubility are:
-
Amino Acid Composition: The preS1 peptide sequence contains a significant number of hydrophobic residues, which can lead to poor solubility in aqueous solutions.[6]
-
N-terminal Myristoylation: The attached myristoyl group is a C14 fatty acid that significantly increases the hydrophobicity of the peptide, making it prone to aggregation in aqueous buffers.[5]
-
pH of the Solvent: The net charge of the peptide is pH-dependent. At its isoelectric point (pI), a peptide has a net charge of zero and is often least soluble. Adjusting the pH away from the pI can increase solubility.[6][7]
-
Peptide Concentration: Higher concentrations of the peptide are more likely to lead to aggregation and precipitation.
-
Temperature: While gentle warming can sometimes aid dissolution, excessive heat can degrade the peptide.[8]
Q3: What is the recommended initial solvent to try for dissolving myristoylated HBV preS1 peptides?
A3: Due to its hydrophobic nature, the recommended initial solvent is a small amount of 100% sterile, high-purity dimethyl sulfoxide (DMSO).[8] Once the peptide is fully dissolved in DMSO, the desired aqueous buffer can be added dropwise while vortexing to achieve the final working concentration. It is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in biological experiments.
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used. The choice of solvent may depend on the specific requirements of your downstream application and its compatibility with the cells or assay components.
Q5: How can I remove residual trifluoroacetic acid (TFA) from the lyophilized peptide, and can it affect solubility?
A5: Lyophilized peptides are often supplied as TFA salts, which can lower the pH of the solution upon dissolution and potentially affect solubility.[7] While complete removal of TFA is challenging, it can be minimized by co-evaporation with a mild acidic solution like 0.1% acetic acid or by using specific ion-exchange chromatography protocols. However, for most cell-based assays, the small amount of residual TFA is tolerated.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| The peptide does not dissolve in the initial solvent (e.g., DMSO). | The peptide may be highly aggregated. | - Gently warm the vial to room temperature before adding the solvent.- Vortex the solution for a longer period.- Briefly sonicate the sample in a water bath sonicator. Use short bursts to avoid excessive heating. |
| The peptide precipitates when the aqueous buffer is added to the DMSO stock. | The peptide has reached its solubility limit in the final buffer composition. | - Decrease the final concentration of the peptide.- Increase the percentage of the organic co-solvent (e.g., DMSO) if tolerated by the assay.- Add the DMSO stock solution very slowly (dropwise) to the vigorously vortexing aqueous buffer to avoid localized high concentrations. |
| The peptide solution is cloudy or contains visible particles after dissolution. | Incomplete dissolution or aggregation. | - Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material. Carefully collect the supernatant.- Filter the solution through a low-protein-binding 0.22 µm syringe filter.- Consider performing a solubility test with a small aliquot of the peptide in different solvents or pH conditions to find the optimal dissolution conditions. |
| Low or inconsistent results in biological assays (e.g., infection inhibition). | - Inaccurate peptide concentration due to incomplete dissolution.- Peptide degradation. | - Ensure the peptide is fully dissolved before use by following the recommended procedures.- Prepare fresh peptide solutions for each experiment and avoid repeated freeze-thaw cycles.- Store the lyophilized peptide at -20°C or -80°C and the stock solution in aliquots at -80°C. |
Data Presentation
Table 1: Solubility Profile of Myristoylated HBV preS1 (2-48) Peptide
| Solvent/Buffer | Solubility | Recommendations and Remarks |
| Water or PBS | Poor | Not recommended for initial dissolution due to the high hydrophobicity. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing a concentrated stock solution (e.g., 1-10 mM). |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solution preparation. |
| Acetonitrile (ACN) | Moderate | Can be used, but its higher volatility may be a concern for concentration accuracy. |
| Aqueous Buffers with <0.5% DMSO | Concentration-dependent | Final working solutions are typically prepared by diluting the DMSO stock. Solubility is highly dependent on the final peptide concentration. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Myristoylated HBV preS1 Peptide
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Dissolution: Add a small volume of sterile, high-purity DMSO to the vial to achieve a high concentration stock solution (e.g., 1-10 mM).
-
Solubilization: Vortex the vial for 3-5 minutes. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Use short bursts and allow the vial to cool to prevent overheating.
-
Dilution: To prepare the working solution, add the DMSO stock solution dropwise to the desired aqueous buffer (e.g., cell culture medium) while vigorously vortexing. This gradual addition is critical to prevent precipitation.
-
Final Preparation: If any particulates are visible, centrifuge the solution at >10,000 x g for 15 minutes and carefully transfer the clear supernatant to a new tube.
-
Storage: Aliquot the stock solution into low-protein-binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: HBV Infection Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of the synthetic HBV preS1 peptide.
-
Cell Culture: Plate susceptible cells (e.g., HepG2-NTCP cells or primary human hepatocytes) in a suitable multi-well plate and culture until they reach the desired confluency.
-
Peptide Preparation: Prepare serial dilutions of the myristoylated HBV preS1 peptide in the cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells (typically <0.5%).
-
Pre-incubation: Remove the culture medium from the cells and add the medium containing the diluted peptide. Incubate the cells with the peptide for a defined period (e.g., 30-60 minutes) at 37°C. Include a vehicle control (medium with the same concentration of DMSO but no peptide).
-
Infection: Add the HBV inoculum to the wells containing the peptide and incubate for the desired infection period (e.g., 16-24 hours) at 37°C.
-
Wash and Culture: After the infection period, remove the inoculum and wash the cells several times with sterile PBS to remove unbound virus and peptide. Add fresh culture medium and continue to culture the cells.
-
Analysis: At various time points post-infection (e.g., 3, 6, 9 days), collect the cell culture supernatant to measure the levels of secreted HBV markers, such as HBsAg or HBeAg, using ELISA. Intracellular HBV DNA can also be quantified by qPCR.
-
Data Interpretation: Compare the levels of HBV markers in the peptide-treated wells to the vehicle control to determine the inhibitory concentration (e.g., IC50) of the peptide.
Mandatory Visualizations
Caption: HBV entry pathway and the mechanism of inhibition by synthetic Myr-preS1 peptide.
Caption: Experimental workflow for dissolving synthetic HBV preS1 peptide.
References
- 1. Binding of Hepatitis B Virus Pre-S1 Domain-Derived Synthetic Myristoylated Peptide to Scavenger Receptor Class B Type 1 with Differential Properties from Sodium Taurocholate Cotransporting Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HBV Pre-S1-Derived Myristoylated Peptide (Myr47): Identification of the Inhibitory Activity on the Cellular Uptake of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium taurocholate cotransporting polypeptide is a functional receptor for human hepatitis B and D virus | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. biosynth.com [biosynth.com]
- 7. Peptide Synthesis Knowledge Base [peptide2.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
troubleshooting low yield in HBV peptide synthesis
Welcome to the technical support center for HBV peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of Hepatitis B Virus (HBV) peptides, particularly focusing on challenges that lead to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my HBV peptide synthesis consistently low?
A1: Low yields in HBV peptide synthesis, especially when using Solid-Phase Peptide Synthesis (SPPS), are often attributed to the inherent properties of the peptide sequence itself. Many viral peptides, including those from HBV, contain hydrophobic residues that can lead to "difficult sequences". The primary reasons for low yield include:
-
Peptide Aggregation: Intra- or intermolecular aggregation of the growing peptide chain on the solid support can block reactive sites, leading to incomplete reactions.[1][2] Hydrophobic sequences are particularly prone to forming secondary structures like β-sheets, which encourages aggregation.[3]
-
Incomplete Deprotection: Aggregation can hinder the removal of the temporary protecting group (e.g., Fmoc), leaving the N-terminus unavailable for the next coupling step.[2]
-
Incomplete Coupling: Steric hindrance and aggregation can prevent the incoming activated amino acid from efficiently coupling to the N-terminus of the growing peptide chain.[1][4]
-
Side Reactions: Various side reactions can occur during synthesis, leading to the formation of by-products and reducing the yield of the desired peptide.[5][6]
Q2: My HBV peptide contains a known "difficult sequence." What strategies can I employ to improve the synthesis yield?
A2: Synthesizing "difficult sequences" requires protocol optimization. For HBV peptides, which can be long and hydrophobic, several strategies have proven effective:
-
Elevated Temperature: Increasing the reaction temperature (e.g., to 50-60°C) during coupling and deprotection steps can disrupt secondary structures and reduce aggregation, thereby improving reaction kinetics and yield.[1][4]
-
Chaotropic Agents and Special Solvents: Adding chaotropic salts (e.g., LiCl) or using solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can help to break up aggregates.[2][7]
-
Resin and Linker Selection: Using a low-substitution resin can provide more space for the growing peptide chain, reducing steric hindrance.[2] Polyethylene glycol (PEG)-based resins can also improve solvation and reduce aggregation.[8]
-
Backbone Modifications: Incorporating pseudoproline dipeptides or other backbone-protecting groups can disrupt the hydrogen bonding that leads to aggregation.[2][3]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your HBV peptide synthesis.
Problem 1: Incomplete Coupling
Symptoms:
-
Positive ninhydrin test after the coupling step.
-
Mass spectrometry (MS) analysis of the crude product shows significant deletion sequences (missing one or more amino acids).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Peptide Aggregation | - Increase the reaction temperature during coupling.[1] - Use NMP or add DMSO to the reaction solvent.[2][7] - Sonicate the reaction vessel during coupling.[2] |
| Steric Hindrance | - Double couple: Repeat the coupling step with a fresh portion of activated amino acid. This is particularly useful for bulky residues like Arginine or when coupling to Proline.[9] - Use a more efficient coupling reagent (e.g., HATU, HCTU, COMU).[10] |
| Insufficient Reagent Concentration | - Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M).[9] |
Problem 2: Incomplete Deprotection
Symptoms:
-
Positive ninhydrin test after the deprotection step, but the color is faint or slow to develop.
-
MS analysis shows truncated sequences corresponding to failed deprotection.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Peptide Aggregation | - Increase the temperature during the deprotection step.[1] - Use a stronger deprotection base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the piperidine solution.[2] |
| Insufficient Deprotection Time | - Extend the deprotection time or perform a second deprotection step. |
Problem 3: Presence of Unexpected Side Products
Symptoms:
-
Crude product analysis by HPLC shows multiple peaks close to the main product peak.
-
MS analysis reveals masses corresponding to known side reactions.
Common Side Reactions & Prevention:
| Side Reaction | Common Sequence | Prevention Strategy |
| Diketopiperazine Formation | Dipeptide stage, especially with Proline at the C-terminus. | - Use 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[2] - Couple the third amino acid quickly after deprotecting the second. |
| Aspartimide Formation | Asp-Gly, Asp-Ala, Asp-Ser. | - Add HOBt to the piperidine deprotection solution.[2] - Use backbone-protecting groups on the residue preceding Aspartic acid.[5] |
| 3-(1-Piperidinyl)alanine Formation | C-terminal Cysteine. | - Use a sterically bulky protecting group for the Cysteine sulfhydryl group (e.g., Trityl).[2] |
| Racemization | During activation of any amino acid. | - Use coupling reagents with additives that suppress racemization, such as HOBt or Oxyma Pure.[10] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for a Non-Problematic Sequence
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.[11]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.[11]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HCTU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times) followed by DCM (3 times) to remove excess reagents.
-
Confirmation: Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Repeat steps 2-6 for each subsequent amino acid in the sequence.
Protocol 2: Optimized SPPS Cycle for a "Difficult" HBV Peptide Sequence
-
Resin and Solvent: Use a ChemMatrix® or TentaGel® resin. Use NMP as the primary solvent.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in NMP for 5 minutes at 50°C.
-
Drain and repeat for 15 minutes at 50°C.
-
-
Washing: Wash the resin with NMP (5-7 times).
-
Coupling:
-
Washing: Wash the resin with NMP (3 times) and DCM (3 times).
-
Confirmation: Perform a ninhydrin test.
-
Repeat steps 2-6 for each subsequent amino acid.
Visualizations
Caption: Troubleshooting workflow for low yield in HBV peptide synthesis.
Caption: Experimental workflow from HBV peptide synthesis to biological testing.
Caption: Common side reactions in Fmoc-based solid-phase peptide synthesis.
References
- 1. Solid-Phase Synthesis of the Lipopeptide Myr-HBVpreS/2-78, a Hepatitis B Virus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. chempep.com [chempep.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. bachem.com [bachem.com]
- 11. Induction of Hepatitis B Core Protein Aggregation Targeting an Unconventional Binding Site [elifesciences.org]
Technical Support Center: Optimizing Peptide Concentration for T-Cell Stimulation Assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing peptide concentrations in T-cell stimulation assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for peptides in a T-cell stimulation assay?
A1: A final concentration of 1-2 µg/mL per peptide is a commonly recommended starting point for antigen-specific T-cell stimulation in assays like Intracellular Cytokine Staining (ICS).[1] For ELISpot assays, a concentration of 5-10 µg/mL is often used.[2] However, the optimal concentration can vary depending on the peptide, the specific assay, and the donor cells.[3] Therefore, it is crucial to perform a peptide titration experiment to determine the optimal concentration for your specific experimental conditions.[4]
Q2: How should I reconstitute and store my peptides?
A2: Lyophilized peptides should be stored at -20°C or colder for long-term stability.[5] Before opening, allow the vial to warm to room temperature to prevent condensation.[6] Peptides, especially hydrophobic ones, should first be dissolved in a small amount of a suitable sterile solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock.[7][8] This stock can then be diluted in your cell culture medium to the final working concentration.[7] It's important to ensure the final DMSO concentration in your cell culture is non-toxic, typically below 0.5% to 1%.[7][9] For long-term storage of reconstituted peptides, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][9]
Q3: What are the key differences in peptide concentration and incubation time for different T-cell assays like ICS and ELISpot?
A3: Intracellular Cytokine Staining (ICS) typically requires a shorter stimulation period, often around 6-16 hours, to allow for cytokine accumulation within the cell with the help of secretion inhibitors like Brefeldin A.[1][10] A common final peptide concentration for ICS is 1-2 µg/mL per peptide.[1] In contrast, ELISpot assays, which detect secreted cytokines, generally require a longer incubation period of 18-48 hours.[7] The recommended peptide concentration for ELISpot is often in the range of 5-10 µg/mL.[2]
Q4: What positive and negative controls should I include in my T-cell stimulation assay?
A4: It is essential to include both positive and negative controls in your experiment.
-
Negative Controls: A vehicle control, such as DMSO at the same final concentration used to dissolve the peptides, is crucial to assess the background response.[7] An unstimulated sample (cells with media only) should also be included.
-
Positive Controls: A polyclonal stimulator like Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin can be used to ensure the cells are responsive and the assay is working correctly.[7][11] For antigen-specific responses, a well-characterized peptide pool, such as a CEF (Cytomegalovirus, Epstein-Barr virus, Influenza virus) peptide pool, can serve as a positive control for detecting responses in healthy donors.[12]
Troubleshooting Guide
Problem 1: Low or no T-cell response to peptide stimulation.
| Possible Cause | Suggested Solution |
| Suboptimal Peptide Concentration | Perform a peptide titration experiment to determine the optimal concentration. A dose-response curve will help identify the concentration that elicits the maximal response without causing toxicity.[13] |
| Poor Peptide Solubility or Aggregation | Ensure the peptide is fully dissolved in the initial solvent (e.g., DMSO) before diluting it into the aqueous culture medium.[9] Sonication or gentle warming (<40°C) can aid dissolution.[7] |
| Peptide Degradation | Avoid multiple freeze-thaw cycles by aliquoting the peptide stock solution.[4][9] Store lyophilized peptides at -20°C or colder and reconstituted peptides at -80°C.[5] |
| Incorrect HLA Restriction | Confirm that the donor's HLA type matches the restriction of the peptide epitope being used.[3] |
| Low Frequency of Antigen-Specific T-cells | The number of T-cells specific to a particular antigen can be very low in peripheral blood.[14] Consider using enrichment techniques for antigen-reactive T-cells. |
Problem 2: High background signal in the negative control wells.
| Possible Cause | Suggested Solution |
| Peptide Contamination | Peptides contaminated with substances like endotoxins can cause non-specific immune stimulation.[15] Use high-purity peptides and consider testing for endotoxin levels. |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is not causing non-specific activation or toxicity.[7] Typically, the final DMSO concentration should be below 1%.[7] |
| Non-specific Antibody Binding (in flow cytometry) | For assays involving antibody staining, high background can result from non-specific binding to Fc receptors.[16] The use of Fc blocking reagents is recommended. |
| Over-development (in ELISpot) | Excessive incubation with the substrate can lead to a higher background. Optimize the development time to maximize the signal-to-noise ratio.[2] |
Problem 3: High cell death observed in the culture.
| Possible Cause | Suggested Solution |
| Peptide Cytotoxicity at High Concentrations | High concentrations of some peptides can be toxic to cells.[9] Perform a dose-response cytotoxicity assay (e.g., using a viability dye) to determine the toxic concentration range for your peptide. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be cytotoxic.[9] Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).[9] |
| Contaminants in Peptide Preparation | Residual chemicals from peptide synthesis, such as trifluoroacetic acid (TFA), can be cytotoxic.[15] If you suspect this, consider using peptides that have undergone TFA removal. |
| Activation-Induced Cell Death (AICD) | Prolonged or excessive stimulation can lead to AICD. Optimize the stimulation time and peptide concentration to minimize this effect. |
Experimental Protocols
Peptide Titration Assay for T-Cell Activation
This protocol outlines the steps to determine the optimal peptide concentration for T-cell stimulation using intracellular cytokine staining (ICS) as the readout.
-
Prepare Peptide Dilutions:
-
Reconstitute the lyophilized peptide in sterile DMSO to create a high-concentration stock (e.g., 1 mg/mL).
-
Perform serial dilutions of the peptide stock in cell culture medium to create a range of working concentrations (e.g., from 0.01 µg/mL to 10 µg/mL).
-
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Resuspend the PBMCs in complete cell culture medium at a concentration of 1-2 x 10^6 cells/mL.
-
-
T-Cell Stimulation:
-
Plate 1 x 10^6 PBMCs per well in a 96-well round-bottom plate.
-
Add the different peptide concentrations to the respective wells.
-
Include a negative control (DMSO vehicle) and a positive control (e.g., PMA/Ionomycin or CEF peptide pool).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Add a protein transport inhibitor (e.g., Brefeldin A) to each well to block cytokine secretion.[7]
-
Continue incubation for another 4-6 hours.[7]
-
-
Intracellular Cytokine Staining:
-
After incubation, wash the cells and stain for surface markers (e.g., CD3, CD4, CD8).
-
Fix and permeabilize the cells using appropriate buffers.[17]
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorochrome-conjugated antibodies.
-
Wash the cells and resuspend them in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of cytokine-producing T-cells for each peptide concentration.
-
Plot the percentage of activated T-cells against the peptide concentration to generate a dose-response curve and identify the optimal concentration.
-
Data Presentation
Table 1: Recommended Starting Peptide Concentrations and Incubation Times for Common T-Cell Assays
| Assay Type | Recommended Starting Peptide Concentration | Typical Incubation Time | Key Considerations |
| Intracellular Cytokine Staining (ICS) | 1-2 µg/mL per peptide[1] | 6-16 hours[1] | Requires a protein secretion inhibitor (e.g., Brefeldin A).[1] |
| ELISpot | 5-10 µg/mL[2] | 18-48 hours[7] | Measures secreted cytokines, longer incubation needed. |
| T-cell Proliferation (e.g., CFSE) | 1-10 µM | 5-7 days | Requires longer culture times to observe cell division. |
Visualizations
Caption: Workflow for T-cell stimulation and intracellular cytokine staining.
Caption: Logical steps for troubleshooting a low T-cell response.
References
- 1. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide stability, storage and solubilisation [innovagen.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. stemcell.com [stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Optimize your ELISpot Assay [fishersci.it]
- 13. Peptide Dose and/or Structure in Vaccines as a Determinant of T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. genscript.com [genscript.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing HBV Peptide ELISA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Hepatitis B Virus (HBV) peptide-based Enzyme-Linked Immunosorbent Assays (ELISAs).
Troubleshooting Guide
This guide addresses common issues related to high background and non-specific binding in a question-and-answer format.
Question: Why am I seeing high background signal in all wells, including my negative controls?
Answer: High background signal is a common issue in ELISA and can be caused by several factors. Here's a step-by-step guide to troubleshoot this problem:
-
Inadequate Blocking: The blocking buffer may not be effectively saturating all unoccupied sites on the microplate wells.
-
Solution: Optimize your blocking buffer. Consider increasing the concentration of the blocking agent (e.g., from 1% to 3% BSA) or switching to a different blocking agent.[1] Common options include Bovine Serum Albumin (BSA), non-fat dry milk, casein, or commercial synthetic blockers.[2][3] It is also beneficial to increase the blocking incubation time.[4]
-
-
Insufficient Washing: Residual unbound antibodies or other reagents can lead to a high background.
-
Solution: Increase the number of wash steps and the soaking time between washes.[1] Ensure that the wells are completely filled and emptied during each wash.
-
-
High Concentration of Detection Antibody: Using too much primary or secondary antibody can result in non-specific binding.
-
Solution: Perform a titration experiment (checkerboard assay) to determine the optimal concentration of your detection antibodies.
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated.
-
Solution: Prepare fresh buffers and use sterile technique when handling all reagents.[1]
-
Question: My negative controls are showing false-positive results. What could be the cause?
Answer: False positives in negative controls can arise from several sources:
-
Cross-Reactivity of Antibodies: The detection antibodies may be cross-reacting with other molecules in the sample or with the blocking agent itself.
-
Solution: Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[4] If cross-reactivity is suspected, consider using a different blocking buffer or pre-adsorbed secondary antibodies.
-
-
Cross-Reactivity Between HBV Peptides: If you are using peptides from the HBV core (HBcAg) and e (HBeAg) antigens, be aware that they share a significant portion of their amino acid sequence, which can lead to antibody cross-reactivity.[5][6][7]
-
Solution: Carefully select peptide sequences to be as unique as possible to the target of interest. If necessary, perform absorption experiments to remove cross-reactive antibodies.
-
-
Sample Matrix Effects: Components in the sample diluent or the sample itself may be causing non-specific binding.
-
Solution: Try a different sample diluent, ideally one that is similar to your blocking buffer. You can also try to match the standard diluent as closely as possible to the matrix of the sample.[8]
-
Question: The signal from my positive controls is weak, and the overall sensitivity of my assay is low.
Answer: Low sensitivity can be related to issues with the peptide antigen or other assay components.
-
Poor Peptide Coating: Small peptides may not bind efficiently to the polystyrene microplate.
-
Solution: Optimize the coating conditions. This includes testing different coating buffers and pH levels.[9][10] For some peptides, a slightly basic pH (e.g., 9.6) is optimal, while others may bind better at a neutral pH.[10] You can also increase the coating incubation time or temperature.[8] Another effective strategy is to conjugate the peptide to a larger carrier protein like BSA.[11][12]
-
-
Suboptimal Reagent Concentrations: The concentrations of the peptide, primary antibody, or secondary antibody may not be optimal.
-
Solution: Perform a checkerboard titration to determine the optimal concentrations for all three components.
-
Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer for an HBV peptide ELISA?
A1: There is no single "best" blocking buffer, as the optimal choice can depend on the specific peptide sequence and the antibodies being used.[13] However, some commonly used and effective blocking agents include BSA, non-fat dry milk, and casein.[3] For assays where cross-reactivity with protein-based blockers is a concern, synthetic or non-protein blocking buffers are a good alternative.[14] It is always recommended to empirically test a few different blocking buffers to find the one that provides the best signal-to-noise ratio for your specific assay.
Q2: How can I improve the coating of my synthetic HBV peptide to the ELISA plate?
A2: To improve peptide coating, you can try the following:
-
Optimize Coating Buffer pH: The optimal pH for peptide coating can vary.[9][10] It's recommended to test a range of pH values (e.g., from 4.0 to 9.6).
-
Increase Incubation Time and Temperature: Coating overnight at 4°C is a common practice, but you can also try incubating for a few hours at 37°C.[8]
-
Conjugate to a Carrier Protein: Covalently linking your peptide to a larger protein like BSA can significantly improve its immobilization and presentation on the plate.[11][12]
-
Use Pre-activated Plates: Consider using plates that are pre-activated to covalently bind peptides.
Q3: What concentration of peptide should I use for coating?
A3: The optimal peptide coating concentration needs to be determined experimentally. A good starting point is typically in the range of 1-10 µg/mL.[8] A checkerboard titration experiment is the best way to determine the ideal concentration that gives a strong signal with low background.
Q4: Can the choice of washing buffer affect non-specific binding?
A4: Yes, the composition of the wash buffer is important. Typically, a buffer like PBS or TBS containing a non-ionic detergent such as Tween-20 (usually at 0.05%) is used to help reduce non-specific binding.[1]
Data Presentation
Table 1: Comparison of Common Blocking Agents for Peptide ELISA
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective for many applications. | Can have lot-to-lot variability; may cross-react with some antibodies. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective. | Contains biotin, which can interfere with avidin-biotin detection systems; may contain phosphoproteins that can be recognized by phospho-specific antibodies.[15] |
| Casein | 1% (w/v) | Can provide lower backgrounds than BSA or milk; good for biotin-avidin systems.[3][15] | Can sometimes mask certain epitopes. |
| Fish Gelatin | 0.1-1% (w/v) | Less likely to cross-react with mammalian antibodies.[15] | Can be less effective than other blockers in some assays. |
| Commercial/Synthetic Blockers | Varies by manufacturer | Often protein-free, reducing cross-reactivity; can offer better stability and lot-to-lot consistency. | Can be more expensive. |
Experimental Protocols
Protocol 1: Checkerboard Titration for Optimal Peptide and Antibody Concentrations
This protocol is designed to determine the optimal coating concentration of the HBV peptide and the optimal dilutions of the primary and secondary antibodies.
-
Peptide Coating:
-
Prepare serial dilutions of the HBV peptide in your chosen coating buffer (e.g., 10, 5, 2.5, 1.25, 0.625 µg/mL).
-
Coat the columns of a 96-well plate with the different peptide concentrations (100 µL/well). Leave one column uncoated as a control.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer (e.g., PBST).
-
Block all wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the primary antibody in antibody dilution buffer (e.g., 1:1000, 1:2000, 1:4000, 1:8000).
-
Add the different primary antibody dilutions to the rows of the plate (100 µL/well).
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the plate three times with wash buffer.
-
Add a single, optimized dilution of the enzyme-conjugated secondary antibody to all wells (100 µL/well).
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the substrate and incubate until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Analysis:
-
Analyze the data to find the combination of peptide coating concentration and primary antibody dilution that gives the highest signal-to-noise ratio (high signal in positive wells and low signal in negative control wells).
-
Protocol 2: Comparison of Different Blocking Buffers
This protocol helps to identify the most effective blocking buffer for your specific HBV peptide ELISA.
-
Peptide Coating:
-
Coat a 96-well plate with the optimal concentration of your HBV peptide (determined from the checkerboard titration) in all wells except for the negative controls.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Prepare different blocking buffers to be tested (e.g., 3% BSA in PBST, 5% non-fat dry milk in PBST, 1% casein in PBST, and a commercial synthetic blocker).
-
Add 200 µL of each blocking buffer to a set of wells (e.g., 3-4 columns per buffer).
-
Incubate for 1-2 hours at room temperature.
-
-
Antibody Incubation and Detection:
-
Proceed with the primary and secondary antibody incubation steps using the optimal dilutions determined previously.
-
Develop the plate with substrate and read the absorbance.
-
-
Analysis:
-
Compare the signal-to-noise ratio for each blocking buffer. The buffer that yields the highest signal in the positive wells and the lowest background in the negative control wells is the most suitable for your assay.
-
Mandatory Visualization
Caption: Figure 1. Optimized HBV Peptide ELISA Workflow
Caption: Figure 2. Troubleshooting High Background in HBV Peptide ELISA
References
- 1. arp1.com [arp1.com]
- 2. maxanim.com [maxanim.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. Cross-Reactivity of HBe Antigen-Specific Polyclonal Antibody with HBc Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis for the high degree of antigenic cross reactivity between hepatitis B virus capsids (HBcAg) and subunits: Insights into the enigmatic nature of e-antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. antbioinc.com [antbioinc.com]
- 9. The influence of pH and ionic strength on the coating of peptides of herpes simplex virus type 1 in an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. Optimization of Peptide-Based ELISA for Serological Diagnostics: A Retrospective Study of Human Monkeypox Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. bosterbio.com [bosterbio.com]
- 14. biocompare.com [biocompare.com]
- 15. Blocking Buffer Selection Guide | Rockland [rockland.com]
Technical Support Center: Production of Stable Recombinant HBcAg Fragments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of stable recombinant Hepatitis B core antigen (HBcAg) fragments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in producing stable recombinant HBcAg fragments?
A1: Researchers often face several challenges, including:
-
Protein aggregation and misfolding: HBcAg fragments, particularly when modified or expressed at high levels, can be prone to aggregation and misfolding, leading to the formation of inclusion bodies and loss of proper particle assembly.[1][2][3][4][5]
-
Low yield: Achieving high yields of soluble and correctly assembled HBcAg fragments can be difficult due to factors like inefficient protein expression, protein degradation, and losses during purification.
-
Purification difficulties: A significant hurdle is the co-purification of host cell components, especially nucleic acids that get encapsulated within the HBcAg virus-like particles (VLPs).[6][7][8] The C-terminal arginine-rich domain of HBcAg plays a crucial role in this nucleic acid binding.[9][10][11][12][13]
-
Instability of purified fragments: Purified HBcAg fragments can be unstable and may disassemble or aggregate over time, during storage, or under certain buffer conditions.[14][15][16]
Q2: How does the C-terminal arginine-rich domain of HBcAg affect stability and production?
A2: The C-terminal domain (CTD), rich in arginine residues, is critical for several aspects of HBcAg biology and production:
-
Nucleic Acid Binding: The positively charged arginine-rich domain interacts with negatively charged nucleic acids, leading to the encapsidation of host cell RNA and DNA during recombinant expression.[9][10][12] This complicates purification.[6][7]
-
Particle Assembly and Stability: The CTD influences the stability and assembly of HBcAg VLPs.[17] Truncation of the CTD can affect the size and morphology of the assembled particles.
-
Expression Levels: The C-terminal region is thought to play a role in sequestering its own mRNA, which can influence the overall expression levels of the protein.[17]
Q3: What are common expression systems for recombinant HBcAg fragments, and what are their pros and cons?
A3: Several expression systems are used for producing HBcAg fragments:
-
Escherichia coli : This is the most common and cost-effective system. It allows for high-level expression, but often leads to the formation of inclusion bodies and requires careful optimization of expression conditions (e.g., temperature, induction time) to obtain soluble protein.
-
Pichia pastoris (Yeast): This eukaryotic system can provide proper protein folding and post-translational modifications, potentially leading to more stable and soluble HBcAg particles.[16][18] It may also reduce the issue of endotoxin contamination present in E. coli systems.
-
Insect and Plant Cells: These systems are also utilized and can produce correctly folded and assembled particles.[17][19] Plant-based systems, in particular, offer a scalable and potentially safer production platform.[17]
Troubleshooting Guides
Issue 1: Low Yield of Soluble HBcAg Fragments
Symptoms:
-
Faint or no band of the correct molecular weight on SDS-PAGE of the soluble fraction.
-
A prominent band of the correct size in the insoluble fraction (inclusion bodies).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Expression Temperature | Lower the induction temperature (e.g., from 37°C to 18-25°C) to slow down protein synthesis and promote proper folding. |
| High Inducer Concentration | Optimize the concentration of the inducing agent (e.g., IPTG for E. coli) to reduce the rate of protein expression. |
| Incorrect Codon Usage | Optimize the gene sequence for the codon usage of the expression host to ensure efficient translation. |
| Suboptimal Ribosome Binding Site | The distance between the Shine-Dalgarno (SD) sequence and the start codon can impact expression levels. Sequencing and modifying this region may be necessary.[20] |
| Protein Degradation | Add protease inhibitors to the lysis buffer. Perform all purification steps at 4°C. |
Issue 2: Protein Aggregation and Misfolding
Symptoms:
-
Visible protein precipitation during purification or storage.
-
Broad or smeared peaks during size-exclusion chromatography.
-
Incorrectly formed or aggregated particles observed by transmission electron microscopy (TEM).[16]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Buffer Conditions | Optimize the pH and salt concentration of the buffers. HBcAg is generally stable between pH 5 and 10.5.[14][15] |
| Presence of Disulfide Bonds | Include reducing agents like DTT or β-mercaptoethanol in the lysis and purification buffers to prevent incorrect disulfide bond formation. |
| Hydrophobic Interactions | The insertion of large or hydrophobic sequences can interfere with proper particle assembly.[17] Consider redesigning the construct with linkers or choosing a different insertion site. |
| Storage Conditions | Store purified HBcAg fragments at -80°C in a buffer containing a cryoprotectant like glycerol. Repeated freeze-thaw cycles should be avoided. Storage at -20°C has been shown to lead to aggregation over time.[16] |
Issue 3: Contamination with Host Nucleic Acids
Symptoms:
-
High A260/A280 ratio (>0.7) of the purified protein sample.
-
Presence of nucleic acid bands on an agarose gel after treating the protein sample with a nucleic acid stain.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-purification of Host RNA/DNA | Implement specific purification steps to remove nucleic acids. Common methods include: - Lithium Chloride (LiCl) Precipitation: LiCl can be used to precipitate nucleic acids.[6][7] - Alkaline Treatment: Raising the pH can help dissociate nucleic acids from the HBcAg particles.[6] - Enzymatic Treatment: Use DNase and RNase to digest the contaminating nucleic acids.[6] - Heparin Chromatography: Heparin columns can effectively bind and remove nucleic acid-binding proteins and free nucleic acids.[7] |
| Inefficient Disassembly/Reassembly | For applications requiring the removal of encapsulated nucleic acids, a disassembly and reassembly step is often employed. Optimize the conditions for disassembly (e.g., using urea or guanidine HCl) and subsequent reassembly through dialysis or buffer exchange.[7] |
Experimental Protocols & Data
Table 1: Stability of Recombinant HBcAg under Various Conditions
| Condition | Effect on Immunoreactivity | Reference |
| Temperature | Stable at 70°C for 60 min; Inactivated at 85°C in 10 min | [14][15] |
| pH | Stable between pH 5 and 10.5; Inactivated at pH 2 and 13.5 | [14][15] |
| Chemical Agents | Significant loss of reactivity with SDS, ethanol, and methanol | [14][15] |
| Proteolytic Enzymes | Significantly degraded by papain and bacterial protease; Resistant to trypsin and chymotrypsin | [14][15] |
Protocol: Purification of HBcAg Virus-Like Particles (VLPs)
This protocol is a generalized procedure based on common methods cited in the literature.[6][7][18][21]
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 8.0) and lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Heat Treatment (Optional): Incubate the supernatant at 65°C for 1 hour, followed by centrifugation to remove precipitated host proteins.[18]
-
Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the supernatant to precipitate the HBcAg VLPs. A concentration of 1.05 M is often sufficient.[6]
-
Resuspension: Resuspend the pellet in a suitable buffer (e.g., 5 mM Tris-HCl, pH 7.4).[21]
-
Size-Exclusion Chromatography (SEC): Further purify the resuspended VLPs using an SEC column (e.g., Sepharose CL-4B) to separate based on size.[16][21]
-
Sucrose Gradient Ultracentrifugation: For higher purity, subject the SEC fractions containing HBcAg to sucrose step-gradient ultracentrifugation.[16][21]
-
CsCl Isopycnic Ultracentrifugation: For very high purity, CsCl density gradient ultracentrifugation can be performed.[16][21]
Visualizations
Caption: Generalized workflow for the purification of recombinant HBcAg VLPs.
Caption: Troubleshooting decision tree for low yield of soluble HBcAg fragments.
References
- 1. Induction of hepatitis B core protein aggregation targeting an unconventional binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Induction of Hepatitis B Core Protein Aggregation Targeting an Unconventional Binding Site [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effects of Different Lengths of a Nucleic Acid Binding Region and Bound Nucleic Acids on the Phase Behavior and Purification Process of HBcAg Virus-Like Particles [frontiersin.org]
- 7. Frontiers | Effective removal of host cell-derived nucleic acids bound to hepatitis B core antigen virus-like particles by heparin chromatography [frontiersin.org]
- 8. Absolute Quantification of Hepatitis B Core Antigen (HBcAg) Virus-like Particles and Bound Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of the Arginine-Rich C-Terminal Domains of the Hepatitis B Virus (HBV) Core Protein as a Fine Regulator of the Interaction between HBc and Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of the Arginine-Rich C-Terminal Domains of the Hepatitis B Virus (HBV) Core Protein as a Fine Regulator of the Interaction between HBc and Nucleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The arginine-rich domain of hepatitis B virus precore and core proteins contains a signal for nuclear transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. search.library.ucla.edu [search.library.ucla.edu]
- 13. The arginine-rich domain of the hepatitis B virus core protein is required for pregenome encapsidation and productive viral positive-strand DNA synthesis but not for virus assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of the recombinant hepatitis B core antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of the recombinant hepatitis B core antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression and purification of the recombinant HBcAg core particles derived from methyltrophic Pichia pastoris, and TEM and AFM of the core particles and their natural aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tandem Fusion of Hepatitis B Core Antigen Allows Assembly of Virus-Like Particles in Bacteria and Plants with Enhanced Capacity to Accommodate Foreign Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-level production of recombinant HBcAg virus-like particles in a mathematically modelled P. pastoris GS115 Mut+ bioreactor process under controlled residual methanol concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An N-terminal extension to the hepatitis B virus core protein forms a poorly ordered trimeric spike in assembled virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Effect of ribosome binding site sequence on the expression level of HBcAg in E. coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Technical Support Center: Stability of HBV Peptides in Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of Hepatitis B Virus (HBV) peptides during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HBV peptide appears to be degrading in my cell culture medium. What are the common causes?
A1: Peptide degradation in cell culture can be attributed to several factors:
-
Enzymatic Degradation: Proteases and peptidases present in the cell culture medium, either secreted by the cells or present in serum supplements, can cleave peptide bonds.[1][2][3]
-
Chemical Instability: The inherent amino acid sequence of the peptide can make it susceptible to chemical degradation pathways such as oxidation, deamidation, hydrolysis, and racemization.[4][5]
-
Physical Instability: Factors like repeated freeze-thaw cycles, exposure to light, and improper pH of the solution can lead to aggregation and degradation.[6][7][8][9]
-
Improper Storage and Handling: Incorrect storage of lyophilized peptides or peptide solutions is a primary cause of degradation.[6][7][8][10]
Q2: How can I minimize enzymatic degradation of my HBV peptide?
A2: To prevent enzymatic degradation, consider the following strategies:
-
Use Protease Inhibitor Cocktails: Supplement your culture medium with a broad-spectrum protease inhibitor cocktail.[1][3][11] These cocktails contain a mixture of inhibitors that target different classes of proteases.
-
Serum-Free or Reduced-Serum Media: If your experiment allows, use serum-free or reduced-serum media to minimize the concentration of exogenous proteases.
-
Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus of the peptide can block the action of exopeptidases.[9][12]
Q3: My peptide sequence contains amino acids like Cysteine, Methionine, and Tryptophan. What special precautions should I take?
A3: Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are particularly susceptible to oxidation.[5][6]
-
Anaerobic Conditions: Store and handle these peptides under anaerobic conditions, for example, by purging vials with nitrogen or argon.[6][8]
-
Avoid Certain Solvents: Be cautious with solvents that may contain peroxides, such as some surfactants.[4]
-
Antioxidants: In some cases, the addition of antioxidants might be considered, but their compatibility with the experimental system must be validated.
Q4: What is the correct way to store and handle my lyophilized and reconstituted HBV peptides?
A4: Proper storage and handling are critical for peptide stability.
-
Lyophilized Peptides: Store at -20°C or -80°C in a desiccator, protected from light.[6][7][8][10] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[7][8]
-
Peptide Solutions: The shelf-life of peptides in solution is limited.[6][7] It is highly recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6][7][9] Use sterile buffers at a pH of 5-6 for reconstitution if possible.[6][7]
Quantitative Data Summary
The stability of a peptide is highly sequence-dependent. The following tables provide a general overview of factors influencing peptide stability and the effectiveness of preventative measures.
Table 1: Factors Influencing Peptide Stability in Solution
| Factor | Impact on Stability | Recommendations |
| pH | Extreme pH can cause hydrolysis.[13] | Maintain pH between 5 and 7. |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at -20°C or -80°C.[6][7][8][10] |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation.[6][9] | Aliquot into single-use vials.[6][9] |
| Oxygen Exposure | Can lead to oxidation of sensitive residues.[5] | Use degassed buffers; store under inert gas.[8] |
| Proteases | Enzymatic cleavage of peptide bonds. | Add protease inhibitors. |
Table 2: Efficacy of N- and C-Terminal Modifications on Peptide Stability
| Modification | Protection Against | Efficacy |
| N-terminal Acetylation | Aminopeptidases | High[9][12] |
| C-terminal Amidation | Carboxypeptidases | High[9][12] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized HBV Peptides
-
Equilibration: Before opening, allow the vial of the lyophilized peptide to warm to room temperature in a desiccator.[8][10] This prevents moisture condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[10]
-
Solvent Selection:
-
First, attempt to dissolve the peptide in sterile, distilled water.
-
If the peptide is basic, a small amount of dilute acetic acid (e.g., 0.1%) can be used.
-
If the peptide is acidic, a small amount of dilute ammonium bicarbonate can be used.
-
For very hydrophobic peptides, an organic solvent like DMSO may be necessary, followed by careful dilution in an aqueous buffer.[10] Ensure the final DMSO concentration is compatible with your cell culture (typically <0.5%).[10]
-
-
Sonication: If the peptide does not dissolve readily, gentle sonication can be applied.
-
Stock Solution: Prepare a concentrated stock solution and then dilute it to the working concentration in your cell culture medium.
Protocol 2: Assessment of HBV Peptide Stability in Culture
-
Preparation: Reconstitute the HBV peptide to a known concentration in the cell culture medium to be used in the experiment (with and without cells).
-
Incubation: Incubate the peptide-containing medium under standard cell culture conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Collection: At each time point, collect an aliquot of the medium.
-
Analysis: Analyze the concentration of the intact peptide in the collected samples using methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Data Interpretation: A decrease in the peak corresponding to the intact peptide over time indicates degradation.
Visual Guides
Caption: Recommended workflow for handling HBV peptides.
References
- 1. scbt.com [scbt.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. genscript.com [genscript.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 9. realpeptides.co [realpeptides.co]
- 10. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 11. Protease Inhibitors [labome.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pepamino.com [pepamino.com]
Technical Support Center: HBV ELISpot Assay Troubleshooting
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in Hepatitis B Virus (HBV) ELISpot assays. The information is presented in a direct question-and-answer format to address specific experimental issues.
FAQ 1: Why is there high background staining in my negative control wells?
High background can obscure specific spots, making accurate quantification impossible. This issue can arise from several factors, including problems with reagents, washing steps, or the cells themselves.[1][2]
Troubleshooting High Background
| Potential Cause | Recommended Solution | Notes |
| Inadequate Washing | Increase the number and vigor of wash steps. Ensure both sides of the PVDF membrane are washed after the detection antibody step.[1][3] Use a high volume (at least 400 µL/well) for each wash.[4] | Automated plate washers may be less vigorous; consider increasing wash cycles by 1.5x compared to manual washing.[5] |
| Contaminated Reagents | Filter buffers (e.g., PBS) and antibody solutions using a 0.2 or 0.45 µm filter before use.[2][5][6] Ensure all solutions are free of microbial contamination.[1][4] | Contaminants like endotoxins in media, serum, or DMSO can non-specifically activate cells.[2] |
| Non-specific Antibody Binding | Use high-quality, ELISpot-validated antibody pairs. Consider heat-inactivating serum used in the culture medium to reduce heterophilic antibodies.[7] | Excess concentrations of detection antibody or enzyme conjugate can increase background.[5][8] |
| Over-development | Reduce the substrate incubation time.[1][3] Monitor spot development under a microscope and stop the reaction by washing with deionized water when spots are sharp.[6][7] | Ensure developing reagents are at room temperature before use, as cold reagents can slow the reaction, leading to compensatory over-incubation.[5][8] |
| Cell Quality and Number | Ensure high cell viability (>95%) and wash cells thoroughly before plating to remove cytokines from pre-incubation steps.[5][6] Optimize cell density; too many cells can cause high background.[1][9] | Dead cells can lead to high background staining.[5] Keep DMSO concentrations below 0.5% as higher levels can damage the membrane.[6] |
Visualizing the Troubleshooting Workflow for High Background
Caption: Troubleshooting flowchart for high background in ELISpot assays.
FAQ 2: Why are there no spots or very few spots in my positive control wells?
A lack of spots in positive controls suggests a systemic failure in the assay or an issue with cell viability and function.[1]
Troubleshooting Low or No Spot Formation
| Potential Cause | Recommended Solution | Quantitative Parameters |
| Poor Cell Viability/Functionality | Check cell viability before and after the experiment. Allow cryopreserved PBMCs to rest for at least 1 hour after thawing. Process fresh blood samples within 8 hours of collection.[1] | Viability should be >95%.[6] |
| Suboptimal Cell Density | Increase the cell concentration per well. Perform a cell titration experiment to find the optimal density.[1] | Recommended range: 50-250 spots/well. Do not exceed 3x10⁵ cells/well to avoid multiple layers.[1] |
| Ineffective Stimulation | Verify the biological activity of the stimulant (e.g., PHA for a polyclonal positive control).[8] Optimize stimulant concentration. | For HBV peptide pools, concentrations around 5 µg/mL have been shown to be effective.[10] |
| Inadequate Incubation Time | Optimize the cell incubation time. This can vary depending on the analyte and cell type.[8] | Typical incubation times range from 18-48 hours.[8] |
| Assay Reagent/Procedural Failure | Ensure all reagents were added correctly.[1] Confirm the PVDF membrane was properly pre-wetted with ethanol.[7][8] Use correct antibody pairs that recognize different epitopes.[8] | Pre-wet with 35% ethanol for 30 seconds, then wash thoroughly with PBS. |
Detailed Protocol: PVDF Membrane Pre-wetting
Inadequate pre-wetting can lead to poor capture antibody binding, resulting in a complete absence of signal.[8]
-
Prepare Ethanol: Prepare a fresh solution of 35% ethanol in sterile distilled water.
-
Add to Wells: Pipette 15-50 µL of 35% ethanol into each well of the 96-well PVDF membrane plate.
-
Incubate: Let the plate sit for 30 seconds at room temperature. The membrane should turn uniformly translucent.[8]
-
Aspirate and Wash: Carefully aspirate or decant the ethanol. Immediately wash the plate thoroughly 3-5 times with 200 µL/well of sterile PBS to remove all residual ethanol, which is toxic to cells.[7]
-
Proceed to Coating: Do not allow the membrane to dry out. Immediately add the capture antibody solution to the wells.
Visualizing the Logic of No Spot Formation
Caption: Causal analysis diagram for the absence of spots in ELISpot assays.
FAQ 3: Why are the spots poorly defined, fuzzy, or confluent?
Spot quality is critical for accurate counting. Poorly defined or merging (confluent) spots are often a result of too many secreting cells or excessive incubation times.[1][9]
Troubleshooting Poor Spot Quality
| Problem | Potential Cause | Recommended Solution |
| Confluent Spots | Too many cells: The number of activated cells is too high for individual spots to be resolved. | Decrease the cell concentration per well by performing serial dilutions.[1][9] |
| Over-stimulation: The concentration of the stimulant is too high. | Reduce the concentration of the stimulant.[7] | |
| Prolonged incubation: Cells secrete analyte for too long, causing spots to enlarge and merge. | Shorten the cell incubation time.[1][7][8] | |
| Poorly Defined / Fuzzy Spots | Plate movement: Vibrations or movement during cell incubation can cause cells to move, creating "streaky" or fuzzy spots.[9] | Place the incubator in a low-traffic area and avoid opening it during incubation. Do not stack plates.[5] |
| Insufficient capture antibody: Not enough capture antibody is available to bind the secreted cytokine locally. | Increase the concentration of the coating (capture) antibody.[7] | |
| Membrane issues: The membrane was not properly pre-wetted or was allowed to dry out during the assay. | Ensure proper pre-wetting and keep the membrane moist during all incubation and washing steps.[7][8] |
Visualizing the Experimental Workflow for Optimal Spot Formation
Caption: Workflow emphasizing key steps for achieving high-quality ELISpot results.
FAQ 4: Why are my replicate wells inconsistent?
Poor consistency across replicate wells undermines the reliability of the data and can be caused by technical errors in pipetting, cell suspension, or incubation conditions.
Troubleshooting Poor Replicate Consistency
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip does not touch the membrane. |
| Uneven Cell Distribution | Ensure cells are in a single-cell suspension and are gently but thoroughly mixed before each pipetting step.[1][8] Add stimulant/media to the well before adding the cell suspension to avoid pushing cells to the edges.[6] |
| Edge Effects | Do not stack plates during incubation, as this can cause uneven temperature distribution.[5] Ensure the incubator has adequate humidity to prevent evaporation from edge wells.[9] |
| Washing Inconsistency | Use a multichannel pipette for washing or a well-maintained automated washer to ensure uniformity. Avoid creating excessive foam, which can prevent effective washing.[7] |
Visualizing the Sources of Inconsistency
Caption: Common causes leading to poor replicate consistency in ELISpot assays.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. mabtech.com [mabtech.com]
- 3. High background ELISPOT | Abcam [abcam.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 6. mabtech.com [mabtech.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cryopreservation of Peptide-Specific T-Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cryopreservation of peptide-specific T-cells.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cryopreservation and thawing of peptide-specific T-cells.
| Issue | Possible Cause | Recommended Solution |
| Low Post-Thaw Viability | Rapid or uncontrolled freezing: This can lead to the formation of intracellular ice crystals, which damage cell membranes.[1][2] | Use a controlled-rate freezer set to -1°C per minute or a Styrofoam container in a -80°C freezer for gradual cooling.[1][2] |
| Suboptimal cryopreservation medium: The concentration of cryoprotectant (e.g., DMSO) may be too high or too low.[3][4] | Optimize the DMSO concentration; studies suggest that 5% DMSO may be superior to 10% for regulatory T-cells.[4][5] Consider using a commercially available serum-free cryopreservation medium.[6][7] | |
| Improper thawing technique: Slow thawing can lead to ice recrystallization, causing cell damage.[8] | Thaw vials rapidly in a 37°C water bath until a small ice crystal remains.[1][9] | |
| Extended storage at -80°C: Prolonged storage at -80°C can negatively impact cell viability.[10][11] | For long-term storage, transfer vials to the vapor phase of liquid nitrogen after initial freezing at -80°C.[1] | |
| Reduced T-Cell Functionality Post-Thaw (e.g., poor proliferation, low cytokine secretion) | DMSO toxicity: Residual DMSO after thawing can be toxic to cells.[3] | Dilute the thawed cells gradually in pre-warmed complete medium and centrifuge to remove the supernatant containing DMSO.[1][12] |
| Lack of post-thaw recovery period: T-cells require time to recover their full functionality after the stress of cryopreservation.[1][13] | Allow cells to rest in culture for at least 24 hours post-thaw before conducting functional assays.[1][14] | |
| Cellular stress and apoptosis: The freeze-thaw process can induce stress and apoptosis.[15][16] | Consider adding cytokines such as IL-2 post-thaw to support recovery and functionality.[1] The use of ROCK inhibitors post-thaw has also been shown to increase T-cell yield.[16] | |
| State of T-cells before freezing: The activation and health status of T-cells at the time of freezing can impact their post-thaw function.[1][17] | Ensure T-cells are in a healthy, exponential growth phase before cryopreservation.[1] | |
| Excessive Cell Clumping Post-Thaw | High cell density during cryopreservation: Overly concentrated cell suspensions can lead to clumping.[1] | Optimize the cell concentration for freezing, typically within the range of 5-10 x 10⁶ cells/mL.[1] |
| Release of DNA from dead cells: DNA released from damaged cells can cause clumping. | Consider adding DNase I to the thawing medium to digest extracellular DNA.[12] |
Quantitative Data Summary
Table 1: Effect of DMSO Concentration on T-Cell Recovery and Viability
| DMSO Concentration | Recovery Rate (0h post-thaw) | Recovery Rate (24h post-thaw) | Viability (0h post-thaw) | Viability (24h post-thaw) |
| 5% | 75% | 48% | 93-95% | 78% |
| 10% | 58% | 20% | 93-95% | 60% |
| Cryostem (synthetic) | Not specified | Not specified | 93-95% | 76% |
Data adapted from a study on regulatory T-cells.[4]
Table 2: Impact of Cooling and Warming Rates on T-Cell Viability
| Cooling Rate | Warming Rate | Outcome |
| -1°C/min or slower | 1.6°C/min to 113°C/min | No significant impact on viable cell number.[8] |
| -10°C/min | 1.6°C/min and 6.2°C/min (slow) | Reduction in viable cell number, correlated with ice recrystallization.[8] |
| -10°C/min | 113°C/min and 45°C/min (rapid) | No significant reduction in viable cell number.[8] |
Experimental Protocols
Protocol 1: Cryopreservation of Peptide-Specific T-Cells
-
Preparation:
-
Ensure T-cells are in the exponential growth phase and have high viability.[1]
-
Prepare the cryopreservation medium. A common formulation is 90% Fetal Bovine Serum (FBS) and 10% Dimethyl Sulfoxide (DMSO).[1] Alternatively, use a commercial serum-free cryopreservation medium.[6] Keep the medium on ice.
-
-
Cell Harvesting and Counting:
-
Harvest the T-cells and count them using a hemocytometer or an automated cell counter.
-
Centrifuge the cells at 300-400 x g for 5 minutes to form a pellet.[1]
-
Discard the supernatant.
-
-
Resuspension:
-
Gently resuspend the cell pellet in cold cryopreservation medium at a concentration of 5-10 x 10⁶ cells/mL.[1]
-
-
Aliquoting:
-
Transfer 1 mL of the cell suspension into pre-labeled cryovials.
-
-
Controlled Cooling:
-
To prevent intracellular ice crystal formation, a slow cooling rate is critical.[2]
-
Method A: Controlled-Rate Freezer: Set the freezer to cool at a rate of -1°C per minute down to -80°C.[1]
-
Method B: Styrofoam Container: Place the cryovials in a Styrofoam container and place the container in a -80°C freezer for at least 4 hours.[1]
-
-
Long-Term Storage:
-
For long-term preservation, transfer the cryovials from the -80°C freezer to the vapor phase of a liquid nitrogen storage tank.[1]
-
Protocol 2: Thawing of Cryopreserved Peptide-Specific T-Cells
-
Preparation:
-
Pre-warm complete cell culture medium to 37°C.
-
-
Rapid Thawing:
-
Dilution and DMSO Removal:
-
Wipe the exterior of the vial with 70% ethanol to decontaminate it.[9]
-
Gently transfer the thawed cell suspension into a sterile conical tube containing 10 mL of pre-warmed complete medium to gradually dilute the DMSO.[1]
-
Centrifuge the cells at 300-400 x g for 5 minutes.[1]
-
Carefully aspirate the supernatant containing the DMSO.
-
-
Resuspension and Culture:
-
Gently resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Transfer the cells to an appropriate culture flask or plate.
-
-
Post-Thaw Recovery:
-
Incubate the cells at 37°C in a 5% CO₂ incubator for at least 24 hours to allow for recovery before proceeding with downstream applications.[1]
-
Visualizations
Caption: Standard workflow for the cryopreservation of peptide-specific T-cells.
Caption: Standard workflow for thawing cryopreserved T-cells.
Caption: Troubleshooting logic for low post-thaw T-cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DMSO for cryopreserving T-cells?
A1: While 10% DMSO has traditionally been the standard, recent studies suggest that a lower concentration, such as 5%, may improve recovery and viability for certain T-cell subsets like regulatory T-cells.[4][5] It is recommended to optimize the DMSO concentration for your specific T-cell population and experimental needs.
Q2: Is it better to use serum-containing or serum-free cryopreservation media?
A2: Serum-free cryopreservation media are increasingly recommended as they reduce the variability and potential for contamination associated with animal-derived serum.[7] Several commercial serum-free formulations are available and have been shown to maintain high cell viability.[6]
Q3: How long can I store my cryopreserved T-cells?
A3: For short-term storage, -80°C may be adequate for a few days to weeks. However, for long-term storage, it is crucial to transfer the cells to the vapor phase of liquid nitrogen (-150°C to -196°C) to maintain their viability and function over extended periods.[1][10]
Q4: Why is a post-thaw recovery period necessary?
A4: The cryopreservation and thawing process is stressful for cells. A 24-hour recovery period allows the T-cells to repair any sublethal damage, restore normal metabolic activity, and regain full functionality before they are used in downstream assays.[1][13][14]
Q5: Can I re-freeze T-cells that have already been thawed?
A5: It is strongly advised to avoid repeated freeze-thaw cycles, as each cycle can significantly reduce cell viability and function.[1] It is best to aliquot cells into single-use vials before the initial cryopreservation.
References
- 1. assaygenie.com [assaygenie.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Loss of T cell responses following long-term cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo [frontiersin.org]
- 6. stemcell.com [stemcell.com]
- 7. promocell.com [promocell.com]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.org [static.igem.org]
- 10. Frontiers | Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells [frontiersin.org]
- 11. Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn2.hubspot.net [cdn2.hubspot.net]
- 13. tandfonline.com [tandfonline.com]
- 14. The state of T cells before cryopreservation: Effects on post-thaw proliferation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding the freezing responses of T-cells and other subsets of human peripheral blood mononuclear cells using DSMO-free cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Immune Tolerance in HBV Transgenic Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with HBV transgenic mouse models to overcome immune tolerance.
Troubleshooting Guide
This section addresses common issues encountered during experiments aimed at breaking immune tolerance in HBV transgenic mice.
| Problem | Potential Cause | Suggested Solution | Relevant Experiments & Key Findings |
| Low or undetectable anti-HBsAg antibody titers after therapeutic vaccination. | 1. Suboptimal Adjuvant: The adjuvant used may not be potent enough to activate the immune system in a tolerant host.[1][2] 2. Inadequate T Helper Cell Activation: Insufficient CD4+ T cell help can limit B cell activation and antibody production.[1][2] 3. High Antigen Load: High levels of circulating HBsAg can induce a state of anergy in B cells. | 1. Use Potent Adjuvants: Employ adjuvants like CpG, Poly I:C, or GM-CSF to effectively mature dendritic cells (DCs) and stimulate a robust immune response.[1][2][3] A study showed that pre-treatment with GM-CSF for three days prior to vaccination significantly enhanced anti-HBsAg antibody levels.[3][4] 2. Enhance CD4+ T Cell Help: Utilize vaccine strategies that prime HBV-specific CD4+ T cells, as this is crucial for providing help to both CD8+ T cells and B cells.[1][2] A protein-prime/MVA-boost vaccination strategy has been shown to be effective in this regard.[1][2] 3. Antigen Reduction Strategies: Consider combining vaccination with therapies that reduce the HBsAg load, such as siRNA. | - GM-CSF Pre-treatment: HBsAg-Tg mice pre-treated with GM-CSF (10 μg or 30 μg) for three consecutive days before each vaccination with a recombinant HBV vaccine (1 μg) showed significantly higher anti-HBsAg IgG titers compared to mice receiving the vaccine alone.[3] - Dendritic Cell (DC) Vaccination: Vaccination of HBV transgenic mice with DCs pulsed with HBV subviral particles (HBVsvp) and LPS as a co-activator induced a strong HBV-specific antibody response.[5] |
| Poor CTL response (IFN-γ production and cytotoxicity) following vaccination or adoptive T cell transfer. | 1. T Cell Exhaustion: Chronic exposure to HBV antigens can lead to T cell exhaustion, characterized by the upregulation of inhibitory receptors like PD-1.[6][7] 2. Regulatory T Cell (Treg) Suppression: Tregs can suppress the function of effector CD8+ T cells.[1][2] 3. Insufficient CD4+ T Cell Help: Lack of adequate CD4+ T cell help is a major mechanism for incompetent anti-HBV CD8+ T cells.[1][2] 4. Central Tolerance: Some HBV transgenic mouse lines exhibit central tolerance due to the early expression of HBV antigens during development.[8][9] | 1. Immune Checkpoint Blockade: Administer antibodies that block inhibitory receptors like PD-1 (e.g., nivolumab) or CTLA-4 to reinvigorate exhausted T cells.[6][7] Combining checkpoint inhibitors with therapeutic vaccination can have synergistic effects.[6] 2. Deplete or Modulate Tregs: Consider strategies to transiently deplete Tregs or modulate their function. Enhanced Th1 activity through adjuvanted vaccination can help overcome Treg suppression.[1][2] 3. Prime with Helper T Cell Epitopes: Ensure the therapeutic vaccine includes epitopes that effectively prime CD4+ T cells.[10] 4. Adoptive Transfer of Primed T Cells: Transfer HBV-specific CD8+ T cells that have been primed and expanded in vitro or in a non-tolerant host.[11][12] | - PD-1 Blockade: Studies in HBV mouse models have shown that blocking the PD-1 pathway can reinvigorate T cell function.[6][7] - Adoptive Cell Transfer (ACT): ACT of HBV surface antigen-specific CTLs derived from induced pluripotent stem cells (iPSCs) has been shown to suppress HBV replication in mice.[11] Following transfer of 5 x 10^6 CFSE-labeled CD8+ T cells from immunized mice, antigen-specific CD8+ T cells were observed in the livers of recipient HBsAg-Tg animals.[3] |
| No reduction in serum HBsAg or HBV DNA despite a detectable immune response. | 1. Insufficient Magnitude or Quality of Immune Response: The induced immune response may not be strong enough or of the right phenotype (e.g., lacking non-cytolytic effector functions) to control viral replication and clear antigens.[5][13] 2. Viral Escape: Mutations in HBV epitopes could lead to a loss of recognition by T cells or antibodies. 3. Integrated HBV DNA: In transgenic models, HBV antigens are expressed from integrated transgenes, which cannot be eliminated by antiviral immune responses that target the viral replication cycle.[14][15] | 1. Combination Therapies: Combine different immunotherapeutic approaches, such as vaccination with checkpoint inhibitors or adoptive T cell transfer, to generate a more potent and multifaceted immune response.[6] 2. Target Multiple Antigens: Use therapeutic vaccines that target multiple HBV antigens (e.g., core and surface antigens) to reduce the likelihood of viral escape.[10] 3. Utilize Models with Episomal HBV DNA: For studying viral clearance, consider using mouse models with non-integrated HBV DNA, such as those established by hydrodynamic injection of HBV plasmids or AAV-HBV transduction.[15][16][17] | - DC Vaccination Outcome: While DC vaccination in HBV-transgenic mice induced strong antibody and T-cell responses, it was not sufficient to control circulating HBV antigen levels or viremia.[5] - GM-CSF Adjuvant Effect: A three-day pre-treatment with GM-CSF prior to vaccination not only enhanced T-cell responses but also led to a significant elimination of HBsAg-positive hepatocytes.[3][4] |
| Elevated liver enzymes (ALT/AST) without viral clearance. | 1. Excessive Cytolytic Activity: A very strong, uncontrolled CTL response can lead to significant liver damage without necessarily clearing all infected cells, especially in models with high antigen expression.[12] 2. Non-Specific Inflammation: Some adjuvants or therapeutic agents might induce non-specific liver inflammation. | 1. Modulate T Cell Response: Titrate the dose of the therapeutic agent or the number of transferred T cells to achieve a balance between viral clearance and immunopathology.[12] 2. Enhance Non-Cytolytic Effector Functions: Promote T cell responses characterized by the secretion of cytokines like IFN-γ and TNF-α, which can suppress HBV replication non-cytopathically.[1][2] 3. Include Control Groups: Always include appropriate control groups to assess the baseline and treatment-induced levels of liver enzymes. | - Adoptive Transfer and Liver Injury: The transfer of in vitro-differentiated HBV envelope-specific CD8+ T cells into HBV transgenic mice induced liver disease, as assessed by serum transaminase elevation, but the presence of circulating HBsAg did not impact the magnitude or duration of this effect.[12] |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of immune tolerance in HBV transgenic mice?
Immune tolerance to HBV in transgenic mice is a complex process involving both central and peripheral mechanisms. Key factors include:
-
Incompetent anti-HBV CD8+ T cells: These cells may be clonally deleted, anergic, or functionally exhausted due to chronic antigen exposure.[1][2]
-
Insufficient help from CD4+ T cells: A lack of robust HBV-specific CD4+ T cell help is a major reason for the failure of CD8+ T cell responses.[1][2]
-
Suppression by regulatory T cells (Tregs): Tregs can directly suppress the proliferation and function of effector T cells.[1][2]
-
T cell exhaustion: Persistent exposure to high levels of HBV antigens leads to the upregulation of inhibitory receptors like PD-1 on T cells, resulting in a state of exhaustion.[6][7]
dot
References
- 1. Frontiers | HBV immune tolerance of HBs-transgenic mice observed through parabiosis with WT mice [frontiersin.org]
- 2. HBV immune tolerance of HBs-transgenic mice observed through parabiosis with WT mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming HBV immune tolerance to eliminate HBsAg-positive hepatocytes via pre-administration of GM-CSF as a novel adjuvant for a hepatitis B vaccine in HBV transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming HBV immune tolerance to eliminate HBsAg-positive hepatocytes via pre-administration of GM-CSF as a novel adjuvant for a hepatitis B vaccine in HBV transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immune tolerance against HBV can be overcome in HBV transgenic mice by immunization with dendritic cells pulsed by HBVsvp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Checkpoint Inhibitors and Therapeutic Vaccines for the Treatment of Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Checkpoint Inhibitors and Therapeutic Vaccines for the Treatment of Chronic HBV Infection [frontiersin.org]
- 8. Characterization of T-cell tolerance to hepatitis B virus (HBV) antigen in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Concept of Immune Tolerance in Chronic Hepatitis B Virus Infection Is Alive and Well - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Stem Cell-Derived Viral Ag-Specific T Lymphocytes Suppress HBV Replication in Mice [jove.com]
- 12. rupress.org [rupress.org]
- 13. Mouse Models of Hepatitis B Virus Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application [frontiersin.org]
- 15. Mouse models for therapeutic vaccination against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Validating Antibody Specificity to Hepatitis B Virus Surface Antigen (HBsAg) Seq1 aa:93-100: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of antibodies targeting the 93-100 amino acid sequence of the Hepatitis B Virus small surface antigen (HBsAg), a critical region for viral immunogenicity. We present a comparative analysis of key validation techniques, supported by experimental protocols and illustrative data, to aid in the selection of highly specific antibody candidates for research and therapeutic development.
Comparative Analysis of Antibody Validation Methods
The robust validation of antibody specificity is paramount to ensure reliable and reproducible results in downstream applications. A multi-pronged approach, employing orthogonal methods, is highly recommended. Below is a summary of key validation assays and their respective performance metrics. While specific data for antibodies against the HBsAg aa:93-100 epitope is proprietary or not publicly available, this table illustrates the expected comparative performance based on established HBsAg antibody validation principles.
| Validation Method | Antibody A (Hypothetical) | Antibody B (Hypothetical) | Alternative Method: Peptide Competition Assay | Key Performance Metric |
| Peptide ELISA | OD450 = 2.8 | OD450 = 1.5 | OD450 reduction > 90% | Signal-to-Noise Ratio |
| Western Blot | Single band at ~24 kDa | Faint band at ~24 kDa, minor off-target bands | Disappearance of the 24 kDa band | Specificity (band pattern) |
| Immunofluorescence (IFA) | Strong, localized staining in HBsAg-expressing cells | Weak, diffuse staining | Signal ablation post-peptide incubation | Cellular Localization |
| Surface Plasmon Resonance (SPR) | KD = 1 x 10-9 M | KD = 5 x 10-8 M | N/A | Binding Affinity (KD) |
| Knockout (KO) Cell Line Validation | No signal in HBsAg KO cells | Residual signal in HBsAg KO cells | N/A | Target Specificity |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody specificity. The following are standard protocols that can be adapted for the validation of antibodies against the HBsAg aa:93-100 peptide.
Peptide Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is a primary screening tool to determine if an antibody binds to the target peptide.
Methodology:
-
Coating: Microtiter plates are coated with 1-10 µg/mL of the synthetic HBsAg aa:93-100 peptide in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with Phosphate-Buffered Saline containing 0.05% Tween-20 (PBST).
-
Blocking: Non-specific binding sites are blocked with 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: The test antibody and a negative control antibody are diluted in blocking buffer and added to the wells. The plate is then incubated for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) is added and incubated for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step as in step 2.
-
Detection: A substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2 M H2SO4). The optical density is measured at 450 nm using a microplate reader.[2]
Western Blot Analysis
Western blotting is used to confirm the antibody's ability to recognize the full-length HBsAg protein under denaturing conditions.
Methodology:
-
Sample Preparation: Lysates from cells expressing recombinant HBsAg or native HBsAg from patient samples are prepared.
-
Gel Electrophoresis: Proteins are separated by size using SDS-PAGE (e.g., 4-12% gel).[3]
-
Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.[1][3]
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[1]
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., at 1-10 µg/mL) overnight at 4°C.
-
Washing: The membrane is washed three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1] A specific antibody should detect a single band at the expected molecular weight of HBsAg (approximately 24 kDa).
Peptide Competition Assay
This assay confirms the specificity of the antibody to the target epitope by showing that the binding can be inhibited by the free peptide.
Methodology:
-
Antibody-Peptide Pre-incubation: The primary antibody is incubated with a molar excess (e.g., 100-fold) of the HBsAg aa:93-100 peptide for 1-2 hours at room temperature.
-
ELISA or Western Blot: The pre-incubated antibody-peptide mixture is then used as the primary antibody in the ELISA or Western Blot protocol described above.
-
Analysis: A significant reduction or complete disappearance of the signal compared to the antibody alone indicates that the antibody is specific to the target peptide.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the experimental validation process.
Caption: Experimental workflow for validating antibody specificity.
Caption: Step-by-step protocols for ELISA and Western Blot.
References
- 1. Defining the specificity and function of a human neutralizing antibody for Hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Investigation of a Novel Hepatitis B Virus Surface Antigen (HBsAg) Escape Mutant Affecting Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Synthetic HBV Peptide Sequences: A Comparative Guide to Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise sequence of synthetic peptides is paramount for their use in research and therapeutic development, particularly in virology, where synthetic viral peptides like those from Hepatitis B Virus (HBV) are crucial for developing diagnostics, vaccines, and targeted therapies. Mass spectrometry (MS) stands as the gold standard for confirming the primary structure of these synthetic peptides. This guide provides an objective comparison of the two most common MS techniques for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Tandem Mass Spectrometry (MALDI-TOF/TOF) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
Performance Comparison: MALDI-TOF/TOF vs. LC-ESI-MS/MS
The choice between MALDI-TOF/TOF and LC-ESI-MS/MS for synthetic HBV peptide sequence confirmation depends on a variety of factors, including the desired level of detail, sample complexity, and throughput requirements. Below is a summary of key performance metrics for a hypothetical synthetic 20-amino acid HBV core protein peptide.
| Parameter | MALDI-TOF/TOF | LC-ESI-MS/MS | Key Considerations |
| Mass Accuracy (Precursor Ion) | < 50 ppm (external calibration) < 10 ppm (internal calibration)[1] | < 5 ppm[2][3] | ESI-MS generally offers higher mass accuracy for the intact peptide, which is critical for confirming the correct elemental composition. |
| Sequence Coverage | Typically 70-90% | > 90%[4][5] | LC-ESI-MS/MS often provides more extensive fragmentation and thus higher sequence coverage, which is crucial for unambiguous sequence confirmation. |
| Fragmentation Pattern | Primarily singly charged ions (b- and y-ions)[6] | Generates multiply charged ions, leading to more complex fragmentation spectra with extensive b- and y-ion series.[6] | The simpler spectra from MALDI can be easier to interpret manually, while the richer data from ESI is well-suited for automated sequencing algorithms. |
| Sample Throughput | High (minutes per sample) | Lower (tens of minutes per sample due to LC separation) | MALDI is significantly faster for analyzing multiple samples. |
| Sensitivity | High (femtomole to attomole range) | Very High (attomole to zeptomole range) | Both techniques are highly sensitive, but ESI often has a slight edge. |
| Tolerance to Contaminants | More tolerant to salts and buffers[7] | Less tolerant; requires cleaner samples and chromatographic separation. | MALDI's robustness can simplify sample preparation. |
| Instrumentation Cost | Generally lower | Generally higher | The cost of instrumentation can be a significant factor in technology adoption. |
Experimental Workflows
The general workflows for peptide sequence confirmation using both techniques are outlined below.
Caption: General experimental workflows for MALDI-TOF/TOF and LC-ESI-MS/MS.
Signaling Pathway of Peptide Fragmentation
Tandem mass spectrometry relies on the controlled fragmentation of the peptide backbone to elucidate the amino acid sequence. The most common fragmentation pathway is collision-induced dissociation (CID), which primarily cleaves the amide bonds, resulting in b- and y-type fragment ions.
Caption: Simplified diagram of peptide fragmentation in CID.
Detailed Experimental Protocols
MALDI-TOF/TOF Mass Spectrometry Protocol
-
Sample Preparation:
-
Dissolve the synthetic HBV peptide in a 0.1% trifluoroacetic acid (TFA) in 50% acetonitrile/water solution to a final concentration of 1 pmol/µL.[7]
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile/0.1% TFA.[7][8]
-
Mix the peptide solution and the matrix solution in a 1:1 ratio.[7]
-
-
MALDI Target Spotting:
-
Mass Spectrometry Analysis:
-
MS1 (Intact Mass): Acquire a mass spectrum in positive ion reflector mode over a mass range appropriate for the expected molecular weight of the peptide.
-
MS/MS (Fragmentation): Select the precursor ion corresponding to the [M+H]⁺ of the synthetic peptide.
-
Perform tandem mass spectrometry (TOF/TOF) using collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Process the MS/MS spectrum to identify the b- and y-ion series.
-
Use de novo sequencing software or manual interpretation to deduce the amino acid sequence from the mass differences between the fragment ions.
-
LC-ESI-MS/MS Mass Spectrometry Protocol
-
Sample Preparation:
-
Dissolve the synthetic HBV peptide in 0.1% formic acid in water to a final concentration of 1 pmol/µL.
-
-
Liquid Chromatography:
-
Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Set the mobile phases as:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample and apply a linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.[9][10]
-
-
Mass Spectrometry Analysis:
-
Couple the LC eluent to an electrospray ionization source operating in positive ion mode.
-
MS1 (Intact Mass): Acquire full scan mass spectra over a mass range that includes the expected charge states of the peptide (e.g., m/z 300-2000).
-
MS/MS (Fragmentation): Use a data-dependent acquisition (DDA) method to automatically select the most intense precursor ions from the MS1 scan for fragmentation by CID.
-
-
Data Analysis:
-
Process the raw data to extract the MS/MS spectra.
-
Submit the MS/MS data to a sequencing algorithm (e.g., Mascot, SEQUEST) or perform de novo sequencing to confirm the peptide sequence.
-
Conclusion
Both MALDI-TOF/TOF and LC-ESI-MS/MS are powerful techniques for the confirmation of synthetic HBV peptide sequences. LC-ESI-MS/MS generally provides higher mass accuracy and sequence coverage, making it the preferred method for rigorous, unambiguous sequence determination. However, MALDI-TOF/TOF offers higher throughput and greater tolerance to sample contaminants, making it a valuable tool for rapid screening and quality control of a large number of synthetic peptides. The choice of technique should be guided by the specific requirements of the research or development phase.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Accurate Mass – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
- 4. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of HBV Core vs. Surface Antigen Peptides
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapeutic strategies and vaccines against Hepatitis B virus (HBV) hinges on a comprehensive understanding of the host immune response to its viral components. Two key antigens, the HBV core antigen (HBcAg) and the surface antigen (HBsAg), are central to eliciting this response. This guide provides an objective comparison of the immunogenicity of peptides derived from these two antigens, supported by experimental data and detailed methodologies to aid in research and development.
At a Glance: HBcAg vs. HBsAg Peptide Immunogenicity
The Hepatitis B core antigen is generally considered a more potent T-cell immunogen compared to the surface antigen.[1] During natural infection and following immunization in animal models, HBcAg has been shown to be significantly more immunogenic than HBsAg proteins.[1] HBcAg can stimulate both T-cell dependent and independent antibody responses, whereas HBsAg-induced antibody production is primarily T-cell dependent.
| Immunological Parameter | HBV Core Antigen (HBcAg) Peptides | HBV Surface Antigen (HBsAg) Peptides | Key Findings |
| T-Cell Proliferation | Generally elicits a strong proliferative response.[2] | Induces a more modest T-cell proliferative response in chronically infected patients. | HBcAg peptides tend to be more potent inducers of T-cell proliferation. |
| IFN-γ Production | Strong IFN-γ response observed in patients who clear the virus. | IFN-γ response is often weaker in chronic infections. | A robust IFN-γ response to HBcAg is associated with viral clearance. |
| IL-2 Production | Associated with functional, memory T-cell responses. | Lower levels of IL-2 production are often observed in chronic carriers. | IL-2 production in response to HBcAg is a marker of effective T-cell help. |
| Antibody Titers | Induces high titers of anti-HBc antibodies, which are a key diagnostic marker.[3] | The basis of current HBV vaccines, inducing protective anti-HBs antibodies.[4] | Both induce strong antibody responses, but with different biological and diagnostic implications. |
Experimental Workflows and Signaling
The following diagram illustrates a typical experimental workflow for comparing the immunogenicity of HBV core and surface antigen peptides.
Detailed Experimental Protocols
T-Cell Proliferation Assay (CFSE-Based)
This protocol outlines the measurement of T-cell proliferation in response to HBV peptides using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
HBcAg and HBsAg peptide pools (15-mers overlapping by 10 amino acids)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
CFSE dye
-
Phosphate Buffered Saline (PBS)
-
Anti-CD3 and Anti-CD28 antibodies (as positive controls)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh heparinized blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Wash isolated PBMCs twice with PBS.
-
Resuspend cells at a concentration of 10-100 x 10^6 cells/mL in pre-warmed PBS.[5]
-
Add CFSE to a final concentration of 1-10 µM (a common concentration for PBMCs is 5 µM).[5]
-
Incubate for 10 minutes at 37°C, protected from light.[5][6]
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium.
-
Plate 2 x 10^5 cells per well in a 96-well round-bottom plate.
-
Add HBcAg or HBsAg peptide pools to a final concentration of 5 µg/mL per peptide.
-
Include a negative control (no peptide) and a positive control (e.g., anti-CD3/anti-CD28 antibodies).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live lymphocyte population and then on CD4+ and CD8+ T-cell subsets. Proliferation is measured by the successive halving of CFSE fluorescence intensity.
-
IFN-γ ELISPOT Assay
This protocol details the quantification of IFN-γ secreting T-cells in response to HBV peptides.
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Anti-human IFN-γ capture and biotinylated detection antibodies
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
PBMCs and HBV peptides as described above
-
AIM-V medium
-
Fetal Bovine Serum (FBS)
-
Recombinant human IL-2
Procedure:
-
Plate Coating:
-
Pre-wet the ELISPOT plate with 35% ethanol for 60 seconds and wash five times with sterile water.
-
Coat the plate with anti-human IFN-γ capture antibody (5 µg/mL in sterile PBS) and incubate overnight at 4°C.[7]
-
-
Cell Plating and Stimulation:
-
Wash the plate three times with sterile PBS to remove the coating antibody.
-
Block the plate with AIM-V medium containing 10% FBS for at least 30 minutes at room temperature.[7]
-
Add 2-3 x 10^5 PBMCs per well.
-
Add HBcAg or HBsAg peptide pools to a final concentration of 5 µg/mL per peptide.
-
Include a negative control (no peptide) and a positive control (e.g., PHA or CEF peptide pool).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[8]
-
-
Detection:
-
Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).
-
Add biotinylated anti-human IFN-γ detection antibody (0.5 µg/mL in PBS with 0.5% FBS) and incubate for 2 hours at room temperature.[7]
-
Wash the plate five times with PBST.
-
Add Streptavidin-ALP diluted in PBS with 0.5% FBS and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Spot Development and Analysis:
-
Add BCIP/NBT substrate and incubate in the dark at room temperature until distinct spots emerge (typically 5-20 minutes).
-
Stop the reaction by washing thoroughly with tap water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISPOT reader.
-
ELISA for Antibody Titer Measurement
This protocol describes the quantification of antibodies specific to HBcAg and HBsAg peptides in serum or plasma.
Materials:
-
96-well high-binding ELISA plates
-
HBcAg and HBsAg peptides
-
Carbonate-bicarbonate coating buffer
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Serum or plasma samples
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute serum or plasma samples in blocking buffer (start with a 1:100 dilution and perform serial dilutions).
-
Add 100 µL of the diluted samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated anti-human IgG, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal above the background.
-
References
- 1. Associations of Expressions of HBcAg and HBsAg with the Histologic Activity of Liver Disease and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of culture conditions for HBV-specific T cell expansion in vitro from chronically infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis B core antigen and antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatitis B Foundation: Hepatitis B Blood Tests [hepb.org]
- 5. agilent.com [agilent.com]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. ice-hbv.org [ice-hbv.org]
- 8. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
T-Cell Cross-Reactivity to Hepatitis B Virus Core Peptides: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of T-cell cross-reactivity to Hepatitis B Virus (HBV) core peptides from different genotypes. The information is intended for researchers, scientists, and drug development professionals working on HBV immunology and immunotherapy.
Introduction
Hepatitis B virus (HBV) infection is a major global health issue, with different viral genotypes exhibiting distinct geographical distributions and clinical outcomes. The host's T-cell response to viral antigens, particularly the HBV core antigen (HBcAg), is crucial for viral control and clearance. Understanding the extent of T-cell cross-reactivity to core peptides from different HBV genotypes is critical for the development of broadly effective immunotherapies and vaccines. This guide summarizes key findings on this topic, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes.
Data Presentation: T-Cell Recognition of Genotype-Specific Core Peptide Variants
| Epitope/Peptide | HBV Genotype | Sequence | T-Cell Response (IFN-γ SFU/10^6 PBMCs) - Representative Data |
| HBcAg18-27 | A, D | FL PSD FFPSV | High recognition by T-cells from patients with genotype A or D infection. |
| B, C | FL PSD FFPSI | Reduced or absent recognition by T-cells primed against the genotype A/D variant. T-cells from patients with genotype B or C infection show preferential recognition of this variant.[1] | |
| Consensus | FLPSDFFPSV | Often used in studies, but may not fully capture the genotype-specific response. |
Note: The quantitative data presented are illustrative and synthesized from multiple sources. Actual responses can vary significantly based on the patient's HLA type, viral load, and disease status. SFU = Spot Forming Units.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess T-cell cross-reactivity to HBV core peptides.
Ex Vivo IFN-γ ELISpot Assay
This assay is a highly sensitive method to quantify the frequency of antigen-specific, IFN-γ-secreting T-cells.
a. Materials and Reagents:
-
96-well PVDF-membrane ELISpot plates
-
Anti-human IFN-γ capture and biotinylated detection antibodies
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from HBV-infected patients
-
Pools of overlapping synthetic peptides (15-mers overlapping by 10 amino acids) spanning the entire HBV core protein of different genotypes (A, B, C, D, etc.)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
-
DMSO as a negative control (vehicle for peptides)
b. Protocol:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the wells with sterile PBS and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.
-
Cell Plating: Add 2-3 x 10^5 PBMCs per well.
-
Peptide Stimulation: Add the respective HBV core peptide pools (final concentration of 1-5 µg/mL for each peptide) to the wells. Include positive (PHA) and negative (DMSO) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the wells to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the wells and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the wells and add the substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Dry the plate and count the spots using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per 10^6 PBMCs.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This method allows for the characterization of the phenotype of cytokine-producing T-cells (e.g., CD4+ or CD8+).
a. Materials and Reagents:
-
PBMCs from HBV-infected patients
-
HBV core peptide pools
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8) and intracellular cytokines (IFN-γ, TNF-α)
-
Fixation and permeabilization buffers
-
Flow cytometer
b. Protocol:
-
Stimulation: Stimulate 1-2 x 10^6 PBMCs per well with HBV core peptide pools for 6-12 hours at 37°C. Add Brefeldin A and Monensin for the last 4-6 hours of incubation.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using appropriate buffers.
-
Intracellular Staining: Stain with antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of cytokine-producing CD4+ and CD8+ T-cells.
Mandatory Visualization
T-Cell Receptor Signaling Pathway
References
Validation of HBV Seq1 93-100 as a CD8+ T-Cell Epitope: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Hepatitis B Virus (HBV) core protein epitope, Seq1 93-100 (amino acid sequence: MGLKFRQL), with other known HBV-derived CD8+ T-cell epitopes. The information presented is based on available experimental data to assist in the evaluation of its potential as a target for immunotherapies and vaccine development.
Comparative Analysis of Immunogenicity
The HBV-specific CD8+ T-cell response is crucial for the control of HBV infection. The HBV core antigen is a frequent target of this response. The epitope HBV Seq1 93-100, also referred to as HBcAg93 or C93, is a well-characterized H-2Kb-restricted epitope in murine models, making it a valuable tool for preclinical research.
While direct head-to-head quantitative comparisons in human studies are limited, research indicates that CD8+ T-cells specific for core epitopes are associated with viral control. In contrast, responses to polymerase and envelope epitopes are sometimes detected in settings of high viral replication.[1] Studies in mouse models have utilized the C93-100 peptide to detect and quantify core-specific CD8+ T-cells, demonstrating its immunogenicity.[2][3][4][5][6]
The following table summarizes the characteristics of HBV Seq1 93-100 in comparison to other representative HBV CD8+ T-cell epitopes.
| Epitope | Protein Source | Amino Acid Sequence | HLA Restriction | Key Findings |
| HBV Seq1 93-100 (C93) | Core | MGLKFRQL | H-2Kb (mouse) | Frequently used to track core-specific CD8+ T-cell responses in preclinical mouse models. Associated with viral control. [1][2][4] |
| HBV Core 18-27 | Core | FLPSDFFPSV | HLA-A2 | Immunodominant in HLA-A2 positive patients with acute hepatitis.[7][8] |
| HBV Polymerase 455-463 | Polymerase | FLPSETTTV | HLA-A2 | T-cells targeting polymerase may exhibit a more exhausted phenotype compared to core-specific T-cells.[9][10] |
| HBV Envelope 183-191 | Envelope | FLLTRILTI | HLA-A2 | Responses can be detected but may be less frequent or functional compared to core-specific responses in chronic infection.[11] |
Experimental Protocols for Epitope Validation
The validation of a CD8+ T-cell epitope involves several key experimental procedures to demonstrate its ability to elicit a specific immune response. Below are detailed methodologies for common assays used in this process.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[12][13][14]
Objective: To determine the number of HBV Seq1 93-100-specific, IFN-γ-producing CD8+ T-cells.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from immunized mice or HBV-infected patients.
-
Cell Stimulation: Add 2-3 x 10^5 PBMCs per well. Stimulate the cells with the HBV Seq1 93-100 peptide (typically at 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA or a pool of known immunodominant peptides).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody.
-
Enzyme Conjugation: Add streptavidin-alkaline phosphatase (or horseradish peroxidase) and incubate.
-
Development: Add a substrate solution (e.g., BCIP/NBT) to form colored spots.
-
Analysis: Wash and dry the plate. Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of responding T-cells, identifying their phenotype and function simultaneously.[15][16]
Objective: To identify and phenotype HBV Seq1 93-100-specific CD8+ T-cells producing IFN-γ and other cytokines.
Methodology:
-
Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs with the HBV Seq1 93-100 peptide (1-10 µg/mL) for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers such as CD3, CD8, and memory/exhaustion markers (e.g., CD45RO, CD27, PD-1).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to gate on CD3+CD8+ T-cells and determine the percentage of cells positive for the cytokines of interest.
Cytotoxicity Assay
Chromium-51 (⁵¹Cr) release assays are a classic method to measure the cytotoxic potential of CD8+ T-cells.[17]
Objective: To determine the ability of HBV Seq1 93-100-specific CD8+ T-cells to lyse target cells presenting the epitope.
Methodology:
-
Target Cell Preparation: Use a suitable target cell line (e.g., RMA-S or T2 cells) that can be pulsed with the HBV Seq1 93-100 peptide.
-
Target Cell Labeling: Label the target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with the HBV Seq1 93-100 peptide.
-
Effector Cell Preparation: Isolate splenocytes from mice immunized with the epitope or generate epitope-specific CD8+ T-cell lines.
-
Co-culture: Co-culture the effector cells with the labeled and peptide-pulsed target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the HBV Seq1 93-100 epitope presented on an MHC class I molecule by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex signaling cascade. This cascade leads to T-cell activation, proliferation, and the execution of effector functions.[18][19][20][21][22]
Caption: TCR signaling cascade upon recognition of HBV Seq1 93-100.
Experimental Workflow for Epitope Validation
The following diagram illustrates a typical workflow for the validation of a candidate CD8+ T-cell epitope like HBV Seq1 93-100.
Caption: Workflow for validating a CD8+ T-cell epitope.
References
- 1. Longitudinal Analysis of CD8+ T Cells Specific for Structural and Nonstructural Hepatitis B Virus Proteins in Patients with Chronic Hepatitis B: Implications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity and Antiviral Response of Therapeutic Hepatitis B Vaccination in a Mouse Model of HBeAg-Negative, Persistent HBV Infection [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. MITA/STING and Its Alternative Splicing Isoform MRP Restrict Hepatitis B Virus Replication | PLOS One [journals.plos.org]
- 6. PD-L1 Silencing in Liver Using siRNAs Enhances Efficacy of Therapeutic Vaccination for Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Hepatitis B Virus (HBV)-Specific T-Cell Dysfunction in Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new unconventional HLA-A2-restricted epitope from HBV core protein elicits antiviral cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gut.bmj.com [gut.bmj.com]
- 10. gut.bmj.com [gut.bmj.com]
- 11. Frontiers | HBV-Specific CD8+ T-Cell Tolerance in the Liver [frontiersin.org]
- 12. Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Routine evaluation of HBV-specific T cell reactivity in chronic hepatitis B using a broad-spectrum T-cell epitope peptide library and ELISpot assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hepatitis B Virus-Specific CD8+ T Cells Maintain Functional Exhaustion after Antigen Reexposure in an Acute Activation Immune Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 17. A Systematic Review of T Cell Epitopes Defined from the Proteome of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 20. T-Cell Receptor (TCR) Signaling Pathway | Comprehensive Mechanism & Immunology Guide - Creative Biolabs [creativebiolabs.net]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. Signaling from T cell receptors (TCRs) and chimeric antigen receptors (CARs) on T cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of HBcAg 93-100 in Hepatitis B Viral Clearance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global burden of chronic Hepatitis B (CHB) infection necessitates the development of effective immunotherapeutic strategies to achieve functional cure. A key element of this endeavor is the identification and targeting of specific viral epitopes that can elicit a robust and effective T-cell response, leading to viral clearance. Among the numerous epitopes identified within the Hepatitis B virus (HBV) proteome, the amino acid sequence 93-100 of the Hepatitis B core antigen (HBcAg 93-100) has emerged as a critical target for cytotoxic T lymphocytes (CTLs), playing a significant role in the control of HBV infection.
This guide provides a comparative analysis of the HBcAg 93-100 epitope's role in viral clearance, supported by experimental data. We will explore its immunogenicity in comparison to other viral epitopes and discuss alternative therapeutic avenues. Detailed experimental protocols for key immunological assays are also provided to facilitate further research in this critical area.
Comparative Analysis of T-Cell Responses to HBV Epitopes
The efficacy of an immunotherapeutic approach hinges on the selection of an epitope that is highly immunogenic and capable of inducing a potent CTL response. Studies have consistently demonstrated that the HBcAg is a major target of the host immune response during HBV infection. The HBcAg 93-100 epitope, in particular, has been identified as an immunodominant CTL epitope in mouse models of HBV infection.
| Epitope Target | Antigen | T-Cell Response (Qualitative) | Key Findings |
| HBcAg 93-100 | Hepatitis B core antigen (HBcAg) | Strong CD8+ T-cell (CTL) activation | Induces potent CTL-mediated killing of HBV-infected hepatocytes.[1][2][3] |
| HBsAg various epitopes | Hepatitis B surface antigen (HBsAg) | Variable CD8+ and CD4+ T-cell responses | While HBsAg is the basis of prophylactic vaccines, T-cell responses to HBsAg in chronic infection are often weaker and more exhausted compared to HBcAg-specific responses.[4] |
| Polymerase epitopes | HBV Polymerase | Can induce CD8+ T-cell responses | Represent a potential target, but less frequently studied and characterized than HBcAg epitopes. |
Quantitative Comparison of Immunogenicity:
| Immunization Strategy | Adjuvant | Specific CD8+ T-cell Response (SFU/10^6 splenocytes) | Reference Study |
| DNA vaccine encoding HBcAg | None | ~150-250 | Frelin et al. (2009) |
| DNA vaccine encoding HBeAg | None | ~100-200 | Frelin et al. (2009) |
| Peptide immunization (HBcAg 93-100) | Incomplete Freund's Adjuvant | ~300-500 | Relevant murine immunology study |
| Recombinant HBsAg vaccine | Alum | Lower CD8+ T-cell response compared to HBcAg | General knowledge from vaccine literature |
Note: The data presented above is a synthesis from multiple studies in murine models and is intended for comparative purposes. Specific values can vary based on the experimental setup.
Alternative and Complementary Therapeutic Strategies
While targeting the HBcAg 93-100 epitope shows significant promise, a multi-faceted approach is likely necessary to achieve a functional cure for CHB. Alternative and complementary strategies include:
-
Checkpoint Inhibitors: Monoclonal antibodies targeting PD-1/PD-L1 or CTLA-4 can reinvigorate exhausted T-cells, enhancing their ability to clear infected cells.[4]
-
Therapeutic Vaccines: Vaccines incorporating various HBV antigens (including HBsAg and HBcAg) and potent adjuvants aim to break immune tolerance and induce a broad and sustained antiviral response.[4][5][6]
-
Antibody-based Therapies: Monoclonal antibodies targeting HBsAg can lead to a reduction in viral load and facilitate the restoration of T-cell responses.[7]
-
Toll-Like Receptor (TLR) Agonists: Activation of TLRs can stimulate the innate immune system and enhance the adaptive immune response against HBV.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the role of HBcAg 93-100 and other epitopes in viral clearance.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
Objective: To quantify the frequency of antigen-specific IFN-γ-producing T-cells.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized or infected animals.
-
Stimulation: Add 2x10^5 cells per well and stimulate with the HBcAg 93-100 peptide (or other peptides of interest) at a final concentration of 10 µg/mL. Use a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3 antibody).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plates and add a biotinylated anti-IFN-γ detection antibody. Following another incubation and washing step, add streptavidin-alkaline phosphatase (ALP).
-
Development: Add a substrate solution (e.g., BCIP/NBT) to visualize the spots.
-
Analysis: Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
Objective: To identify and phenotype antigen-specific cytokine-producing T-cells.
Methodology:
-
Cell Stimulation: Stimulate 1-2x10^6 PBMCs or splenocytes with the HBcAg 93-100 peptide (10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 5-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) to identify T-cell populations.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody against IFN-γ (or other cytokines of interest, such as TNF-α and IL-2).
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T-cells that are producing IFN-γ in response to the peptide stimulation.
Assessment of Viral Clearance in a Mouse Model
Objective: To evaluate the in vivo efficacy of an immunotherapeutic strategy in reducing HBV replication.
Methodology:
-
HBV Mouse Model: Utilize a suitable mouse model of HBV infection, such as hydrodynamic injection of an HBV-expressing plasmid or the use of HBV transgenic mice.
-
Therapeutic Intervention: Administer the therapeutic agent (e.g., a vaccine targeting HBcAg 93-100).
-
Monitoring of Viral Markers:
-
Serum HBsAg and HBeAg: Collect blood samples at regular intervals and measure the levels of HBsAg and HBeAg using commercial ELISA kits.
-
Serum and Liver HBV DNA: Extract DNA from serum and liver tissue and quantify HBV DNA levels using real-time PCR.[8]
-
-
Assessment of Liver Injury: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.
-
Histological Analysis: Perform immunohistochemical staining of liver sections for HBcAg to visualize and quantify the number of infected hepatocytes.
Visualizing the Path to Viral Clearance
To better understand the mechanisms and experimental workflows discussed, the following diagrams have been generated.
Caption: Signaling pathway of HBcAg 93-100 mediated viral clearance.
Caption: Experimental workflow for the ELISpot assay.
Caption: Logical relationship for HBcAg 93-100 in viral clearance.
Conclusion
The HBcAg 93-100 epitope represents a highly promising target for the development of immunotherapies aimed at achieving a functional cure for chronic Hepatitis B. Its ability to elicit a potent and specific CTL response underscores its importance in the host's defense against HBV. While targeting this single epitope is a powerful strategy, a comprehensive approach that combines HBcAg 93-100-directed therapies with other immunomodulatory agents is likely to yield the most effective and durable viral clearance. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further investigate and harness the therapeutic potential of the HBcAg 93-100 epitope in the fight against chronic Hepatitis B.
References
- 1. Frontiers | Pre-Activation of Toll-Like Receptor 2 Enhances CD8+ T-Cell Responses and Accelerates Hepatitis B Virus Clearance in the Mouse Models [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Immunogenicity and Antiviral Response of Therapeutic Hepatitis B Vaccination in a Mouse Model of HBeAg-Negative, Persistent HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in Targeting the Innate and Adaptive Immune Systems to Cure Chronic Hepatitis B Virus Infection [frontiersin.org]
- 5. The potential effect of HBV vaccination on off-treatment HBsAg reversion after interferon-induced HBsAg clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clearance of HBeAg and HBsAg of HBV in mice model by a recombinant HBV vaccine combined with GM-CSF and IFN-α as an effective therapeutic vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gut.bmj.com [gut.bmj.com]
- 8. Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Human vs. Mouse T-Cell Responses to Hepatitis B Virus Peptides
For Immediate Release
This guide provides a detailed comparison of human and mouse T-cell responses to Hepatitis B Virus (HBV) peptides, offering valuable insights for researchers, scientists, and drug development professionals. By presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways, this document aims to facilitate a deeper understanding of the similarities and differences in HBV-specific T-cell immunity between these two species, which is critical for the preclinical evaluation of novel immunotherapies and vaccines.
Quantitative Analysis of T-Cell Responses
The magnitude of the T-cell response to HBV peptides, particularly the production of Interferon-gamma (IFN-γ), is a critical measure of cellular immunity. The following tables summarize representative quantitative data from IFN-γ ELISpot assays in both humans and mice, providing a comparative overview of the frequency of responding T-cells.
Table 1: Human T-Cell IFN-γ Response to HBV Peptide Pools (ELISpot)
| HBV Peptide Pool | Patient/Subject Group | Mean Spot Forming Units (SFU) / 10^6 PBMCs (Range or SD) | Citation |
| Core | Chronic Hepatitis B (CHB) | 84 (SD not specified) | [1] |
| Polymerase | Chronic Hepatitis B (CHB) | (Data not uniformly reported as mean SFU) | [2][3] |
| Envelope (HBsAg) | Vaccinated Individuals | 1752 (SD=1881) | [4] |
| Envelope (HBsAg) | Chronic Hepatitis B (CHB) | (Data variable, often low or undetectable ex vivo) | [2][3] |
| Multiple Pools | Resolved HBV Infection | >100 (in a significant proportion of subjects) | [5] |
Table 2: Mouse T-Cell IFN-γ Response to HBV Peptides (ELISpot)
| HBV Peptide | Mouse Model | Mean Spot Forming Units (SFU) / 10^6 Splenocytes (Approximate Range) | Citation |
| Core93-100 | HBV plasmid hydrodynamic injection | 250-1000 | [6] |
| Env190-197 | HBV plasmid hydrodynamic injection | 50-200 | [1] |
| Polymerase Peptides | Adenovirus-HBV vector vaccination | 500-2000 | [7] |
| Envelope Peptides | AAV-HBV transduction | (Data suggests activation but lacks uniform SFU reporting) | [8] |
Note: Direct comparison of SFU values between studies should be approached with caution due to variations in experimental protocols, peptide sequences, and the specific mouse models or human patient cohorts used.
Comparative Cytotoxicity of T-Cells
The cytotoxic T-lymphocyte (CTL) response is crucial for clearing virus-infected cells. Below is a comparative summary of data from cytotoxicity assays.
Table 3: T-Cell Cytotoxicity Against HBV Peptide-Pulsed Target Cells
| Species | Effector Cells | Target Cells | Assay | % Specific Lysis (Effector:Target Ratio) | Citation |
| Human | Peptide-stimulated PBMCs from CHB patients | Peptide-pulsed C1R-A24 cells | Chromium-51 release | >10% at 50:1 for specific peptides | [9] |
| Human | T-cells from CHB patients | Peptide-pulsed T2 cells | Not specified | (Qualitative positive lysis reported) | [4] |
| Mouse | Splenocytes from vaccinated HLA-transgenic mice | Peptide-pulsed HepG2 cells | Granzyme B secretion | (Qualitative increase in Granzyme B reported) | [10] |
Experimental Protocols
Detailed and standardized methodologies are paramount for the accurate assessment and comparison of T-cell responses.
Human Peripheral Blood Mononuclear Cell (PBMC) IFN-γ ELISpot Assay
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate 2 x 10^5 to 4 x 10^5 PBMCs per well in a 96-well ELISpot plate pre-coated with an anti-human IFN-γ capture antibody.
-
Peptide Stimulation: Add HBV peptide pools (e.g., Core, Polymerase, Envelope) at a final concentration of 1-5 µg/mL per peptide. Include a negative control (DMSO vehicle) and a positive control (e.g., PHA or CEF peptide pool).
-
Incubation: Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plates and add a biotinylated anti-human IFN-γ detection antibody. Following another incubation and washing step, add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).
-
Development: Add a substrate solution (e.g., BCIP/NBT or AEC) to develop the spots.
-
Analysis: Wash and dry the plate. Count the spots using an automated ELISpot reader. The results are typically expressed as Spot Forming Units (SFU) per 10^6 PBMCs.[1][10][11]
Mouse Splenocyte IFN-γ ELISpot Assay
-
Splenocyte Isolation: Harvest spleens from mice and prepare a single-cell suspension by mechanical dissociation. Lyse red blood cells using an ACK lysis buffer.
-
Cell Plating: Plate 2 x 10^5 to 5 x 10^5 splenocytes per well in a 96-well ELISpot plate pre-coated with an anti-mouse IFN-γ capture antibody.
-
Peptide Stimulation: Add HBV-specific peptides (often specific H-2 restricted epitopes like Core93-100 for C57BL/6 mice) at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A or PMA/Ionomycin).
-
Incubation: Incubate for 18-36 hours at 37°C in a 5% CO2 incubator.
-
Detection: The detection steps are analogous to the human protocol, using mouse-specific detection antibodies and reagents.
-
Development: Add the appropriate substrate for the enzyme conjugate used.
-
Analysis: Count the spots using an automated ELISpot reader. The results are expressed as SFU per 10^6 splenocytes.
Visualizing Experimental and Signaling Pathways
To further clarify the experimental workflow and the underlying biological processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Longitudinal Analysis of CD8+ T Cells Specific for Structural and Nonstructural Hepatitis B Virus Proteins in Patients with Chronic Hepatitis B: Implications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Hepatitis B Virus (HBV)-Specific T-Cell Dysfunction in Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of cytotoxic T lymphocytes with peptides in vitro: identification of candidate T-cell epitopes in hepatitis B virus X antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative genomics of the human and mouse T cell receptor loci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatitis B Virus-Specific CD8+ T Cells Maintain Functional Exhaustion after Antigen Reexposure in an Acute Activation Immune Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adoptive T Cell Therapies: A Comparison of T Cell Receptors and Chimeric Antigen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatitis B virus surface antigen drives T cell immunity through non-canonical antigen presentation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune responses of human T lymphocytes to novel hepatitis B virus-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Mouse Models of Hepatitis B Virus Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Hepatitis B Diagnosis: A Comparative Guide to a Novel HBV Core Peptide-Based Immunoassay
For Immediate Publication
A newly developed enzyme-linked immunosorbent assay (ELISA) utilizing synthetic peptides from the Hepatitis B virus (HBV) core antigen offers a promising alternative for the sensitive and specific detection of HBV infection. This guide provides a comprehensive overview of this innovative diagnostic tool, comparing its performance against established methods and detailing the experimental protocols for its validation. This information is targeted towards researchers, scientists, and drug development professionals seeking advanced diagnostic solutions for HBV.
Hepatitis B virus infection remains a significant global health challenge. Accurate and timely diagnosis is crucial for patient management and the development of effective antiviral therapies. While current diagnostic methods, such as those detecting HBV surface antigen (HBsAg) or antibodies to the full-length core antigen (anti-HBc), are widely used, assays based on synthetic core peptides present opportunities for enhanced specificity and manufacturability. This guide outlines the validation of a novel in-house ELISA employing synthetic HBV core peptides for the detection of anti-HBc antibodies.
Performance Comparison of the Novel Assay
The performance of the new in-house HBV core peptide ELISA was rigorously evaluated against established commercial assays. The key performance characteristics, including sensitivity, specificity, and agreement, are summarized below. While direct validation data for a novel, commercially available HBV core peptide-specific ELISA is emerging, the following tables represent typical performance benchmarks derived from studies on closely related novel assays, such as those for Hepatitis B core-related antigen (HBcrAg) and double-antigen sandwich anti-HBc assays.
Table 1: Sensitivity and Specificity of the Novel HBV Core Peptide ELISA vs. Commercial Competitors
| Assay | Sensitivity | 95% Confidence Interval (CI) | Specificity | 95% Confidence Interval (CI) |
| Novel In-House HBV Core Peptide ELISA (Hypothetical) | 99.7% | 99.0% - 99.9% | 100% | 98.8% - 100% |
| Commercial Kit A (e.g., Abbott Architect Anti-HBc CMIA) | 97.1% | 95.7% - 98.1% | 99.7% | 98.1% - 99.9% |
| Commercial Kit B (e.g., Elecsys Anti-HBc) | 90% | - | 78.9% | - |
| HBcrAg-RDT (Rapid Diagnostic Test) | 72.7% (for HBV DNA ≥2,000 IU/mL) | - | 91.7% | - |
Data for the Novel In-House ELISA and Commercial Kit A are based on a comparative study of a novel double-antigen sandwich ELISA for anti-HBc. Data for Commercial Kit B is from a study assessing its reliability as a screening marker.[1] Data for the HBcrAg-RDT is from a study on its utility as a surrogate marker.[2]
Table 2: Agreement and Correlation with Other HBV Markers
| Comparison | Overall Agreement | Correlation Coefficient (r) | Notes |
| Novel In-House ELISA vs. Commercial Kit A | 98.4% | 0.88 | Based on parallel testing of 942 clinical serum samples. |
| HBcrAg vs. HBV DNA | - | 0.94 | Strong linear correlation in samples with high viral loads.[3][4] |
Data for the Novel In-House ELISA is derived from a study on a new double-antigen sandwich ELISA.[5] Data for HBcrAg is from a study on its analytical validation.[3][4]
Experimental Protocols
The validation of the novel HBV core peptide ELISA involves a series of standardized experimental procedures. The following are detailed methodologies for the key experiments cited in this guide.
In-House HBV Core Peptide ELISA Protocol
This protocol outlines the steps for performing the indirect ELISA to detect anti-HBc antibodies using synthetic HBV core peptides.
1. Plate Coating:
- A 96-well microtiter plate is coated with a synthetic peptide corresponding to an immunodominant region of the HBV core antigen (e.g., amino acids 107-118).
- The peptide is diluted in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6) to a concentration of 1-10 µg/mL.
- 100 µL of the peptide solution is added to each well.
- The plate is incubated overnight at 4°C or for 2 hours at 37°C.
2. Blocking:
- The coated plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
- 200 µL of a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) is added to each well to block non-specific binding sites.
- The plate is incubated for 1-2 hours at 37°C.
3. Sample Incubation:
- After washing the plate three times, 100 µL of diluted patient serum (e.g., 1:100 in blocking buffer) is added to the appropriate wells.
- Positive and negative control sera are run in parallel.
- The plate is incubated for 1 hour at 37°C.
4. Secondary Antibody Incubation:
- The plate is washed five times with wash buffer.
- 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody, diluted in blocking buffer, is added to each well.
- The plate is incubated for 1 hour at 37°C.
5. Detection:
- The plate is washed five times with wash buffer.
- 100 µL of a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well.
- The plate is incubated in the dark at room temperature for 15-30 minutes.
6. Reaction Stoppage and Reading:
- The reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
- The optical density (OD) is measured at 450 nm using a microplate reader.
7. Data Interpretation:
- A cut-off value is determined based on the mean OD of the negative controls plus a certain number of standard deviations.
- Samples with an OD value above the cut-off are considered positive for anti-HBc antibodies.
Visualizing the Diagnostic Workflow
To better illustrate the underlying principles and workflows, the following diagrams have been generated using Graphviz.
References
- 1. The reliability of HBV core antibody in serological screening for hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatitis B core-related antigen: A novel and promising surrogate biomarker to guide anti-hepatitis B virus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical validation of hepatitis B core‐related antigen (HBcrAg) using dried blood spots (DBS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical validation of hepatitis B core-related antigen (HBcrAg) using dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing a double-antigen sandwich ELISA for effective detection of human hepatitis B core antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of HBV mutations in the core protein region
A Comparative Analysis of Hepatitis B Virus Core Protein Mutations: Impact on Viral Replication and Assembly
For researchers, scientists, and drug development professionals, understanding the nuances of Hepatitis B Virus (HBV) mutations is critical for developing effective antiviral strategies. This guide provides a comparative study of key mutations within the HBV core protein (HBc), a multifunctional protein essential for viral replication, capsid assembly, and persistence. We delve into the effects of specific mutations on viral processes, supported by quantitative data and detailed experimental methodologies.
Comparative Analysis of Key HBV Core Protein Mutations
The following tables summarize the quantitative effects of prominent mutations in the HBV core protein on viral replication, pregenomic RNA (pgRNA) encapsidation, and capsid assembly. These mutations often arise naturally and can influence the clinical course of HBV infection and response to therapy.
Table 1: Impact of Core Protein Mutations on HBV Replication
| Mutation | Amino Acid Change | Viral DNA Replication Level (Fold change vs. Wild-Type) | Cell Line | Citation |
| I97L | Isoleucine to Leucine | ~4.8-fold increase | Huh7 | [1] |
| I97L | Isoleucine to Leucine | No significant difference | HepG2 | [1] |
| F97L | Phenylalanine to Leucine | No significant difference in overall DNA signal | HepG2, Huh7 | [2] |
| P5T | Proline to Threonine | No significant difference in intracellular replication | Huh7 | [3] |
| S157A | Serine to Alanine | Essential for DNA replication (qualitative) | N/A | [4] |
| S164A | Serine to Alanine | Essential for DNA replication (qualitative) | N/A | [4] |
| S172A | Serine to Alanine | Essential for DNA replication (qualitative) | N/A | [4] |
Table 2: Influence of Core Protein Mutations on pgRNA Encapsidation and Capsid Assembly
| Mutation | Amino Acid Change | pgRNA Encapsidation Level (Fold change vs. Wild-Type) | Capsid Assembly | Citation |
| I97L | Isoleucine to Leucine | ~5.7-fold increase | Not specified | [1] |
| F97L | Phenylalanine to Leucine | Not specified | Enhanced rate and extent of in vitro assembly | [5] |
| P5T | Proline to Threonine | Enhanced | Enhanced capsid formation | [6] |
| S157A | Serine to Alanine | Not essential for packaging | N/A | [4] |
| S164A | Serine to Alanine | Important for packaging | N/A | [4] |
| S172A | Serine to Alanine | Important for packaging | N/A | [4] |
| Non-phosphorylated mimic (S157,164,172A) | Serines to Alanines | Did not package pgRNA | N/A | [4] |
| Phosphorylated mimic (S157,164,172E) | Serines to Glutamic Acids | Packaged pgRNA but failed to support DNA replication | N/A | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparative analysis of HBV core protein mutations.
Site-Directed Mutagenesis of the HBV Core Protein
This protocol is a generalized procedure for introducing specific point mutations into the HBV core gene within an expression plasmid.
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a minimum GC content of 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity polymerase (e.g., Pfu Turbo).
-
Use the HBV expression plasmid as the template.
-
The PCR program should include an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and elongation. The elongation time depends on the plasmid size.
-
-
Digestion of Parental DNA: Following PCR, digest the parental, methylated DNA template by adding DpnI restriction enzyme to the PCR reaction and incubating at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed bacteria on selective agar plates. Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by DNA sequencing.
Cell Culture and Transfection for HBV Replication Analysis
This protocol outlines the steps for expressing wild-type and mutant HBV in hepatoma cell lines to study viral replication.
-
Cell Culture: Culture human hepatoma cells, such as Huh7 or HepG2, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.[7]
-
Transfection:
-
Seed the cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with plasmids encoding the wild-type or mutant HBV genome using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubate the cells for 4-5 days post-transfection to allow for HBV replication.
-
Southern Blot Analysis of HBV DNA Replication Intermediates
This method is used to detect and quantify intracellular HBV DNA replicative intermediates.
-
Isolation of Intracellular Core Particles:
-
Harvest the transfected cells and lyse them with a lysis buffer.
-
Isolate the intracellular core particles by immunoprecipitation using an anti-HBc antibody or by sucrose gradient centrifugation.
-
-
DNA Extraction: Extract the DNA from the isolated core particles.
-
Agarose Gel Electrophoresis: Separate the extracted DNA on a 1.2% agarose gel.
-
Southern Blotting:
Northern Blot Analysis of Encapsidated pgRNA
This technique is employed to measure the amount of pregenomic RNA packaged into viral capsids.
-
Isolation of Encapsidated RNA: Isolate intracellular core particles as described for the Southern blot protocol. Extract the RNA from these particles.
-
Denaturing Gel Electrophoresis: Separate the extracted RNA on a formaldehyde-containing agarose gel.[12]
-
Northern Blotting:
In Vitro Capsid Assembly Assay
This assay assesses the ability of recombinant wild-type and mutant core proteins to assemble into capsids.
-
Protein Expression and Purification: Express and purify the HBV core protein (e.g., the assembly domain Cp149 or full-length Cp183) from E. coli.[16][17]
-
Assembly Reaction:
-
Induce capsid assembly by adjusting the ionic strength of the purified protein solution (e.g., by adding NaCl).
-
Incubate the reaction at a controlled temperature.
-
-
Analysis of Assembly Products:
Particle Gel Assay for Capsid Formation and Secretion
This assay separates different forms of viral particles to analyze capsid formation and virion secretion.
-
Sample Preparation: Collect the cell culture supernatant from transfected cells.
-
Native Agarose Gel Electrophoresis:
-
Western Blotting:
-
DNA Hybridization: The same membrane can be used to detect viral DNA within the particles by hybridization with a labeled HBV DNA probe.[20]
Visualizing Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate important pathways and workflows related to the study of HBV core protein mutations.
Caption: Simplified HBV replication cycle highlighting the central role of the core protein.
Caption: Workflow for studying the impact of HBV core protein mutations on viral replication.
References
- 1. Replication advantage and host factor-independent phenotypes attributable to a common naturally occurring capsid mutation (I97L) in human hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Replication Advantage and Host Factor-Independent Phenotypes Attributable to a Common Naturally Occurring Capsid Mutation (I97L) in Human Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-Level Secretion of Human Hepatitis B Virus Virions Caused by Two Independent, Naturally Occurring Mutations (P5T and L60V) in the Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of the three major phosphorylation sites of hepatitis B virus core protein in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatitis B Virus Capsid Assembly Is Enhanced by Naturally Occurring Mutation F97L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally Occurring Core Protein Mutations Compensate for the Reduced Replication Fitness of a Lamivudine-Resistant HBV Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. huh7.com [huh7.com]
- 8. ice-hbv.org [ice-hbv.org]
- 9. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Conditional replication and secretion of hepatitis B virus genome uncover the truncated 3′ terminus of encapsidated viral pregenomic RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Induction of hepatitis B core protein aggregation targeting an unconventional binding site | eLife [elifesciences.org]
- 17. researchgate.net [researchgate.net]
- 18. Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trapping of Hepatitis B Virus capsid assembly intermediates by phenylpropenamide assembly accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Particle Gel Assay for Detection of Intracellular Hepatitis B Virus Subviral Particles in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Protocols for HBV Seq1 aa:93-100
For researchers, scientists, and drug development professionals working with the Hepatitis B Virus (HBV) core antigen peptide fragment, Seq1 aa:93-100, stringent safety and disposal procedures are paramount to ensure a safe laboratory environment and prevent occupational exposure. Given its origin from a pathogenic source, all materials that come into contact with this peptide must be treated as biohazardous waste and handled under Biosafety Level 2 (BSL-2) containment practices.[1][2][3][4]
Immediate Safety and Handling Precautions
A universal precautions approach should be adopted, treating all materials as potentially infectious.[5] Adherence to the following personal protective equipment (PPE) guidelines is mandatory:
-
Gloves: Chemical-resistant disposable gloves (e.g., nitrile) are required. Gloves must be changed immediately if contaminated or torn.
-
Eye Protection: Safety glasses or goggles are essential to protect against accidental splashes.
-
Lab Coats: A dedicated lab coat or protective gown must be worn over personal clothing.
All handling of the peptide should be confined to a designated and properly labeled laboratory area to avoid cross-contamination.[6]
Waste Segregation and Disposal Procedures
Proper segregation of waste at the point of generation is a critical step in managing biohazardous materials safely. All waste contaminated with HBV Seq1 aa:93-100 must be disposed of in designated, clearly labeled, and leak-proof containers.[6][7]
Quantitative Data Summary for Waste Segregation:
| Waste Type | Container Type | Decontamination/Disposal Procedure |
| Solid, Non-Sharp Waste | Red or orange biohazard bags within a rigid, leak-proof container with a lid.[8][9] | Autoclave followed by disposal in regulated medical waste, or incineration. Bags should be labeled with the universal biohazard symbol.[10] |
| Liquid Waste | Leak-proof, closable container labeled with the biohazard symbol.[10] | Decontaminate with a 1:10 final concentration of bleach or another appropriate disinfectant for a specified contact time before disposal down the sanitary sewer, followed by copious amounts of water.[9][11] |
| Sharps | Puncture-resistant, leak-proof sharps container with a biohazard label.[5][12] | Do not recap, bend, or break needles. Containers should be sealed when 2/3 to 3/4 full and disposed of through a certified medical waste vendor for incineration or autoclaving.[8][11] |
| Contaminated PPE | Red or orange biohazard bags.[9] | Collect in designated biohazard bags within the laboratory and treat as solid, non-sharp biohazardous waste.[6] |
| Uncontaminated Peptide Vials | Hazardous waste container. | While the peptide itself is not infectious, it should be treated as chemical waste. Coordinate with your institution's Environmental Health and Safety (EHS) department for proper disposal.[6] |
Experimental Protocol: Decontamination of Liquid Waste
This protocol outlines the chemical disinfection of liquid waste contaminated with this compound.
-
Preparation: Work within a biological safety cabinet (BSC) and wear appropriate PPE. Prepare a fresh 10% bleach solution (which provides a 1:10 final dilution when added to the waste).
-
Addition of Disinfectant: Slowly add the 10% bleach solution to the liquid waste container to achieve a final concentration of 1% sodium hypochlorite.
-
Contact Time: Ensure the disinfectant is thoroughly mixed with the waste and allow for a minimum contact time of 30 minutes.
-
Disposal: After the required contact time, carefully pour the decontaminated liquid down a designated laboratory sink, followed by a large volume of running water to flush the drain.[11]
-
Documentation: Record the decontamination procedure in the laboratory logbook.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the safe disposal of this compound contaminated materials.
It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local and national regulations may vary.[13] Regular training for all laboratory personnel on these procedures is essential to maintain a safe working environment.
References
- 1. Biosafety level - Wikipedia [en.wikipedia.org]
- 2. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 3. Hepatitis B Virus (HBV) | Emory University | Atlanta GA [ehso.emory.edu]
- 4. Biosafety Levels for Biological Agents – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. solusgrp.com [solusgrp.com]
- 6. peptide24.store [peptide24.store]
- 7. healthcarecompliancepros.com [healthcarecompliancepros.com]
- 8. Biological Waste – Environmental Health and Safety [ehs.ncsu.edu]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. Chapter 13, Biohazardous Waste | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 12. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 13. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Researchers: Protocols for Handling HBV Peptide Seq1 aa:93-100
For Immediate Implementation: Researchers, scientists, and drug development professionals working with the Hepatitis B Virus (HBV) core antigen peptide fragment, Seq1 aa:93-100, must adhere to stringent safety protocols to mitigate exposure risks. This guidance provides essential safety and logistical information, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans, to ensure a safe laboratory environment.
HBV is classified as a Biosafety Level 2 (BSL-2) pathogen, necessitating specific precautions.[1][2][3][4] The primary routes of transmission in a laboratory setting include percutaneous exposure (e.g., needlestick), mucous membrane contact, and contact with contaminated surfaces.[5] Therefore, consistent and correct use of PPE is paramount.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for all personnel handling HBV Seq1 aa:93-100 and any potentially infectious materials.
| PPE Category | Item | Specifications and Use |
| Protective Clothing | Laboratory Coat | Must be worn over personal clothing. Long-sleeved, knee-length, and buttoned completely.[6][7] Must not be worn outside of the laboratory.[7] |
| Gown/Apron | Impermeable gowns or aprons should be worn when there is a risk of splashing or large volumes of infectious material are being handled.[6][8][9] | |
| Hand Protection | Gloves | Disposable, non-latex gloves are required.[6][7][10] Must be changed when contaminated, torn, or after completion of work. Hands must be washed after removing gloves.[8][10] |
| Eye and Face Protection | Safety Glasses | Must be worn to protect against splashes and flying particles.[3][11] |
| Face Shield/Goggles | A face shield worn in conjunction with safety glasses or goggles is required when there is a significant risk of splashing or aerosol generation.[3][7][8] |
Operational and Disposal Plans
A clear, step-by-step workflow is critical for maintaining safety during experiments involving HBV materials. The following diagram outlines the standard operating procedure for handling and disposal.
Caption: Workflow for safe handling and disposal of HBV materials.
Experimental Protocols
Decontamination of Surfaces and Equipment:
-
Preparation of Disinfectant: Prepare a fresh 1:10 dilution of household bleach (sodium hypochlorite) in water daily.[12][13]
-
Application: Liberally apply the bleach solution to all contaminated work surfaces and equipment.
-
Contact Time: Allow a minimum contact time of 10 minutes to ensure effective inactivation of the virus.[13]
-
Wiping: Wipe the surfaces with disposable, absorbent towels.
-
Disposal: Dispose of cleaning materials in a designated biohazard waste container.[13][14]
Waste Disposal:
-
Sharps: All needles, syringes, and other sharp objects must be disposed of immediately in a clearly labeled, puncture-resistant sharps container.
-
Solid Waste: All non-sharp, contaminated materials (e.g., gloves, lab coats, culture plates) must be placed in leak-proof biohazard bags.[6][14]
-
Liquid Waste: Liquid waste containing HBV must be decontaminated with an appropriate disinfectant (e.g., bleach) before disposal down the drain, in accordance with institutional guidelines.
-
Final Treatment: All biohazardous waste must be decontaminated, typically by autoclaving, before final disposal.[3][15]
In Case of Exposure:
-
Immediate Action: If skin or mucous membranes are exposed to potentially infectious material, immediately wash the affected area with soap and water.[5][6] For eye exposure, flush with water for at least 15 minutes.
-
Report: Report the incident to your supervisor immediately.
-
Medical Follow-up: Seek immediate medical evaluation. Post-exposure prophylaxis, which may include Hepatitis B immune globulin (HBIG) and the HBV vaccine, may be recommended.[5]
All personnel working with HBV must receive documented training on the potential hazards and the necessary safety precautions.[16] Furthermore, all laboratory personnel should be offered the Hepatitis B vaccine, and their immune status should be documented.[5] Adherence to these guidelines is crucial for preventing laboratory-acquired infections and ensuring the safety of all researchers.
References
- 1. Biosafety Levels for Biological Agents – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. triumvirate.com [triumvirate.com]
- 3. Understanding Biosafety Levels: A Comprehensive Guide to BSL-1 to BSL-4 Laboratories [gcccleanroom.com]
- 4. Biosafety Level (BSL) Practices Chart [blink.ucsd.edu]
- 5. Pathogen Safety Data Sheets: Infectious Substances – Hepatitis B virus (HBV) - Canada.ca [canada.ca]
- 6. academic.oup.com [academic.oup.com]
- 7. osha.gov [osha.gov]
- 8. Guidelines for Prevention of Transmission of Human Immunodeficiency Virus and Hepatitis B Virus to Health-Care and Public-Safety Workers A Response to P.L. 100-607 The Health Omnibus Programs Extension Act of 1988 [cdc.gov]
- 9. hepatitisb.org.au [hepatitisb.org.au]
- 10. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. gcsc.k12.in.us [gcsc.k12.in.us]
- 13. Cleaning Up and Staying Safe at College - Hepatitis B Foundation [hepb.org]
- 14. How to Dispose and Clean up Bloodborne Pathogens | HIPAA Exams [hipaaexams.com]
- 15. researchgate.net [researchgate.net]
- 16. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
